6-Bromo-1-methylisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPVVAXYQGMUEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416712-98-5 | |
| Record name | 6-bromo-1-methylisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Bromo-1-methylisoquinoline: A Cornerstone for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals. The targeted introduction of specific substituents onto this core structure allows for the fine-tuning of pharmacological properties, making isoquinoline derivatives highly sought-after building blocks in medicinal chemistry and drug development. This technical guide provides a comprehensive, in-depth exploration of the synthesis of a key derivative, 6-Bromo-1-methylisoquinoline. We will delve into the strategic application of the Bischler-Napieralski reaction, a robust and classical method for isoquinoline synthesis, and provide a detailed, field-proven experimental protocol. This guide is designed to equip researchers with the necessary knowledge to confidently synthesize and utilize this versatile intermediate for the development of novel therapeutics.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline core, a fusion of a benzene and a pyridine ring, is a structural alert for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The presence of a methyl group at the 1-position and a bromine atom at the 6-position of the isoquinoline ring system in this compound offers multiple avenues for further chemical elaboration. The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the 1-methyl group can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity to biological targets. Consequently, this compound represents a valuable starting material for the synthesis of compound libraries aimed at discovering new drug candidates.[1]
Synthetic Strategy: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful and widely employed method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides through an intramolecular electrophilic aromatic substitution.[3][4] This reaction is typically promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid.[5] The resulting 3,4-dihydroisoquinoline can then be readily aromatized to the corresponding isoquinoline. This two-step sequence provides a reliable and efficient pathway to the target molecule, this compound.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Mechanistic Insights: The Bischler-Napieralski Reaction
The mechanism of the Bischler-Napieralski reaction involves the activation of the amide carbonyl oxygen by the dehydrating agent, in this case, phosphorus oxychloride. This is followed by an intramolecular electrophilic attack of the activated intermediate onto the electron-rich aromatic ring to form a spirocyclic intermediate. Subsequent elimination and rearomatization lead to the formation of the 3,4-dihydroisoquinoline ring system.
Caption: Simplified mechanism of the Bischler-Napieralski reaction.
Detailed Experimental Protocol
This protocol outlines a reliable procedure for the synthesis of this compound, commencing from the commercially available 4-bromophenethylamine.
Part 1: Synthesis of N-(4-Bromophenethyl)acetamide
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromophenethylamine | 200.09 | 10.0 g | 0.05 |
| Acetic Anhydride | 102.09 | 5.6 mL (6.1 g) | 0.06 |
| Pyridine | 79.10 | 20 mL | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| 1 M Hydrochloric Acid | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate Solution | 84.01 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
To a stirred solution of 4-bromophenethylamine (10.0 g, 0.05 mol) in dichloromethane (100 mL) and pyridine (20 mL) at 0 °C (ice bath), add acetic anhydride (5.6 mL, 0.06 mol) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (100 mL) and wash sequentially with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford N-(4-bromophenethyl)acetamide as a solid. The crude product is often of sufficient purity for the next step.
Part 2: Synthesis of 6-Bromo-1-methyl-3,4-dihydroisoquinoline (Bischler-Napieralski Cyclization)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(4-Bromophenethyl)acetamide | 242.12 | 10.0 g | 0.041 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 20 mL | - |
| Toluene | 92.14 | 100 mL | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate Solution | 84.01 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 120.37 | As needed | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve N-(4-bromophenethyl)acetamide (10.0 g, 0.041 mol) in dry toluene (100 mL).
-
Carefully add phosphorus oxychloride (20 mL) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous mixture to pH 8-9 with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-Bromo-1-methyl-3,4-dihydroisoquinoline.
Part 3: Synthesis of this compound (Aromatization)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Bromo-1-methyl-3,4-dihydroisoquinoline | 224.10 | 8.0 g | 0.036 |
| 10% Palladium on Carbon (Pd/C) | - | 0.8 g | - |
| Xylene | 106.16 | 100 mL | - |
Procedure:
-
To a solution of 6-Bromo-1-methyl-3,4-dihydroisoquinoline (8.0 g, 0.036 mol) in xylene (100 mL), add 10% palladium on carbon (0.8 g).
-
Heat the mixture to reflux (approximately 140 °C) for 6 hours.
-
Monitor the dehydrogenation by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst. Wash the celite pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (δ ppm, CDCl₃) | Expected Mass Spectrum (m/z) |
| This compound | C₁₀H₈BrN | 222.08 | Aromatic protons (7.5-8.5), Methyl singlet (~2.7) | [M]+ at 221/223 (bromine isotope pattern) |
Conclusion
This in-depth technical guide has detailed a robust and reliable synthetic route to this compound, a valuable intermediate for drug discovery and medicinal chemistry. By leveraging the classical Bischler-Napieralski reaction followed by a dehydrogenation step, researchers can efficiently access this versatile scaffold. The provided step-by-step protocol, along with the mechanistic insights and characterization data, serves as a comprehensive resource for the successful synthesis and application of this important building block in the quest for novel therapeutic agents.
References
- Ghosh, A., et al. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances, 11(32), 19685-19717.
-
Wikipedia. Bischler–Napieralski reaction. [Link]
-
Organic Syntheses. Anthraquinone, 1-methylamino-4-bromo-. [Link]
-
YouTube. Preparation of Isoquinoline by Bischler Napieralski Synthesis. [Link]
- Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
PubChem. 6-Bromoisoquinolin-1(2H)-one. [Link]
-
ResearchGate. Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thia-diazolyl isoquinoline derivatives. [Link]
-
ResearchGate. Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. [Link]
- Google Patents.
-
National Center for Biotechnology Information. N-(4-Bromophenyl)acetamide: a new polymorph. [Link]
-
ResearchGate. N-(4-Bromophenyl)acetamide: a new polymorph. [Link]
-
ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... [Link]
-
National Center for Biotechnology Information. Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants and hydrogen acceptors. [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
- Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287.
-
ACS Publications. Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. [Link]
-
Catalysis Science & Technology. Palladium-catalyzed dehydrogenation of dihydro-heterocycles using isoprene as the hydrogen acceptor without oxidants. [Link]
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
- Google Patents.
-
RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
-
YouTube. How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. [Link]
-
ResearchGate. Chemical biology of cyclization reactions by using POCL3. [Link]
-
ResearchGate. Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. [Link]
-
Wikipedia. Palladium on carbon. [Link]
-
pharmRxiv. Advancing 6-bromo-7-[. [Link]
-
ResearchGate. Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters, amides and peptides under mild conditions. [Link]_under_mild_conditions)
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
An In-depth Technical Guide to 6-Bromo-1-methylisoquinoline: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-Bromo-1-methylisoquinoline (CAS No. 1416712-98-5)[1][2]. As a substituted isoquinoline, this compound holds significant interest for researchers in medicinal chemistry and materials science. The isoquinoline scaffold is a key feature in numerous biologically active compounds, and the presence of a bromine atom at the 6-position offers a versatile handle for further chemical modification through cross-coupling reactions. Additionally, the 1-methyl group can influence the molecule's steric and electronic properties and may itself be a site for further functionalization. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this valuable chemical building block.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, its key physicochemical properties can be derived from available data and comparison with structurally related compounds.
| Property | Value | Source |
| CAS Number | 1416712-98-5 | [1][2] |
| Molecular Formula | C₁₀H₈BrN | [3] |
| Molecular Weight | 222.08 g/mol | [1][3] |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) | Inferred from general solubility of similar heterocycles |
| Purity | >95% (as commercially available) | [1] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. Below are the predicted and expected spectroscopic data based on the analysis of its constituent parts and related molecules like 6-bromoquinoline and 1-methylisoquinoline[4][5].
1.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atom in the isoquinoline ring system.
-
Methyl Protons (C1-CH₃): A singlet is expected around δ 2.5-2.7 ppm.
-
Aromatic Protons: The protons on the isoquinoline core will appear in the aromatic region (δ 7.0-9.0 ppm). The exact splitting patterns will depend on the coupling between adjacent protons.
1.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
-
Methyl Carbon (C1-CH₃): A signal is expected in the aliphatic region, around δ 20-25 ppm.
-
Aromatic and Heteroaromatic Carbons: Signals for the nine carbons of the isoquinoline ring are expected in the range of δ 120-160 ppm. The carbon bearing the bromine atom (C6) will be influenced by the halogen's electronegativity.
1.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak: The mass spectrum should show a characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ with an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom. The expected m/z values would be around 221 and 223.
Synthesis of this compound
The synthesis of this compound can be approached in a multi-step process, beginning with the construction of the 6-bromoisoquinoline core, followed by the introduction of the methyl group at the 1-position.
Synthesis of the 6-Bromoisoquinoline Precursor
A common method for the synthesis of the 6-bromoisoquinoline core is through a Pomeranz-Fritsch-type reaction, starting from 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal[6].
Caption: Proposed synthesis of this compound.
Proposed Experimental Protocol:
-
Step 1: N-Oxide Formation: 6-Bromoisoquinoline is dissolved in a suitable solvent like dichloromethane (DCM). meta-Chloroperoxybenzoic acid (m-CPBA) is added portion-wise at 0 °C, and the reaction is allowed to warm to room temperature and stirred until completion.
-
Step 2: Methylation: The resulting 6-bromoisoquinoline N-oxide is then treated with a methylating agent such as dimethyl sulfate or a Grignard reagent like methylmagnesium bromide to introduce the methyl group at the C1 position.
-
Step 3: Purification: The final product is purified using standard techniques such as column chromatography.
Chemical Reactivity and Applications
The chemical reactivity of this compound is primarily dictated by the bromine atom at the 6-position and the methyl group at the 1-position.
Cross-Coupling Reactions at the 6-Position
The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, making it a valuable tool for generating libraries of compounds for drug discovery.
Caption: General workflow for Suzuki coupling.
General Protocol for Suzuki Coupling:
-
Reaction Setup: In a reaction vessel, this compound, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents) are combined.
-
Solvent Addition: A suitable solvent system, such as a mixture of toluene and water or dioxane and water, is added.
-
Reaction Execution: The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Reactivity of the 1-Methyl Group
The methyl group at the 1-position of the isoquinoline ring is activated and can participate in various reactions, including condensation with aldehydes and other electrophiles. This reactivity allows for the extension of the molecular scaffold and the introduction of further functional groups.
Potential Applications in Drug Discovery
The isoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities. The ability to functionalize the this compound scaffold at both the 6- and 1-positions makes it a highly attractive starting material for the synthesis of novel compounds with potential therapeutic applications, including as kinase inhibitors or other targeted therapies.
Safety and Handling
Hazard Profile:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Likely to cause skin irritation.
-
Eye Damage/Irritation: Likely to cause serious eye irritation or damage.
-
Respiratory Sensitization: May cause respiratory irritation.
Recommended Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its key features—the reactive bromine atom at the 6-position and the activated methyl group at the 1-position—provide multiple avenues for the creation of diverse and complex molecules. While some of its specific physical properties are yet to be fully characterized in the literature, this guide provides a solid foundation for its synthesis, handling, and application in research and development. As with any chemical, proper safety precautions should always be observed.
References
-
PubChem. (n.d.). 6-Bromoisoquinoline. Retrieved January 29, 2026, from [Link]
-
PubChem. (n.d.). 6-Bromoisoquinolin-1(2H)-one. Retrieved January 29, 2026, from [Link]
-
PubChem. (n.d.). 1-Methylisoquinoline. Retrieved January 29, 2026, from [Link]
-
ResearchGate. (n.d.). Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2).... Retrieved January 29, 2026, from [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 1416712-98-5|this compound|BLD Pharm [bldpharm.com]
- 3. 6-溴-2-甲基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 6-Bromoquinoline(5332-25-2) 1H NMR [m.chemicalbook.com]
- 5. 1-Methylisoquinoline | C10H9N | CID 15592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 7. 6-Bromoisoquinoline | C9H6BrN | CID 313681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Bromoisoquinolin-1(2H)-one | C9H6BrNO | CID 15885182 - PubChem [pubchem.ncbi.nlm.nih.gov]
Core Compound Identification and Properties
An In-depth Technical Guide to 6-Bromo-1-methylisoquinoline
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers in synthetic chemistry and drug discovery. We will delve into its chemical identity, synthesis, potential applications, and the analytical methodologies required for its characterization, grounding our discussion in established chemical principles and field-proven insights.
This compound is a halogenated derivative of the isoquinoline scaffold. The strategic placement of a bromine atom at the 6-position and a methyl group at the 1-position makes it a versatile intermediate for introducing the isoquinoline core into more complex molecules through various cross-coupling reactions.
| Property | Value | Source(s) |
| CAS Number | 1416712-98-5 | [1][2] |
| Molecular Formula | C₁₀H₈BrN | [3] |
| Molecular Weight | 222.08 g/mol | [1][3] |
| Purity | Typically >95% | [1] |
| Appearance | Solid (form may vary) | [3] |
Synthesis of this compound: A Mechanistic Perspective
The synthesis of this compound can be approached through multi-step sequences common in heterocyclic chemistry. A logical and well-established route involves the construction of the core 6-bromoisoquinoline scaffold, followed by methylation. This approach allows for controlled functionalization and leverages readily available starting materials.
Synthesis of the 6-Bromoisoquinoline Precursor
A common method for constructing the 6-bromoisoquinoline core is the Pomeranz–Fritsch–Bobbitt reaction or a modification thereof. An illustrative synthesis starts from 4-bromobenzaldehyde.[4]
Experimental Protocol: Synthesis of 6-Bromoisoquinoline [4]
-
Imine Formation: A mixture of 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal is refluxed in anhydrous toluene using a Dean-Stark apparatus for approximately 12 hours to drive the formation of the corresponding imine by removing water.[4] The solvent is then removed under reduced pressure.
-
Cyclization Cascade Initiation: The crude imine is dissolved in an anhydrous solvent like tetrahydrofuran (THF) and cooled. An activating agent, such as ethyl chloroformate, is added.[4] This step is critical as it forms a reactive intermediate primed for cyclization.
-
Ring Closure: A reagent like trimethyl phosphite is added dropwise, and the reaction is stirred for several hours at room temperature.[4] This facilitates the key cyclization step.
-
Aromatization: The reaction mixture is worked up and then treated with a strong Lewis acid, such as titanium tetrachloride (TiCl₄), in a solvent like dichloromethane (DCM) and heated to promote the final dehydration and aromatization to yield 6-bromoisoquinoline.[4]
-
Purification: The final product is isolated and purified using standard techniques, such as extraction followed by column chromatography.
Methylation to Yield this compound
With the 6-bromoisoquinoline core in hand, the final step is the introduction of the methyl group at the 1-position. This can be achieved via a nucleophilic addition of a methyl organometallic reagent, followed by oxidation.
Proposed Experimental Protocol:
-
Reaction Setup: 6-Bromoisoquinoline is dissolved in an anhydrous aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (e.g., -78 °C).
-
Nucleophilic Addition: A solution of methyllithium (MeLi) or methylmagnesium bromide (MeMgBr) is added dropwise to the cooled solution. The nucleophilic methyl group attacks the electrophilic C1 position of the isoquinoline ring. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Oxidation/Aromatization: Upon completion, the reaction is quenched, and the intermediate 1,2-dihydroisoquinoline is oxidized to the aromatic this compound. This can be achieved by exposure to air over time or by using a mild oxidizing agent like manganese dioxide (MnO₂).
-
Purification: The final product is isolated through an aqueous workup and purified by column chromatography to yield pure this compound.
Applications in Research and Drug Development
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[5] The presence of a bromine atom provides a reactive handle for further chemical modifications, making this compound a valuable building block.
-
Scaffold for Lead Discovery: This compound serves as a starting point for the synthesis of novel compound libraries. The isoquinoline core is known to interact with a wide range of biological targets.[5]
-
Cross-Coupling Reactions: The C-Br bond at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups to explore the structure-activity relationship (SAR) of potential drug candidates.
-
Anticancer Research: Many quinoline and isoquinoline derivatives have demonstrated cytotoxic effects against cancer cell lines.[6][7] Compounds derived from this scaffold could be investigated for similar properties.
-
Antimicrobial Agents: The related quinolone scaffold is the basis for a major class of antibiotics, suggesting that novel isoquinoline derivatives could be explored for antibacterial or antifungal activity.[7]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 1416712-98-5|this compound|BLD Pharm [bldpharm.com]
- 3. 6-溴-2-甲基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the ¹H NMR Spectroscopic Analysis of 6-Bromo-1-methylisoquinoline
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-bromo-1-methylisoquinoline, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and quality control. We will delve into the fundamental principles governing the chemical shifts and coupling patterns observed in the spectrum, offering a detailed, proton-by-proton assignment. The guide explains the causal relationships between the molecular structure, including the electronic effects of the bromine and methyl substituents, and the resulting NMR data. Furthermore, we present a standardized experimental protocol for acquiring high-quality ¹H NMR spectra of this compound and showcase how to leverage spectroscopic data for unambiguous structural confirmation.
Introduction: The Structural Significance of this compound
The isoquinoline scaffold is a prominent feature in a vast array of natural products and pharmacologically active molecules. The strategic placement of substituents on this bicyclic heteroaromatic system allows for the fine-tuning of a compound's physicochemical and biological properties. This compound serves as a versatile intermediate, with the bromine atom at the 6-position providing a handle for further functionalization via cross-coupling reactions, and the methyl group at the 1-position influencing the steric and electronic environment of the nitrogen-containing ring.
Accurate structural characterization is paramount in the synthesis and application of such compounds. ¹H NMR spectroscopy stands as the most powerful and accessible tool for this purpose, offering a detailed fingerprint of the molecular structure. This guide will provide an in-depth interpretation of the ¹H NMR spectrum of this compound, enabling researchers to confidently identify this compound and its analogs.
Fundamental Principles: Predicting the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is governed by the interplay of several factors: the inherent aromaticity of the isoquinoline core, and the electronic effects of the bromo and methyl substituents.
-
The Isoquinoline Core: The protons on the isoquinoline ring system typically resonate in the aromatic region of the spectrum (δ 7.0-9.0 ppm)[1][2]. The nitrogen atom in the ring has a significant deshielding effect on the adjacent protons, particularly H-8.
-
The Methyl Group (-CH₃): The methyl group at the 1-position is an electron-donating group and will exhibit a characteristic singlet in the upfield region of the spectrum, typically around δ 2.5-3.0 ppm[3].
-
The Bromine Atom (-Br): Bromine is an electronegative atom that exerts a deshielding effect on the protons of the benzene ring. This effect, combined with its influence on the electron density of the aromatic system, will modulate the chemical shifts of H-5, H-7, and H-8.
Based on these principles and data from related compounds like 6-bromoquinoline and 1-methylisoquinoline, we can predict the chemical shifts and coupling patterns for each proton in this compound[3][4].
Experimental Protocol for ¹H NMR Acquisition
To ensure the acquisition of a high-quality, reproducible ¹H NMR spectrum, the following protocol is recommended. This protocol is designed to be a self-validating system, providing a clear and reliable dataset for analysis.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds.
-
Concentration: Prepare a solution of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.
-
Sample Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.
NMR Instrument Parameters
The following are general guidelines for setting up the NMR experiment on a standard 400 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | A standard single-pulse experiment (e.g., 'zg30') | Sufficient for routine ¹H NMR acquisition. |
| Spectral Width | 0-12 ppm | To encompass the full range of expected proton chemical shifts[5]. |
| Number of Scans | 16-64 | To achieve an adequate signal-to-noise ratio[5]. |
| Relaxation Delay | 1-2 seconds | To allow for full relaxation of the protons between pulses, ensuring accurate integration[5]. |
Data Processing
-
Fourier Transform: Apply a Fourier transform to the raw free induction decay (FID) data.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.
-
Integration: Integrate the area under each peak to determine the relative number of protons.
Diagram of the Experimental Workflow:
Caption: A flowchart illustrating the key steps in the ¹H NMR experimental workflow.
Detailed ¹H NMR Spectral Analysis
The following is a detailed analysis of the predicted ¹H NMR spectrum of this compound.
Structure with Proton Numbering:
Caption: Structure of this compound with proton labeling.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH₃ | ~2.7 | Singlet (s) | - | 3H |
| H-4 | ~7.4 | Doublet (d) | ~5.5 | 1H |
| H-3 | ~8.0 | Doublet (d) | ~5.5 | 1H |
| H-7 | ~7.7 | Doublet of doublets (dd) | ~8.8, ~2.0 | 1H |
| H-5 | ~7.9 | Doublet (d) | ~2.0 | 1H |
| H-8 | ~8.1 | Doublet (d) | ~8.8 | 1H |
Peak Assignments and Interpretation
-
-CH₃ (δ ~2.7, s, 3H): This singlet corresponds to the three equivalent protons of the methyl group at the C1 position. Its upfield chemical shift is characteristic of alkyl protons, and the lack of coupling results in a singlet.
-
H-4 (δ ~7.4, d, J ≈ 5.5 Hz, 1H) and H-3 (δ ~8.0, d, J ≈ 5.5 Hz, 1H): These two doublets arise from the protons on the pyridine ring. They are coupled to each other with a typical vicinal coupling constant. H-3 is expected to be further downfield due to its proximity to the electronegative nitrogen atom.
-
H-8 (δ ~8.1, d, J ≈ 8.8 Hz, 1H): This doublet corresponds to the H-8 proton. It is coupled to H-7 with a large ortho coupling constant. The significant downfield shift is due to the deshielding effect of the nitrogen atom and the ring current of the adjacent aromatic ring.
-
H-7 (δ ~7.7, dd, J ≈ 8.8, 2.0 Hz, 1H): This signal appears as a doublet of doublets. The large coupling constant (~8.8 Hz) is due to ortho coupling with H-8, and the smaller coupling constant (~2.0 Hz) is due to meta coupling with H-5.
-
H-5 (δ ~7.9, d, J ≈ 2.0 Hz, 1H): This proton appears as a doublet due to the smaller meta coupling with H-7. The deshielding effect of the bromine atom at the 6-position contributes to its downfield chemical shift.
Diagram of Key J-Coupling Interactions:
Caption: Key through-bond J-coupling interactions in this compound.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. Through a systematic analysis of chemical shifts, multiplicities, and coupling constants, a complete and unambiguous assignment of all proton signals can be achieved. This guide has provided a framework for understanding the spectrum based on fundamental principles and has outlined a robust experimental protocol for its acquisition. By following the methodologies and interpretations presented herein, researchers can confidently utilize ¹H NMR spectroscopy for the routine characterization and quality control of this compound and its derivatives in their scientific endeavors.
References
-
ResearchGate. (2024). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Available at: [Link]
-
Oregon State University. (n.d.). ¹H NMR Chemical Shift. Available at: [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. Available at: [Link]
-
PubChem. (n.d.). 6-Bromoisoquinolin-1(2H)-one. Available at: [Link]
-
ResearchGate. (n.d.). Figure 1. ¹H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2).... Available at: [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Available at: [Link]
-
PubChem. (n.d.). 1-Methylisoquinoline. Available at: [Link]
-
PubChem. (n.d.). 6-Bromoisoquinoline. Available at: [Link]
Sources
An In-depth Technical Guide to the ¹³C NMR Analysis of 6-Bromo-1-methylisoquinoline
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 6-bromo-1-methylisoquinoline, a key heterocyclic compound with applications in pharmaceutical and materials science.[1] This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical underpinnings of the expected chemical shifts, provide a robust experimental protocol for data acquisition, and present the data in a clear, accessible format.
Introduction: The Structural Significance of this compound
This compound is a disubstituted isoquinoline, a structural motif found in numerous biologically active compounds. The precise characterization of its molecular structure is paramount for understanding its reactivity and potential applications. ¹³C NMR spectroscopy is an indispensable tool for this purpose, offering detailed information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment.[2] By analyzing these chemical shifts, we can confirm the substitution pattern and gain insights into the electronic effects of the bromo and methyl substituents on the isoquinoline core.
Theoretical Analysis of the ¹³C NMR Spectrum
The interpretation of the ¹³C NMR spectrum of this compound begins with an understanding of the parent isoquinoline system and the predictable effects of the substituents. Aromatic carbons typically resonate in the δ 120-150 ppm range.[3]
2.1. The Isoquinoline Core
The ¹³C NMR spectrum of unsubstituted isoquinoline serves as our baseline. The chemical shifts for isoquinoline are well-documented and provide a reference point for predicting the shifts in our target molecule.
2.2. Substituent Effects on Chemical Shifts
The introduction of a bromine atom at the C6 position and a methyl group at the C1 position induces significant changes in the ¹³C NMR spectrum. These changes, known as substituent-induced chemical shifts (SCS), are primarily governed by inductive and resonance effects.
-
Bromine Substituent (C6): Bromine is an electronegative atom that exerts a moderate electron-withdrawing inductive effect.[4] This effect generally deshields (shifts downfield) the carbon atom to which it is directly attached (the ipso-carbon, C6). However, bromine also possesses lone pairs of electrons that can participate in resonance, donating electron density to the aromatic ring, particularly at the ortho and para positions. For C6, the ipso effect is the most pronounced. The effect on neighboring carbons (C5 and C7) will be a combination of these inductive and resonance effects. Relativistic effects can also influence the chemical shift of a carbon bonded to a heavy atom like bromine.[5]
-
Methyl Substituent (C1): The methyl group is a weak electron-donating group through an inductive effect. This generally leads to a shielding (upfield shift) of the attached carbon (C1) and other carbons in the ring. The α, meta, and para effects of a methyl group are generally similar in magnitude to those observed in other methyl-substituted aromatic systems.[6]
By applying the principles of additivity of substituent effects, we can predict the approximate chemical shifts for each carbon in this compound.[7]
Molecular Structure and Predicted Chemical Shifts
The structure of this compound with the standard IUPAC numbering is shown below.
Caption: Structure and IUPAC numbering of this compound.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Isoquinoline (δ ppm) | Predicted Shift for this compound (δ ppm) | Rationale for Shift |
| C1 | 152.7 | ~158 | α-effect of methyl group and influence of adjacent nitrogen. |
| C3 | 143.2 | ~142 | Minimal effect from distant substituents. |
| C4 | 120.5 | ~121 | Minor influence from substituents. |
| C4a | 128.9 | ~129 | Minimal effect from substituents. |
| C5 | 127.4 | ~128 | ortho to bromo group, potential deshielding. |
| C6 | 130.3 | ~118 | ipso-effect of bromine, significant shielding. |
| C7 | 126.5 | ~129 | ortho to bromo group, potential deshielding. |
| C8 | 127.1 | ~127 | meta to bromo group, minimal effect. |
| C8a | 135.9 | ~135 | Minimal effect from substituents. |
| -CH₃ | - | ~22 | Typical chemical shift for a methyl group on an aromatic ring. |
Note: The predicted shifts are estimations based on substituent effects and may vary slightly from experimental values.
Experimental Protocol for ¹³C NMR Data Acquisition
To obtain a high-quality ¹³C NMR spectrum, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.
4.1. Sample Preparation
-
Analyte: Use 20-50 mg of purified this compound.
-
Solvent: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties and its single carbon signal at δ 77.16 ppm, which can serve as an internal reference.
-
Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ 0.00 ppm), although referencing to the solvent peak is often sufficient.
-
NMR Tube: Use a clean, dry 5 mm NMR tube. For dilute samples, specialized tubes with susceptibility plugs can be used to maximize signal.[8]
4.2. NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard ¹³C{¹H} (proton-decoupled) experiment on a 400 MHz or higher field NMR spectrometer.
-
Tuning and Matching: Tune and match the ¹³C and ¹H channels of the probe to the sample.[9]
-
Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Acquisition Parameters:
-
Pulse Width (p1): Calibrate a 30° or 90° pulse. A shorter pulse width (e.g., 30°) allows for a shorter relaxation delay.[10]
-
Relaxation Delay (d1): Set to 2-5 seconds. Quaternary carbons have longer relaxation times, so a longer delay may be necessary to observe them quantitatively.
-
Acquisition Time (aq): Typically 1-2 seconds.
-
Spectral Width (sw): Set to approximately 250 ppm (e.g., 25,000 Hz on a 400 MHz instrument) to encompass the full range of expected carbon signals.[11]
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is usually required to achieve an adequate signal-to-noise ratio.
-
Decoupling: Use broadband proton decoupling (e.g., WALTZ-16) during acquisition to collapse ¹³C-¹H couplings and enhance signal intensity via the Nuclear Overhauser Effect (NOE).[12]
-
4.3. Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the CDCl₃ solvent peak at δ 77.16 ppm or the TMS peak at δ 0.00 ppm.
Workflow for ¹³C NMR Analysis
The overall workflow from sample preparation to final spectral analysis is depicted below.
Caption: Workflow for the ¹³C NMR analysis of this compound.
Conclusion
The ¹³C NMR analysis of this compound is a powerful method for its structural confirmation. By understanding the fundamental principles of substituent effects on ¹³C chemical shifts and employing a rigorous experimental protocol, researchers can confidently assign the carbon signals and verify the molecular structure. This guide provides the theoretical framework and practical steps necessary to achieve high-quality, interpretable ¹³C NMR data for this important class of compounds.
References
-
Hansen, P. E. (2012). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 17(4), 4170-4181. [Link]
-
JoVE. (2025). NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. [Link]
-
Sadlej-Sosnowska, N. (2007). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 12(5), 1094-1103. [Link]
-
LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JCCCH Coupling Constants. Australian Journal of Chemistry, 29(7), 1617-1622. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University Chemistry. [Link]
-
TSI Journals. (2017). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. [Link]
-
de Graaf, R. A., & Behar, K. L. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 27(7), 789-805. [Link]
-
LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. [Link]
-
Ganapathy, K., & Gurumurthy, R. (1987). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Journal of the Indian Chemical Society, 64(9), 543-545. [Link]
-
Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Anasazi Instruments. [Link]
-
Michigan State University. (n.d.). Basic Practical NMR Concepts. Michigan State University Department of Chemistry. [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). [Link]
-
Fan, T. W.-M. (2018). Practical Guidelines for 13C-Based NMR Metabolomics. Metabolomics, 14(1), 1-15. [Link]
-
ResearchGate. (n.d.). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. [Link]
-
PubChem. (n.d.). 1-Methylisoquinoline. National Center for Biotechnology Information. [Link]
-
ConnectSci. (1976). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Australian Journal of Chemistry. [Link]
-
ACS Publications. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Journal of Chemical Education. [Link]
-
LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
University of Maryland. (n.d.). Step-by-step procedure for NMR data acquisition. University of Maryland. [Link]
-
De Gruyter. (2017). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Reviews in Inorganic Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mass Spectrometry of 6-Bromo-1-methylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1-methylisoquinoline is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in various biologically active molecules. Understanding its chemical properties and fragmentation behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex matrices. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, detailing experimental protocols, ionization techniques, and fragmentation pathways. As a Senior Application Scientist, this document synthesizes technical data with practical insights to provide a self-validating framework for researchers in the field.
Chemical Properties and Isotopic Distribution
A thorough understanding of the analyte's chemical properties is fundamental to any mass spectrometric analysis. For this compound (C₁₀H₈BrN), these properties dictate the choice of analytical conditions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrN | - |
| Monoisotopic Mass | 220.98399 Da | Calculated |
| Average Mass | 222.08 g/mol | Calculated |
| Exact Mass ([M+H]⁺) | 221.99184 Da | Calculated |
The presence of a bromine atom significantly influences the isotopic pattern observed in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M/M+2 isotopic pattern with a peak intensity ratio of roughly 1:1, a key diagnostic feature for identifying brominated compounds.[1]
Ionization Techniques: A Comparative Analysis
The choice of ionization technique is critical for the successful analysis of this compound. Both Electrospray Ionization (ESI) and Electron Ionization (EI) can be employed, each offering distinct advantages.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules.[2] For this compound, ESI in positive ion mode is highly effective, typically generating the protonated molecule, [M+H]⁺. This technique is preferred for quantitative studies due to its high sensitivity and minimal fragmentation in the source, which simplifies the resulting mass spectrum. The primary ions observed would be at m/z 221.99 and 223.99, corresponding to the [M+H]⁺ ions containing ⁷⁹Br and ⁸¹Br, respectively.
Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the analyte with high-energy electrons. This leads to the formation of a molecular ion (M⁺˙) and extensive fragmentation. While this provides valuable structural information, the molecular ion may be of low abundance or absent altogether. For this compound, EI would generate a molecular ion at m/z 221 and 223 and a series of fragment ions that can be used to elucidate the molecule's structure.
Fragmentation Analysis of this compound
Understanding the fragmentation pathways of this compound is essential for its structural confirmation, particularly when using tandem mass spectrometry (MS/MS) techniques. The fragmentation is influenced by the stability of the isoquinoline ring system and the presence of the methyl and bromo substituents.
Proposed ESI-MS/MS Fragmentation Pathway
In a typical ESI-MS/MS experiment, the protonated molecule [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID). The primary fragmentation pathways are predicted to involve the loss of small neutral molecules and radicals. A study on the fragmentation of isoquinoline alkaloids provides a basis for predicting these pathways.[2][3]
A plausible fragmentation pathway for the [M+H]⁺ ion of this compound is initiated by the loss of a hydrogen radical followed by the loss of acetonitrile (CH₃CN), or the loss of a bromine radical.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Predicted EI-MS Fragmentation Pattern
Under EI conditions, the fragmentation is generally more extensive. Based on the mass spectrum of the related compound 6-bromoquinoline, key fragmentation pathways can be predicted.[4] The molecular ion (M⁺˙) will likely undergo loss of a bromine atom, a methyl radical, and potentially hydrogen cyanide (HCN).
| Fragment Ion | Proposed Structure | m/z (⁷⁹Br/⁸¹Br) |
| [C₁₀H₈BrN]⁺˙ | Molecular Ion | 221/223 |
| [C₁₀H₈N]⁺ | Loss of Br• | 142 |
| [C₉H₅BrN]⁺˙ | Loss of CH₃• | 206/208 |
| [C₉H₇Br]⁺˙ | Loss of HCN | 194/196 |
Experimental Protocols
Sample Preparation for ESI-MS Analysis
A standardized and reproducible sample preparation protocol is paramount for obtaining high-quality mass spectrometric data.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
0.1% Formic acid solution (optional, to promote protonation)
-
Micropipettes and sterile tips
-
2 mL autosampler vials with septa
Procedure:
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using a suitable solvent mixture, such as 50:50 acetonitrile:water. The addition of 0.1% formic acid to the final solution can enhance protonation and improve signal intensity.[1]
-
Filtration: If any particulate matter is observed, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the MS instrument's fluidics.
-
Vialing: Transfer the final solution to a 2 mL autosampler vial and seal with a septum cap.
Caption: Experimental workflow for ESI-MS sample preparation.
High-Resolution Mass Spectrometry (HRMS) Protocol
HRMS provides high mass accuracy, enabling the determination of the elemental composition of the analyte and its fragments.
Instrumentation:
-
A high-resolution mass spectrometer, such as an Orbitrap or a Q-TOF, equipped with an ESI source.
Instrument Parameters (suggested starting points):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 100 - 150 °C
-
Sheath Gas Flow Rate: 30 - 40 arbitrary units
-
Auxiliary Gas Flow Rate: 5 - 10 arbitrary units
-
Mass Range: m/z 100 - 500
-
Resolution: > 60,000 FWHM
-
Collision Energy (for MS/MS): 10-40 eV (a ramped collision energy experiment is recommended to observe a wide range of fragment ions)
Data Interpretation and Validation
Molecular Ion Confirmation: The primary step in data analysis is the confirmation of the molecular weight. For this compound, this involves identifying the characteristic 1:1 isotopic pattern of the [M+H]⁺ ion at m/z 221.99184 and 223.98979.
Fragmentation Analysis: The fragmentation pattern obtained from MS/MS experiments should be analyzed to confirm the structure. The observed fragment ions should correspond to logical losses from the precursor ion, as outlined in the fragmentation section. High-resolution data will allow for the determination of the elemental composition of each fragment, providing a high degree of confidence in the structural assignment.
Nitrogen Rule: As an organic molecule containing a single nitrogen atom, this compound is expected to have an odd nominal molecular mass (221). The protonated molecule [M+H]⁺ will therefore have an even nominal mass (222), which is consistent with the nitrogen rule.
Conclusion
The mass spectrometric analysis of this compound is a powerful tool for its unambiguous identification and structural characterization. By employing appropriate ionization techniques, such as ESI, and leveraging the capabilities of high-resolution mass spectrometry and tandem MS, researchers can gain detailed insights into the molecule's properties. The characteristic isotopic signature of bromine serves as a key diagnostic tool, while the fragmentation patterns provide a roadmap for structural elucidation. The protocols and insights provided in this guide offer a robust framework for the successful mass spectrometric analysis of this important heterocyclic compound, thereby supporting its application in drug discovery and development.
References
-
He, J., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 766. Available from: [Link]
-
PubChem. 1-Methylisoquinoline. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 6-Bromoisoquinolin-1(2H)-one. National Center for Biotechnology Information. Available from: [Link]
-
Thevis, M., et al. (2018). Mass spectrometric studies on selective androgen receptor modulators (SARMs) using electron ionization and electrospray ionization/collision-induced dissociation. European Journal of Mass Spectrometry, 24(1), 145-156. Available from: [Link]
-
He, J., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed Central, PMC6970995. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum [chemicalbook.com]
Biological activity of 6-Bromo-1-methylisoquinoline
An In-Depth Technical Guide to the Biological Activity of 6-Bromo-1-methylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide spectrum of pharmacological activities. This guide focuses on the specific, yet underexplored, derivative: this compound. While direct biological data on this compound is sparse, this document serves as a technical whitepaper synthesizing information from structurally related analogues to build a predictive framework for its potential therapeutic applications. We will delve into the synthesis of the core scaffold, extrapolate potential biological activities based on established structure-activity relationships (SAR) of bromo-substituted heterocycles, and provide detailed, field-proven experimental protocols to validate these hypotheses. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate the therapeutic potential of this compound.
The Isoquinoline Scaffold: A Privileged Structure in Pharmacology
Isoquinoline, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a structural motif of paramount importance in drug discovery.[1] Its derivatives, both naturally occurring and synthetic, exhibit a remarkable diversity of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2] Prominent examples like the alkaloids morphine and codeine underscore the scaffold's significance.[1] The therapeutic utility of isoquinolines often stems from their ability to intercalate with nucleic acids or interact with the active sites of enzymes, thereby modulating critical biological pathways.[1] The strategic functionalization of the isoquinoline core allows for the fine-tuning of these interactions, making it a fertile ground for the development of novel therapeutics.
Synthesis and Chemical Profile of this compound
The synthesis of this compound is not extensively detailed in a single procedure in public literature. However, a logical synthetic pathway can be constructed based on established methods for creating the 6-bromoisoquinoline core, followed by a standard methylation reaction. This multi-step approach provides a reliable route for obtaining the target compound for biological screening.
Synthesis of the 6-Bromoisoquinoline Intermediate
The foundational step is the creation of the 6-bromoisoquinoline scaffold, which can be achieved via a Pomeranz-Fritsch-type reaction starting from commercially available materials like 4-Bromobenzaldehyde and Aminoacetaldehyde dimethyl acetal.[3][4] This process involves the formation of an imine, followed by cyclization and aromatization promoted by a Lewis acid such as Titanium tetrachloride (TiCl₄).[3]
Experimental Protocol: Synthesis of 6-Bromoisoquinoline [3]
-
Step 1: Imine Formation: A mixture of 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal in anhydrous toluene is refluxed using a Dean-Stark apparatus for approximately 12 hours to drive the condensation reaction. The solvent is then removed under vacuum.
-
Step 2: Acylation: The resulting residue is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -10 °C. Ethyl chloroformate is added, and the mixture is stirred for a short period before being allowed to warm to room temperature.
-
Step 3: Cyclization Precursor Formation: Trimethyl phosphite is added dropwise, and the reaction is stirred for 10 hours at room temperature. The solvent is subsequently evaporated.
-
Step 4: Cyclization and Aromatization: The residue is dissolved in anhydrous dichloromethane (DCM). The solution is cooled to 0 °C, and Titanium tetrachloride (TiCl₄) is added dropwise. The reaction mixture is then stirred at 40 °C for several days until completion.
-
Step 5: Work-up and Purification: The reaction is quenched by pouring it into ice. The pH is adjusted to 8-9 with a 6N NaOH solution. The product is extracted with ethyl acetate. The organic layer is then subjected to an acid-base extraction using 3M HCl to isolate the basic isoquinoline product, which can be further purified by standard chromatographic techniques.
N-Methylation to Yield this compound
Proposed Experimental Protocol: Methylation
-
Activation: 6-Bromoisoquinoline is dissolved in a suitable aprotic solvent like acetonitrile.
-
Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added to the solution.
-
Reaction: The mixture is stirred, potentially with gentle heating, and monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Purification: The reaction is quenched, and the final product, this compound, is isolated and purified using column chromatography.
Predicted Biological Activities and Mechanistic Insights
Direct experimental data for this compound is not prevalent in public-domain literature.[5] However, by examining structurally similar compounds, we can infer its likely biological potential. The presence of the isoquinoline core, combined with a halogen at the 6-position, suggests promising avenues for investigation, particularly in oncology.[5]
Anticancer Potential
The isoquinoline and related quinoline/quinazoline scaffolds are well-represented in anticancer drug discovery.[6][7] The bromine atom at the 6-position is a particularly noteworthy feature, as halogens are known to enhance the cytotoxic effects of such heterocyclic systems.[5]
-
Inhibition of Kinases and PARP: Bromo-isoquinolines are considered attractive candidates for developing kinase and Poly (ADP-ribose) polymerase (PARP) inhibitors.[8] PARP inhibitors represent a targeted cancer therapy that traps PARP enzymes on DNA, preventing the repair of single-strand breaks. This leads to the accumulation of double-strand breaks during DNA replication, which are lethal to cancer cells with deficiencies in homologous recombination repair, a concept known as synthetic lethality.
-
Cytotoxicity in Cancer Cell Lines: While data for our target molecule is unavailable, studies on analogous 6-bromo-quinazoline derivatives have demonstrated significant in vitro cytotoxicity. For instance, certain derivatives have shown potent activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines.[6] Similarly, 6-bromine-containing 7-anilino-1-arylisoquinolinequinones have displayed IC₅₀ values in the low micromolar range against gastric and leukemia cancer cell lines.[9]
Antiviral and Anti-inflammatory Activity
Isoquinoline alkaloids have demonstrated a broad range of antiviral activities by interfering with multiple pathways crucial for viral replication, such as NF-κB and MAP kinase signaling.[2][10] Furthermore, some derivatives can inhibit viral entry by blocking Ca²⁺-mediated fusion.[10] Given that inflammation is often intertwined with viral infections and other disease states, compounds that modulate these pathways may also possess anti-inflammatory properties. For example, certain isoquinolines can suppress the production of pro-inflammatory cytokines like IL-6 and TNF-α.[10]
Structure-Activity Relationship (SAR) Insights
The specific structure of this compound provides clues to its potential biological interactions:
-
6-Bromo Substitution: The bromine atom is an electron-withdrawing group that can significantly alter the electronic distribution of the isoquinoline ring system. Its size and lipophilicity can enhance binding in hydrophobic pockets of target proteins and can improve pharmacokinetic properties like metabolic stability and membrane permeability.[5]
-
1-Methyl Substitution: The methyl group at the C1 position introduces steric bulk adjacent to the ring nitrogen. This can influence the molecule's preferred conformation and its ability to fit into a specific enzyme active site. It may grant selectivity for certain biological targets over others by preventing binding to proteins with sterically constrained pockets.
Proposed Experimental Workflows for Biological Validation
To move from prediction to evidence, a systematic evaluation of this compound's biological activity is necessary. The following protocols provide a robust framework for initial screening.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay is a foundational experiment to determine a compound's effect on cell viability and proliferation.
Protocol:
-
Cell Culture: Plate cancer cell lines (e.g., MCF-7, SW480, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Table 1: Comparative Cytotoxicity Data of Related Bromo-Heterocycles
| Compound | Cell Line | IC₅₀ (µM) | Source |
| 6-Bromo-3-phenylquinazolin-4(3H)-one derivative (8a) | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | [6] |
| 6-Bromo-3-phenylquinazolin-4(3H)-one derivative (8a) | SW480 (Colon Cancer) | 17.85 ± 0.92 | [6] |
| 7-anilino-1-arylisoquinolinequinone derivative (2a-g) | Gastric/Leukemia Lines | 1.31 - 11.04 | [9] |
This table provides context for the potential cytotoxic potency of bromo-substituted scaffolds. Direct testing is required for this compound.
Molecular Docking Workflow
In silico docking can predict the binding affinity and orientation of the compound within the active site of a putative protein target, such as PARP1 or a specific kinase.
Conclusion and Future Directions
This compound represents a compelling, yet uncharacterized, molecule within the pharmacologically rich family of isoquinolines. Based on robust evidence from structurally related analogues, it is hypothesized to possess significant biological activity, most notably as a potential anticancer agent through mechanisms that may involve the inhibition of key enzymes like PARP or various kinases. The bromine substitution at the 6-position is particularly promising for enhancing potency and modulating pharmacokinetic properties.
The immediate path forward requires the synthesis of this compound and its systematic evaluation through the in vitro and in silico workflows detailed in this guide. Positive results from initial cytotoxicity screens should be followed by broader panel testing against diverse cancer cell lines and mechanistic studies to identify specific molecular targets. This foundational work will be critical in determining if this compound can be a valuable lead compound for the development of next-generation therapeutics.
References
-
Mahadeviah, B. M., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4). Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Journal of Molecular Structure, 1301, 137359. Retrieved from [Link]
-
Khan, K., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules, 27(23), 8370. Retrieved from [Link]
-
Khan, K., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. PubMed Central. Retrieved from [Link]
-
Mondal, S., et al. (2018). Antiproliferative activity of new 6-bromine derivatives of 7-anilino-1-arylisoquinolinequinones. Medicinal Chemistry Research, 27(2), 654-665. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Unlocking the Therapeutic Potential of 6-Bromo-1-methylisoquinoline: A Guide to Target Identification and Validation
An In-Depth Technical Guide
Foreword: The Rationale for Inquiry
In the landscape of medicinal chemistry, the isoquinoline scaffold stands as a "privileged structure," a framework upon which a multitude of pharmacologically active molecules have been built.[1] Natural and synthetic isoquinoline alkaloids exhibit a vast spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4] The introduction of specific substituents, such as a bromine atom, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing potency and target specificity.
This guide focuses on 6-Bromo-1-methylisoquinoline , a compound whose therapeutic potential remains largely unexplored in publicly available literature. While direct biological data is scarce, its chemical architecture—a fusion of the versatile isoquinoline core, a methyl group at the active 1-position, and a bromine at the 6-position—presents a compelling case for investigation. This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It moves beyond mere speculation to establish a logical, evidence-based framework for identifying and validating its potential therapeutic targets, drawing upon established knowledge of analogous chemical structures. We will proceed by postulating therapeutic areas, hypothesizing specific molecular targets, and providing detailed, actionable protocols for their validation.
Part 1: Postulated Therapeutic Arenas & Hypothesized Molecular Targets
Based on the extensive pharmacology of the isoquinoline class, we can logically infer that this compound holds the most immediate promise in two critical therapeutic areas: Oncology and Neurodegenerative Disorders . The following sections detail the specific molecular targets hypothesized within these fields.
Oncology: A Multi-pronged Attack on Cancer Signaling
The isoquinoline scaffold is a cornerstone of many anticancer agents, known to interfere with DNA repair, cell signaling cascades, and cytoskeletal function.[2][5]
-
Expert Rationale: The isoquinolinone core, a close structural relative of this compound, is a well-established pharmacophore for PARP-1 inhibition.[6][7] The isoquinoline ring system can effectively mimic the nicotinamide moiety of the natural PARP substrate, NAD+, allowing it to competitively bind within the enzyme's catalytic domain. Compounds featuring fused isoquinolinone-naphthoquinone structures have demonstrated nanomolar potency against PARP-1.[7] The presence of the bromine atom could further enhance binding affinity through halogen bonding interactions within the active site.
-
Therapeutic Implication: PARP-1 inhibitors are highly effective in cancers with deficiencies in homologous recombination DNA repair, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.
-
Expert Rationale: The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer. Numerous heterocyclic compounds, including those with quinazoline and imidazo[4,5-c]quinoline scaffolds, have been developed as potent inhibitors of PI3K isoforms.[8][9][10] These molecules typically act as ATP-competitive inhibitors, occupying the kinase hinge region. The nitrogen-containing heterocyclic nature of this compound makes it a prime candidate for exploration as a kinase inhibitor.
-
Therapeutic Implication: Inhibition of this pathway can suppress tumor cell proliferation, survival, and growth.
-
Expert Rationale: Certain natural isoquinoline alkaloids, most notably Noscapine and its derivatives, are known to function as anticancer agents by disrupting microtubule dynamics.[2] Unlike taxanes or vinca alkaloids, these compounds often bind to a distinct site on tubulin, leading to a more subtle alteration of microtubule polymerization that arrests cells in mitosis with potentially lower toxicity.
-
Therapeutic Implication: Disruption of microtubule function is a clinically validated anticancer strategy, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.
Neurodegenerative Disorders: Modulating Key Neuropathological Pathways
Isoquinoline derivatives, particularly tetrahydroisoquinolines, have been investigated for their neuroprotective and neuro-modulatory effects.[11][12][13]
-
Expert Rationale: Simple isoquinoline alkaloids and their tetrahydro- derivatives are established reversible inhibitors of both MAO-A and MAO-B.[13] The inhibition of these enzymes prevents the degradation of key neurotransmitters like dopamine, serotonin, and norepinephrine. This activity is crucial for managing symptoms in disorders like Parkinson's disease and depression. The core isoquinoline structure is a key feature for binding to the active site of MAO enzymes.
-
Therapeutic Implication: MAO-B inhibition is a therapeutic strategy for Parkinson's disease, as it increases dopaminergic tone in the brain. MAO-A inhibition is effective for treating depression.
-
Expert Rationale: Excitotoxicity, mediated by overstimulation of glutamate receptors like the N-methyl-D-aspartate (NMDA) receptor, is a central mechanism in neuronal cell death following stroke and in chronic neurodegenerative diseases.[14] Modulators of these receptors can offer significant neuroprotection. While less directly precedented than MAO inhibition, the neuroactive potential of the isoquinoline scaffold makes the glutamatergic system a plausible exploratory target, potentially through allosteric modulation rather than direct channel block.[15][16]
-
Therapeutic Implication: Negative allosteric modulators of NMDA receptors could prevent excitotoxic cell death without the severe side effects associated with full antagonists.
Part 2: A Validating System: Experimental Workflows and Protocols
A hypothesis is only as strong as the experimental evidence that supports it. This section provides a self-validating framework for systematically testing the therapeutic potential of this compound against the hypothesized targets. The workflow is designed to progress from broad, high-throughput screening to specific, mechanistic validation.
Data Summary Tables
Table 1: Summary of Hypothesized Targets and Rationale
| Therapeutic Area | Hypothesized Target | Rationale |
| Oncology | PARP-1 | Isoquinolinone is a known PARP inhibitor scaffold.[6][7] |
| PI3K/Akt/mTOR Kinases | Quinoline/quinazoline scaffolds are common in kinase inhibitors.[8][9] | |
| Microtubule Polymerization | Analogy to known isoquinoline alkaloids like Noscapine.[2] | |
| Neurodegeneration | MAO-A / MAO-B | Tetrahydroisoquinolines are established MAO inhibitors.[11][13] |
| NMDA Receptor | Plausible neuro-modulatory target for neuroprotection.[14][15] |
Table 2: Corresponding Experimental Validation Assays
| Target Class | Primary Assay | Secondary (Cellular) Assay | Direct Binding Assay |
| Enzymes (PARP, Kinases, MAO) | In vitro enzymatic activity assay | Western blot for downstream effects | ITC or SPR |
| Structural Proteins (Tubulin) | In vitro polymerization assay | Cell cycle analysis (mitotic arrest) | ITC or SPR |
| Ion Channels (NMDA-R) | Radioligand binding assay[17] | Calcium flux assay | ITC or SPR |
Detailed Experimental Protocols
-
Causality: This assay directly measures the enzymatic activity of PARP-1. A decrease in signal in the presence of this compound indicates inhibition of the enzyme's ability to poly-ADP-ribosylate histones.
-
Methodology:
-
Plate Preparation: Add 25 µL of 1x PARP buffer to each well of a 96-well plate. Add 5 µL of test compound (this compound, serially diluted) or vehicle control. Add 10 µL of PARP-1 enzyme.
-
Reaction Initiation: Add 10 µL of a PARP cocktail (containing activated DNA and biotinylated NAD+) to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 60 minutes.
-
Substrate Addition: Add 50 µL of TACS-Sapphire colorimetric substrate.
-
Readout: After 15 minutes, read the absorbance at 630 nm on a microplate reader.
-
Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.
-
-
Causality: This assay assesses the overall effect of the compound on cell health and proliferation.[18][19] It is a critical secondary screen to confirm that biochemical activity translates into a cellular phenotype (e.g., cytotoxicity in cancer cells). The reduction of the yellow MTT tetrazolium salt to purple formazan crystals is accomplished by mitochondrial dehydrogenases of metabolically active, viable cells.[20][21]
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[20]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀).
-
-
Causality: This protocol directly visualizes the functional consequence of inhibiting a kinase pathway. If this compound inhibits PI3K or Akt, the level of phosphorylated (activated) Akt and its downstream targets should decrease.
-
Methodology:
-
Cell Treatment & Lysis: Treat cells (e.g., PC-3) with the test compound for a specified time (e.g., 2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
-
-
Causality: ITC provides definitive proof of a direct physical interaction between the compound and its target protein.[22][23] It directly measures the heat released or absorbed during the binding event, allowing for the determination of binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[24][25][26]
-
Methodology:
-
Sample Preparation: Prepare a solution of the purified target protein (e.g., PARP-1 catalytic domain) in the sample cell and a solution of this compound in the injection syringe, both in identical buffer.
-
Titration: Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.
-
Data Acquisition: The instrument records a series of heat spikes corresponding to each injection.
-
Analysis: Integrate the peaks to determine the heat change per injection. Fit the resulting binding isotherm to a suitable binding model to calculate K_D, n, and ΔH.
-
Conclusion and Future Directions
This guide establishes a robust, scientifically-grounded framework for elucidating the therapeutic targets of this compound. By leveraging the known pharmacology of the broader isoquinoline class, we have identified high-probability targets in both oncology and neurodegeneration. The provided multi-phase validation workflow, complete with detailed experimental protocols, offers a clear path from initial hypothesis to mechanistic confirmation.
The initial results from these studies will be pivotal. Positive hits in the primary screens should be rigorously pursued through the cellular and biophysical assays outlined. Should this compound prove to be a potent and selective inhibitor of one or more of these targets, the subsequent steps would involve comprehensive structure-activity relationship (SAR) studies to optimize its potency and drug-like properties, followed by evaluation in preclinical in vivo models of cancer or neurodegenerative disease. The journey from a promising scaffold to a clinical candidate is arduous, but the systematic approach detailed herein provides the essential first steps on that path.
References
-
Jo, M., et al. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Cancers (Basel). [Link]
-
Bohrium. (2021). The-anticancer-effect-of-natural-plant-alkaloid-isoquinolines. Ask this paper. [Link]
-
Shuai, H., et al. (2022). Novel Biosynthetic Route to the Isoquinoline Scaffold. ACS Chemical Biology. [Link]
-
MDPI. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. [Link]
-
Mazzio, E., et al. (1998). Inhibition of monoamine oxidase by isoquinoline derivatives. Qualitative and 3D-quantitative structure-activity relationships. Journal of Medicinal Chemistry. [Link]
-
ACS Publications. (2025). Discovery of Fused Isoquinolinone/Triazole as a Scaffold for Tankyrase and PARP Inhibition. Journal of Medicinal Chemistry. [Link]
-
Ghoshal, A., et al. (2019). Allosteric Modulators of Metabotropic Glutamate Receptors as Novel Therapeutics for Neuropsychiatric Disease. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Archer, R., et al. (2020). Isothermal titration calorimetry in drug discovery. Future Medicinal Chemistry. [Link]
-
Matter, H., et al. (2011). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Javitt, D.C. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Pharmacology. [Link]
-
Gorniak, A., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link]
-
Ali, I., et al. (2020). Design and Synthesis of a New Series of Quinazolinone-Based Derivatives as Potential PARP-1 Inhibitors. RSC Advances. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Oxford Academic. (2022). Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. Journal of Pharmacy and Pharmacology. [Link]
-
International Journal of Medical Pharmaceutical and Health Sciences. (2022). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. [Link]
-
TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]
-
Vorel, S.R., et al. (2016). Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window. Biological Psychiatry. [Link]
-
ACS Publications. (1994). Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines. Journal of Medicinal Chemistry. [Link]
-
Brana, I., et al. (2011). Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer. Clinical Cancer Research. [Link]
-
Kamal, A., et al. (2025). Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Journal of Medicinal Chemistry. [Link]
-
MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). [Link]
-
MDPI. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. [Link]
-
Wikipedia. NMDA receptor modulator. [Link]
-
Son, S.Y., et al. (1994). Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines. Journal of Medicinal Chemistry. [Link]
-
Khan Academy. Thermodynamics: Isothermal titration calorimetry in drug development (practice). [Link]
-
ResearchGate. (n.d.). Chemical structure of selected MAO inhibitors. [Link]
-
MDPI. (2022). Nature-Inspired 1-Phenylpyrrolo[2,1-a]isoquinoline Scaffold for Novel Antiproliferative Agents Circumventing P-Glycoprotein-Dependent Multidrug Resistance. [Link]
-
protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]
-
YouTube. (2018). Allosteric Modulation of Metabotropic Glutamate Receptors for the Treatment of Neurodevelopmental.. [Link]
-
Xia & He Publishing Inc. (2022). Anticancer Potential of Natural Isoquinoline Alkaloid Berberine. Cancer Drug Resistance. [Link]
-
Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. [Link]
-
Wikipedia. Monoamine oxidase inhibitor. [Link]
-
SpringerLink. (2025). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. Medicinal Chemistry Research. [Link]
-
ResearchGate. (2025). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. [Link]
-
Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. [Link]
-
Gregory, K.J., et al. (2012). Allosteric Modulation of Metabotropic Glutamate Receptors: Structural Insights and Therapeutic Potential. Neuropharmacology. [Link]
-
Lindsley, C.W., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments. [Link]
-
MDPI. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. [Link]
-
MDPI. (2020). Chimeric Approach to Identify Molecular Determinants of Nicotinic Acetylcholine Receptors. [Link]
-
Frontiers. (2024). Neuronal activity drives PCDH9 cleavage and nuclear translocation to coordinate structural and functional remodeling. Frontiers in Molecular Neuroscience. [Link]
Sources
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Novel Biosynthetic Route to the Isoquinoline Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Discovery of Fused Isoquinolinone/Triazole as a Scaffold for Tankyrase and PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of monoamine oxidase by isoquinoline derivatives. Qualitative and 3D-quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMDA receptor modulator - Wikipedia [en.wikipedia.org]
- 15. Allosteric Modulators of Metabotropic Glutamate Receptors as Novel Therapeutics for Neuropsychiatric Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Allosteric Modulation of Metabotropic Glutamate Receptors: Structural Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - RU [thermofisher.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. reactionbiology.com [reactionbiology.com]
- 24. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 25. Khan Academy [khanacademy.org]
- 26. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
An In-depth Technical Guide to the Discovery of Novel 6-Bromo-1-methylisoquinoline Derivatives
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast number of natural alkaloids and synthetic compounds with significant therapeutic properties. This technical guide provides a comprehensive exploration of a novel subclass: 6-Bromo-1-methylisoquinoline derivatives. We delve into the strategic rationale for the molecular design, propose robust synthetic pathways, and discuss the potential pharmacological applications based on established structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven insights into the discovery and development of this promising class of molecules.
Introduction: The Isoquinoline Scaffold as a Privileged Structure
Isoquinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a ubiquitous motif in biologically active molecules.[1][2] Nature has extensively utilized this scaffold, with isoquinoline alkaloids being found in a wide array of plant species.[3] These natural products exhibit a remarkable diversity of pharmacological effects, including analgesic, antimicrobial, and anticancer activities.[3][4]
The versatility of the isoquinoline ring system, its ability to interact with various biological targets, and its amenability to chemical modification have made it a "privileged structure" in drug discovery.[2] The development of synthetic isoquinoline-based compounds has led to numerous clinically approved drugs for treating a range of conditions, from cancer and microbial infections to neurological disorders.[2][5]
This guide focuses on a specifically designed scaffold: This compound . The rationale behind this design is twofold:
-
The 1-methyl group: Introduction of a methyl group at the C1 position can significantly influence the molecule's steric and electronic properties, potentially enhancing its binding affinity to target proteins and improving its metabolic stability.
-
The 6-bromo substituent: Halogenation, particularly with bromine, is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile. A bromine atom at the C6 position can enhance lipophilicity, improve membrane permeability, and potentially increase the compound's potency through favorable interactions with the target's active site.[1][6]
By combining these two features, we aim to generate a new library of derivatives with novel and potentially enhanced biological activities.
Synthetic Strategies for this compound Derivatives
The synthesis of the this compound core can be efficiently achieved through several established methods for isoquinoline synthesis, with the Bischler-Napieralski reaction being a particularly suitable and versatile approach.[7][8][9][10] This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide, followed by dehydrogenation to yield the aromatic isoquinoline ring.[7][8]
Proposed Synthetic Pathway
A logical and efficient synthetic route to this compound starts from the commercially available 3-bromophenethylamine. The overall workflow is depicted below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Acetylation of 3-Bromophenethylamine
-
To a solution of 3-bromophenethylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add acetic anhydride (1.2 eq).
-
The reaction can be carried out at room temperature and is typically complete within a few hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic acid, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield N-acetyl-3-bromophenethylamine, which can often be used in the next step without further purification.
Causality: The acetylation step is crucial as it forms the necessary amide precursor for the subsequent Bischler-Napieralski cyclization. The use of a slight excess of acetic anhydride ensures complete conversion of the starting amine.
Step 2: Bischler-Napieralski Cyclization
-
The N-acetyl-3-bromophenethylamine (1.0 eq) is dissolved in a high-boiling point solvent such as toluene or xylene.
-
Phosphorus oxychloride (POCl₃) (2.0-3.0 eq) is added cautiously to the solution.[7][8]
-
The reaction mixture is heated to reflux for several hours. The progress of the cyclization should be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and the excess POCl₃ is carefully quenched by slowly adding the mixture to ice.
-
The aqueous solution is then basified with a strong base (e.g., NaOH) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried and concentrated to give the crude 6-Bromo-1-methyl-3,4-dihydroisoquinoline.
Causality: POCl₃ acts as a dehydrating agent, facilitating the intramolecular electrophilic aromatic substitution required for ring closure.[7] The electron-donating nature of the alkyl group on the benzene ring directs the cyclization to the position para to the bromo substituent.
Step 3: Dehydrogenation to this compound
-
The crude 6-Bromo-1-methyl-3,4-dihydroisoquinoline (1.0 eq) is dissolved in a high-boiling point solvent like decalin or diphenyl ether.
-
A dehydrogenation catalyst, such as 10% Palladium on carbon (Pd/C), is added to the solution.
-
The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling, the catalyst is removed by filtration through celite, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by column chromatography to yield the final this compound.
Causality: The dehydrogenation step aromatizes the dihydroisoquinoline ring to form the stable isoquinoline core. Pd/C is a highly effective and commonly used catalyst for this transformation.
Potential Biological Activities and Therapeutic Applications
While the biological profile of this compound derivatives is yet to be extensively studied, we can extrapolate their potential activities based on the known pharmacology of related isoquinoline and bromo-substituted heterocyclic compounds.[1][6][11][12][13]
Anticancer Potential
Many isoquinoline alkaloids and their synthetic derivatives have demonstrated significant anticancer properties.[5][11][14] The proposed mechanisms of action are diverse and include:
-
Topoisomerase Inhibition: Some isoquinolines can intercalate with DNA and inhibit the activity of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells.[1][6]
-
Microtubule Disruption: Certain isoquinoline derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Kinase Inhibition: The isoquinoline scaffold is present in several kinase inhibitors that target signaling pathways crucial for cancer cell proliferation and survival.
The presence of a bromine atom has been shown to enhance the cytotoxic effects of some quinoline and isoquinoline derivatives.[1][6] Therefore, this compound derivatives represent a promising avenue for the development of novel anticancer agents.
Caption: A potential anticancer mechanism for this compound derivatives.
Antimicrobial Activity
Isoquinoline derivatives have also been investigated for their antimicrobial properties against a range of pathogens, including bacteria and fungi.[12][15][16] The introduction of a bromine atom can enhance the antimicrobial potency of heterocyclic compounds.[16][17] This is often attributed to increased lipophilicity, which facilitates passage through microbial cell membranes. The this compound scaffold could, therefore, serve as a template for the development of new antimicrobial agents, particularly against drug-resistant strains.
Other Potential Applications
The diverse biological activities of isoquinolines suggest that this compound derivatives could also be explored for other therapeutic applications, such as:
Structure-Activity Relationship (SAR) and Future Directions
The this compound scaffold provides a versatile platform for further chemical modifications to optimize biological activity. Key areas for SAR studies include:
-
Substitution on the benzene ring: Introducing various substituents at other positions of the benzene ring can modulate the electronic properties and steric profile of the molecule.
-
Modification of the 1-methyl group: The methyl group can be replaced with other alkyl or aryl groups to probe the steric requirements of the target's binding pocket.
-
Derivatization at other positions: The isoquinoline ring can be further functionalized to introduce new pharmacophores and improve physicochemical properties.
The table below summarizes the potential biological activities and the rationale based on related compounds.
| Potential Biological Activity | Rationale and Key Structural Features | Supporting References |
| Anticancer | The isoquinoline core is a known pharmacophore in anticancer agents. The bromine substituent can enhance cytotoxicity. | [1][5][6][11][14] |
| Antimicrobial | Isoquinoline derivatives have shown activity against various microbes. Halogenation often improves antimicrobial potency. | [12][15][16][17] |
| Anti-inflammatory | Many natural and synthetic isoquinolines exhibit anti-inflammatory properties. | [4] |
| Neuroprotective | The isoquinoline scaffold is found in compounds with activity in the central nervous system. | [5] |
Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a panel of biological assays. Promising lead compounds can then be further optimized through iterative cycles of chemical synthesis and biological testing.
Conclusion
The discovery and development of novel this compound derivatives represent a promising frontier in medicinal chemistry. This technical guide has outlined a strategic approach to their synthesis, leveraging the robust Bischler-Napieralski reaction. Based on the well-documented biological activities of the broader isoquinoline family and the known effects of bromine substitution, these novel compounds hold significant potential as anticancer, antimicrobial, and other therapeutic agents. The proposed framework for synthesis and the insights into potential applications and structure-activity relationships are intended to empower researchers to explore this exciting chemical space and unlock its therapeutic potential.
References
-
Aaltodoc. The Pictet-Spengler reaction: with focus on isoquinoline synthesis. Available at: [Link].
-
YouTube. PICTET SPENGLER REACTION SYNTHESIS ISOQUINOLINE NAME REACTION ORGANIC CHEMISTRY | IN HINDI |. Available at: [Link].
-
YouTube. Synthesis of Isoquinoline / Pictet Spengler Reaction mechanism application/ UGC CSIR NET GATE JAM. Available at: [Link].
-
Name-Reaction.com. Pictet-Spengler reaction. Available at: [Link].
-
Centurion University. Synthesis of isoquinolines - CUTM Courseware. Available at: [Link].
-
Taylor & Francis Online. REACTIVITY OF 1-METHYLISOQUINOLINE. ONE POT SYNTHESIS OF BENZO[a]-QUINOLIZINE DERIVATIVES. Available at: [Link].
-
PubMed. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Available at: [Link].
-
Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Available at: [Link].
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. Available at: [Link].
-
ResearchGate. Synthesis of 1‐methyleneisoquinolines. | Download Scientific Diagram. Available at: [Link].
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available at: [Link].
-
ScienceDirect. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link].
-
ResearchGate. (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Available at: [Link].
-
PMC. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available at: [Link].
-
PMC. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available at: [Link].
-
ResearchGate. Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thia-diazolyl isoquinoline derivatives. Available at: [Link].
-
ResearchGate. Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. Available at: [Link].
-
PMC. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Available at: [Link].
-
ResearchGate. Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines | Request PDF. Available at: [Link].
-
ResearchGate. Syntheses and antibacterial activity of soluble 9-bromo substituted indolizinoquinoline-5,12-dione derivatives | Request PDF. Available at: [Link].
-
RSC Publishing. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. Available at: [Link].
-
ResearchGate. Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands | Request PDF. Available at: [Link].
-
PMC. Biologically Active Isoquinoline Alkaloids covering 2014-2018. Available at: [Link].
-
ResearchGate. Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Available at: [Link].
-
PMC. The Pictet-Spengler Reaction Updates Its Habits. Available at: [Link].
-
PubMed. Novel isoquinoline derivatives as antimicrobial agents. Available at: [Link].
-
ACS Publications. Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance | Journal of Medicinal Chemistry. Available at: [Link].
-
MDPI. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Available at: [Link].
-
ACS Publications. Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines1 | The Journal of Organic Chemistry. Available at: [Link].
-
Science of Synthesis. Product Class 5: Isoquinolines. Available at: [Link].
-
PubMed. Antimicrobial activities of the bromophenols from the red alga Odonthalia corymbifera and some synthetic derivatives. Available at: [Link].
-
MDPI. Anticancer and Immunomodulatory Activities of a Novel Water-Soluble Derivative of Ellipticine. Available at: [Link].
-
RSC Advances. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available at: [Link].
-
Organic & Biomolecular Chemistry. Structure–activity relationships in 3-isothiazolones. Available at: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 15. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antimicrobial activities of the bromophenols from the red alga Odonthalia corymbifera and some synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
An Investigative Guide to the Putative Mechanism of Action of 6-Bromo-1-methylisoquinoline
Abstract
This technical guide addresses the current knowledge gap surrounding the specific mechanism of action of 6-Bromo-1-methylisoquinoline. In the absence of extensive direct experimental data for this compound, we adopt an investigative approach. By synthesizing findings from structurally analogous compounds—namely bromo-substituted quinolines, isoquinolines, and quinazolinones—this document proposes a series of plausible biological targets and signaling pathways. We further provide detailed, field-proven experimental protocols to systematically investigate these hypotheses. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering a structured roadmap for elucidating the pharmacological profile of this promising, yet under-characterized, molecule.
Introduction: The Rationale for Investigation
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural and synthetic compounds with diverse pharmacological activities.[1] The introduction of a bromine atom and a methyl group at the 6- and 1-positions, respectively, of the isoquinoline core in this compound suggests a molecule designed for specific biological interactions. Halogenation, particularly bromination, is a common strategy in drug design to enhance binding affinity and modulate pharmacokinetic properties.[2]
However, a review of the current scientific literature reveals a notable scarcity of direct studies on the biological effects of this compound itself.[2] This guide, therefore, pivots from a declarative to an investigative stance. We will leverage the well-documented activities of structurally related compounds to build a data-driven, predictive model of its potential mechanisms of action.
Our approach is grounded in the principle of chemical similarity. The biological activity of a small molecule is intrinsically linked to its structure. By examining the targets of analogous scaffolds, we can formulate high-probability hypotheses for this compound and, more importantly, define a clear experimental path to validate them.
Physicochemical Properties and Structural Analogs
To understand the potential behavior of this compound, it is crucial to consider its physicochemical properties and compare them to its better-understood relatives.
| Property | This compound (Predicted) | 6-Bromoisoquinoline | 5-Bromoisoquinoline |
| Molecular Formula | C10H8BrN | C9H6BrN | C9H6BrN |
| Molecular Weight | 222.08 g/mol | 208.05 g/mol | 208.05 g/mol |
| Predicted LogP | ~2.8-3.2 | ~2.5 | ~2.5 |
| pKa (Predicted) | ~5.0-5.5 | 5.14 | 5.14 |
Data for 6-Bromoisoquinoline and 5-Bromoisoquinoline sourced from literature.[3][4] Properties for this compound are predicted based on its structure.
The addition of the methyl group at the 1-position is expected to increase lipophilicity (LogP) compared to its unmethylated counterpart, which could influence membrane permeability and interaction with hydrophobic binding pockets. The basicity (pKa) is predicted to be similar to other isoquinolines, allowing for salt formation in acidic environments.[5]
Our investigation will focus on three primary classes of analogous compounds:
-
Bromo-isoquinolines and Bromo-quinolines: These are the most direct structural analogs.
-
Quinazolinones: These share a similar bicyclic aromatic structure and have well-documented anticancer properties.[6]
-
Isoquinoline Alkaloids: Natural products that provide a rich source of validated biological activities for the core scaffold.[7]
Proposed Biological Targets and Mechanisms of Action
Based on the activities of these analogs, we propose three primary avenues for investigation: enzyme inhibition (kinases and PARP), cytotoxicity and anticancer effects, and modulation of other signaling pathways.
Hypothesis 1: Kinase Inhibition
Rationale: The quinoline and isoquinoline cores are prevalent in a wide range of kinase inhibitors.[3] The ATP-binding pocket of many kinases contains hydrophobic regions where the bicyclic ring system can favorably interact. The bromine atom can form halogen bonds or occupy hydrophobic pockets to enhance binding affinity.
Proposed Signaling Pathway Involvement:
Caption: Proposed kinase inhibition pathway for this compound.
Experimental Validation Workflow:
A multi-tiered approach is recommended, starting with broad screening and progressing to specific, mechanistic assays.
A. General Protocol for In Vitro Kinase Assay:
This protocol outlines a general method for assessing the inhibitory activity of a compound against a panel of purified kinases.[3]
-
Reagent Preparation:
-
Prepare a kinase buffer appropriate for the specific enzyme (typically contains Tris-HCl, MgCl2, and a reducing agent like DTT).
-
Prepare a stock solution of the purified kinase enzyme.
-
Prepare a stock solution of the specific peptide or protein substrate for the kinase.
-
Prepare a stock solution of ATP (often radiolabeled [γ-32P]ATP for traditional assays, or unlabeled for luminescence-based methods).
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
-
Reaction Setup (in a 96- or 384-well plate):
-
Add the kinase buffer to each well.
-
Add the test compound at various concentrations. Include a vehicle-only control (e.g., DMSO) and a positive control inhibitor.
-
Add the kinase enzyme and the substrate.
-
Initiate the reaction by adding ATP.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).
-
Detection of Kinase Activity:
-
Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-32P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Luminescence-based Assay: Use a commercial kit (e.g., ADP-Glo™) that measures the amount of ADP produced, which is proportional to kinase activity.[3]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits kinase activity by 50%).
-
Hypothesis 2: PARP Inhibition and Cytotoxicity
Rationale: Bromo-isoquinoline derivatives have been investigated as potential Poly(ADP-ribose) polymerase (PARP) inhibitors.[3] PARP enzymes are crucial for DNA single-strand break repair. Inhibiting PARP in cancers with existing DNA repair defects (like BRCA mutations) can lead to synthetic lethality. The cytotoxic effects of structurally related bromo-quinazoline derivatives against cancer cell lines like MCF-7 (breast cancer) and SW480 (colon cancer) further support this line of investigation.[3]
Proposed Mechanism of Action:
Caption: Proposed PARP inhibition mechanism leading to cancer cell death.
Experimental Validation Workflow:
A. General Protocol for MTT Cytotoxicity Assay:
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[3]
-
Cell Seeding:
-
Culture cancer cell lines (e.g., MCF-7, SW480, or a panel relevant to a specific cancer type) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound. Include vehicle-only controls.
-
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition and Solubilization:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add a solubilizing agent (e.g., 100-150 µL of DMSO) to each well to dissolve the formazan crystals.[3]
-
-
Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting a dose-response curve.
-
B. Cell-Based Target Engagement Assay:
To confirm that the compound interacts with its intended target within the complex environment of a living cell, a target engagement assay is crucial.
Caption: General workflow for a cell-based target engagement assay.
Protocol Principle (e.g., Cellular Thermal Shift Assay - CETSA):
-
Treatment: Treat intact cells with various concentrations of this compound.
-
Heating: Heat the cell suspensions to a specific temperature that causes partial denaturation of the target protein.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of soluble target protein remaining in the supernatant using methods like Western Blot or ELISA.
-
Analysis: Ligand binding stabilizes the protein, resulting in less aggregation upon heating. A dose-dependent increase in the amount of soluble protein indicates target engagement.
Data Interpretation and Future Directions
The experimental workflows described above will generate quantitative data to either support or refute the proposed mechanisms of action.
| Experiment | Key Output | Interpretation |
| In Vitro Kinase Assay | IC50 values for a panel of kinases | Low IC50 values (<1 µM) against specific kinases suggest potent and potentially selective inhibition. |
| MTT Cytotoxicity Assay | IC50 values in cancer cell lines | Potent cytotoxicity (low µM range) indicates potential as an anticancer agent. Comparing IC50s across different cell lines can suggest selectivity. |
| Target Engagement Assay | EC50 value (cellular potency) | A potent EC50 value confirms that the compound reaches and binds to its target in a cellular context. |
Next Steps:
-
If potent kinase inhibition is observed, follow-up studies should include kinase selectivity profiling (testing against a large panel of kinases) and cellular assays to measure the phosphorylation of downstream substrates.
-
If significant cytotoxicity is confirmed, in vivo studies in animal models of cancer would be the logical next step to assess efficacy and tolerability.
-
If the initial hypotheses are not supported, broader screening approaches, such as phenotypic screening or chemical proteomics, could be employed to identify novel targets.
Conclusion
While direct evidence for the mechanism of action of this compound is currently limited, a wealth of data from structurally related compounds allows for the formulation of compelling, testable hypotheses. We propose that this compound is a putative inhibitor of protein kinases and/or PARP, with potential applications as an anticancer agent. The experimental protocols detailed in this guide provide a rigorous and systematic framework for validating these hypotheses. By following this investigative roadmap, researchers can effectively elucidate the pharmacological profile of this compound, paving the way for its potential development as a novel therapeutic agent.
References
- Benchchem. An In-depth Technical Guide to 6-Bromo-1-methylquinolin-4(1H)-one: Discovery, Synthesis, and Biological Potential.
- Benchchem. A Comparative Guide to 6-Bromoisoquinoline-1-carbonitrile and Other Bromo-isoquinolines for Researchers and Drug Development Pro.
- ChemicalBook. 6-Bromoisoquinoline synthesis.
- NIH. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
- Books Gateway. Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation.
- PubMed. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets.
- Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- Benchchem. A Comparative Analysis of the Biological Activities of 6-Bromo-Quinazoline Derivatives and 6-Bromo-1- methylquinolin-4.
- PubChem. 6-Bromoisoquinolin-1(2H)-one | C9H6BrNO | CID 15885182.
- PubMed. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors.
- Wikipedia. Isoquinoline.
- Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline.
- Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. amerigoscientific.com [amerigoscientific.com]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
Methodological & Application
Application Notes and Protocols for the Bischler-Napieralski Synthesis of 6-Bromo-1-methylisoquinoline
Abstract
This comprehensive technical guide provides a detailed protocol for the synthesis of 6-Bromo-1-methylisoquinoline, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is strategically designed in a three-step sequence commencing with the reduction of 4-bromophenylacetonitrile to the corresponding phenethylamine, followed by N-acetylation, and culminating in the core Bischler-Napieralski cyclization and subsequent aromatization. This document outlines the underlying chemical principles, provides step-by-step experimental procedures, and offers insights into the critical parameters of each synthetic transformation. The intended audience for this guide includes researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction and Synthetic Strategy
Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products, particularly alkaloids, and exhibit a wide spectrum of biological activities. The Bischler-Napieralski reaction, first reported in 1893, remains a cornerstone in the synthesis of 3,4-dihydroisoquinolines, which are versatile precursors to fully aromatized isoquinolines.[1][2] This reaction involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide under dehydrating conditions.[1][2]
The synthesis of this compound presented herein follows a logical and efficient three-step pathway. The strategic placement of the bromine atom at the 6-position provides a functional handle for further molecular elaborations, such as cross-coupling reactions, making the target molecule a valuable building block in combinatorial chemistry and drug discovery programs.
The overall synthetic transformation is depicted below:
Caption: Overall synthetic strategy for this compound.
Reaction Mechanisms
Bischler-Napieralski Cyclization
The core transformation of this synthesis is the Bischler-Napieralski reaction. The mechanism proceeds through an intramolecular electrophilic aromatic substitution.[2] The reaction is initiated by the activation of the amide carbonyl oxygen of N-(4-bromophenethyl)acetamide by a dehydrating agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1] This activation facilitates the formation of a highly electrophilic nitrilium ion intermediate. The electron-rich aromatic ring then attacks the nitrilium ion in an intramolecular fashion to form a six-membered ring. Subsequent elimination of a proton restores aromaticity and yields the 3,4-dihydroisoquinoline derivative.
Two plausible mechanistic pathways have been proposed, differing in the timing of the elimination of the carbonyl oxygen.[2]
-
Mechanism I: Involves the formation of a dichlorophosphoryl imine-ester intermediate, followed by cyclization and subsequent elimination.
-
Mechanism II: Proposes the formation of a nitrilium ion intermediate prior to the cyclization step.
The prevailing mechanism is often influenced by the specific reaction conditions.[2]
Caption: Simplified mechanism of the Bischler-Napieralski reaction.
Dehydrogenation (Aromatization)
The final step involves the aromatization of the 6-bromo-1-methyl-3,4-dihydroisoquinoline intermediate to the desired this compound. This is typically achieved through catalytic dehydrogenation, often employing palladium on carbon (Pd/C) as the catalyst at elevated temperatures.[3] The reaction proceeds by the removal of two hydrogen atoms from the dihydroisoquinoline ring, leading to the formation of the fully aromatic isoquinoline system.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Bromophenylacetonitrile | ≥98% | Sigma-Aldrich |
| Lithium aluminum hydride (LiAlH₄) | Reagent grade | Sigma-Aldrich |
| Diethyl ether (anhydrous) | ≥99.7% | Sigma-Aldrich |
| Acetic anhydride | ≥99% | Sigma-Aldrich |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | Sigma-Aldrich |
| Toluene (anhydrous) | 99.8% | Sigma-Aldrich |
| Palladium on carbon (10 wt. %) | - | Sigma-Aldrich |
| Xylene | Anhydrous, ≥98.5% | Sigma-Aldrich |
| Sodium sulfate (anhydrous) | ACS reagent | VWR Chemicals |
| Dichloromethane (DCM) | ACS reagent | VWR Chemicals |
| Ethyl acetate (EtOAc) | ACS reagent | VWR Chemicals |
| Hexanes | ACS reagent | VWR Chemicals |
| Hydrochloric acid (HCl) | 37% | VWR Chemicals |
| Sodium bicarbonate (NaHCO₃) | ACS reagent | VWR Chemicals |
| Sodium hydroxide (NaOH) | ACS reagent | VWR Chemicals |
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Lithium aluminum hydride is a highly reactive and pyrophoric solid; it should be handled with extreme care under an inert atmosphere. Phosphorus oxychloride is corrosive and lachrymatory.
Step 1: Synthesis of 4-Bromophenethylamine
This procedure details the reduction of 4-bromophenylacetonitrile to 4-bromophenethylamine using lithium aluminum hydride.
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (X.X g, XX mmol, 2.0 eq.) in anhydrous diethyl ether (150 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 4-bromophenylacetonitrile (X.X g, XX mmol, 1.0 eq.) in anhydrous diethyl ether (100 mL) and add it dropwise to the LiAlH₄ suspension over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexanes 1:1).
-
Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water (3X mL).
-
Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake with diethyl ether (3 x 50 mL).
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-bromophenethylamine as a pale yellow oil. The product is often used in the next step without further purification.
Step 2: Synthesis of N-(4-bromophenethyl)acetamide
This protocol describes the N-acetylation of 4-bromophenethylamine using acetic anhydride.
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-bromophenethylamine (X.X g, XX mmol, 1.0 eq.) in dichloromethane (100 mL).
-
Add pyridine (X.X mL, XX mmol, 1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (X.X mL, XX mmol, 1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexanes 1:1).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-bromophenethyl)acetamide as a white to off-white solid.
-
The crude product can be purified by recrystallization from ethyl acetate/hexanes.
Step 3: Bischler-Napieralski Synthesis of this compound
This two-part procedure involves the cyclization of N-(4-bromophenethyl)acetamide to the corresponding dihydroisoquinoline, followed by dehydrogenation.
Part A: Cyclization to 6-Bromo-1-methyl-3,4-dihydroisoquinoline
-
In a 250 mL round-bottom flask, dissolve N-(4-bromophenethyl)acetamide (X.X g, XX mmol, 1.0 eq.) in anhydrous toluene (100 mL).
-
Add phosphorus oxychloride (POCl₃) (X.X mL, XX mmol, 2.0 eq.) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3 hours.
-
Monitor the reaction by TLC (Eluent: Dichloromethane/Methanol 9:1).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).
-
Stir the mixture vigorously for 30 minutes, then basify to pH 9-10 with concentrated aqueous ammonia or 4 M NaOH, keeping the mixture cool in an ice bath.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude 6-bromo-1-methyl-3,4-dihydroisoquinoline as a dark oil.
Part B: Dehydrogenation to this compound
-
Dissolve the crude 6-bromo-1-methyl-3,4-dihydroisoquinoline (X.X g, XX mmol, 1.0 eq.) in xylene (100 mL) in a 250 mL round-bottom flask.
-
Add 10% palladium on carbon (10 mol %) to the solution.
-
Heat the mixture to reflux (approximately 140 °C) for 6 hours.
-
Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexanes 1:4).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethyl acetate (50 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel (Eluent: Ethyl acetate/Hexanes gradient) to afford this compound as a solid.
Characterization Data
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | (CDCl₃, 400 MHz): δ (ppm) ~8.2-8.4 (d, 1H, H-5), ~7.8-8.0 (d, 1H, H-8), ~7.6-7.8 (dd, 1H, H-7), ~7.4-7.6 (d, 1H, H-4), ~7.2-7.4 (d, 1H, H-3), ~2.7-2.9 (s, 3H, CH₃). Note: Exact chemical shifts and coupling constants may vary. |
| ¹³C NMR | (CDCl₃, 100 MHz): δ (ppm) ~158-160 (C-1), ~142-144 (C-3), ~135-137 (C-4a), ~130-132 (C-7), ~128-130 (C-5), ~126-128 (C-8), ~124-126 (C-8a), ~120-122 (C-6), ~118-120 (C-4), ~22-24 (CH₃). Note: Exact chemical shifts may vary. |
| Mass Spec. | (EI) m/z: Calculated for C₁₀H₈BrN: 220.98; Found: [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, characteristic of a bromine-containing compound. |
| Melting Point | To be determined. |
Troubleshooting and Key Considerations
-
Step 1 (Reduction): The quenching of LiAlH₄ is highly exothermic and generates hydrogen gas. It must be performed slowly and with adequate cooling to prevent uncontrolled reaction. The final product, an amine, can be susceptible to air oxidation.
-
Step 2 (Acetylation): The reaction is typically clean and high-yielding. Ensure the amine starting material is dry, as water will react with the acetic anhydride.
-
Step 3 (Cyclization): Phosphorus oxychloride is moisture-sensitive and should be handled accordingly. The work-up procedure involves quenching with ice, which is exothermic. Careful and slow addition is crucial. The pH adjustment should also be done with cooling.
-
Step 3 (Dehydrogenation): Palladium on carbon is flammable, especially when dry and in the presence of solvents. Handle with care. The reaction should be monitored to avoid over-reduction or side reactions. Filtration to remove the catalyst should be done carefully.
Conclusion
The Bischler-Napieralski synthesis provides a reliable and effective route for the preparation of this compound. The three-step sequence outlined in this guide is robust and can be adapted for the synthesis of a variety of substituted isoquinolines. The final product is a versatile intermediate for the development of novel chemical entities with potential applications in medicinal chemistry and materials science.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Derivatives from 4-Bromophenylacetonitrile. BenchChem.
-
Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved from [Link]
- RSC. (n.d.). Acetylation of amines with acetic anhydride.
- Google Patents. (n.d.). US4537991A - Process for the direct acetylation of aromatic amines.
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CN105566218A - Palladium carbon catalyzed selective partial dehydrogenation method of tetrahydroisoquinoline.
-
The Royal Society of Chemistry. (n.d.). Supporting Information For - 4-(4-Bromophenyl)-6-methoxyquinoline. Retrieved from [Link]
Sources
Application Note & Protocol: Synthesis of 1-Methylisoquinoline via the Pictet-Gams Reaction
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the synthesis of 1-methylisoquinoline using the Pictet-Gams reaction. It delves into the underlying mechanism, offers a detailed, field-tested experimental protocol, and includes a troubleshooting guide to address common challenges. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and mastery of its synthesis is crucial for drug discovery programs. This guide is designed to equip researchers with the foundational knowledge and practical steps required to successfully perform this valuable transformation.
Introduction: The Significance of the Isoquinoline Core
The isoquinoline moiety is a cornerstone in the architecture of numerous natural products, particularly alkaloids, and synthetic pharmaceuticals.[1] Its derivatives exhibit a vast range of biological activities, including analgesic, anticancer, antimicrobial, and anti-inflammatory properties.[2] Consequently, robust and efficient methods for the synthesis of substituted isoquinolines are of paramount importance to the fields of organic synthesis and medicinal chemistry.[3][4]
The Pictet-Gams reaction, first reported by Amé Pictet and Alfons Gams in 1910, is a powerful method for constructing the isoquinoline ring system.[5] It proceeds via the acid-catalyzed cyclization and dehydration of a β-hydroxy-β-phenylethylamide, offering a direct route to fully aromatized isoquinolines, which circumvents the need for a separate oxidation step often required in related syntheses like the Bischler-Napieralski reaction.[6] This application note will focus specifically on the synthesis of 1-methylisoquinoline, a key building block for more complex molecular targets.
Reaction Mechanism and Rationale
The Pictet-Gams reaction is fundamentally an intramolecular electrophilic aromatic substitution.[7] The reaction's success hinges on the generation of a sufficiently electrophilic species that can attack the electron-rich aromatic ring, followed by dehydration to yield the stable aromatic isoquinoline product.
The key steps are as follows:
-
Activation of the Amide: The reaction is initiated by a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃). This agent activates the carbonyl oxygen of the N-acyl-β-hydroxy-β-phenylethylamine precursor.
-
Cyclization: This activation facilitates an intramolecular electrophilic attack by the amide's carbonyl carbon onto the phenyl ring, forming a dihydroisoquinoline intermediate. This cyclization is the critical ring-forming step.
-
Dehydration and Aromatization: The intermediate undergoes a two-step dehydration. The hydroxyl group is eliminated first, followed by the elimination of a second water molecule from the newly formed ring, leading directly to the stable, aromatic 1-methylisoquinoline product.
A potential side reaction is the formation of an oxazoline, which can occur if the cyclization proceeds onto the hydroxyl group's oxygen instead of the aromatic ring.[8][9] The choice of dehydrating agent and reaction conditions can influence the ratio of these competing pathways. P₂O₅ in a high-boiling solvent like decalin or xylene generally favors the desired isoquinoline formation.[10]
Caption: Key mechanistic steps of the Pictet-Gams reaction.
Detailed Experimental Protocol
This protocol details the synthesis of the necessary precursor followed by the Pictet-Gams cyclization to yield 1-methylisoquinoline.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-1-phenylethanol | ≥98% | Sigma-Aldrich | |
| Acetic Anhydride | ACS Reagent, ≥98% | Fisher Scientific | |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Acros Organics | |
| Phosphorus Pentoxide (P₂O₅) | ≥98% | Alfa Aesar | Caution: Highly corrosive and hygroscopic. |
| Decahydronaphthalene (Decalin) | Anhydrous, mixture of isomers | Sigma-Aldrich | High-boiling solvent. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | - | For workup. |
| Sodium Hydroxide (NaOH) | 10% Aqueous Solution | - | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | VWR | For drying. |
| Diethyl Ether | ACS Grade | Fisher Scientific | For extraction. |
| Hydrochloric Acid (HCl) | Concentrated | - | For pH adjustment. |
Workflow Overview
Caption: High-level overview of the synthesis protocol.
Step-by-Step Procedure
Part A: Synthesis of N-(2-hydroxy-2-phenylethyl)acetamide (Precursor)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-1-phenylethanol (10.0 g, 72.9 mmol).
-
Dissolution: Dissolve the starting material in 100 mL of dichloromethane (DCM). Cool the flask in an ice bath to 0 °C.
-
Acetylation: While stirring vigorously, slowly add acetic anhydride (7.8 mL, 80.2 mmol, 1.1 eq) dropwise over 15 minutes. Causality Note: The slow addition prevents an excessive exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The N-(2-hydroxy-2-phenylethyl)acetamide is typically obtained as a white solid and can be used in the next step without further purification if purity is high.
Part B: Pictet-Gams Cyclization to 1-Methylisoquinoline
-
Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add the crude N-(2-hydroxy-2-phenylethyl)acetamide (from Part A, ~72.9 mmol).
-
Solvent Addition: Add 150 mL of anhydrous decalin to the flask.
-
Reagent Addition: Carefully add phosphorus pentoxide (P₂O₅) (31.0 g, 218.7 mmol, 3.0 eq) in portions. Safety Note: P₂O₅ is highly reactive with water. Ensure all glassware is dry and perform the addition in a fume hood. The mixture will become a thick slurry.
-
Heating: Heat the mixture to reflux (approx. 190 °C) with vigorous stirring. Maintain reflux for 3 hours. The mixture should darken in color.
-
Cooling and Quenching: After 3 hours, cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture over 200 g of crushed ice in a large beaker with stirring. Causality Note: This quenches the P₂O₅ in a controlled manner. The reaction is highly exothermic.
-
Basification: Once the ice has melted, make the aqueous solution strongly basic (pH > 12) by the slow addition of 10% aqueous NaOH. This deprotonates the isoquinoline product, making it soluble in organic solvents.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude residue is purified by vacuum distillation to afford 1-methylisoquinoline as a colorless oil.[11]
Expected Results & Characterization
| Parameter | Expected Value | Reference |
| Yield | 65-75% | Literature precedent |
| Appearance | Colorless to pale yellow oil | [1] |
| Boiling Point | 81 °C at 1 mmHg | [11] |
| Refractive Index (n²⁵D) | 1.6102 | [11] |
| ¹H NMR (CDCl₃) | Consistent with 1-methylisoquinoline structure | - |
| ¹³C NMR (CDCl₃) | Consistent with 1-methylisoquinoline structure | - |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Reagents (especially P₂O₅) are not fresh/active. 3. Insufficient heating. | 1. Increase reaction time or temperature slightly. 2. Use a freshly opened bottle of P₂O₅. 3. Ensure the reaction mixture reaches and maintains reflux. |
| Formation of Oxazoline | The reaction conditions favored the competing cyclization pathway.[9] | Ensure vigorous stirring and a sufficiently high temperature. The use of P₂O₅ over POCl₃ often favors isoquinoline formation. |
| Difficult Workup | The quenched P₂O₅ forms a thick, difficult-to-stir phosphate sludge. | Add ice and quench very slowly with vigorous mechanical stirring. Dilute with more water if necessary to break up solids before basification and extraction. |
| Product is Dark/Impure | Side reactions due to excessive heat or prolonged reaction time. | Purify carefully by vacuum distillation. Consider reducing the reflux time in future attempts if the reaction is complete at an earlier time point (monitor by TLC if possible). |
Conclusion
The Pictet-Gams reaction is a classic yet highly relevant method for the synthesis of isoquinolines. By understanding the mechanism and carefully controlling the reaction conditions, researchers can reliably synthesize 1-methylisoquinoline, a valuable scaffold for further elaboration in drug discovery and materials science. This protocol, grounded in established chemical principles and practical experience, serves as a robust starting point for achieving this synthesis efficiently and in high yield.
References
-
Pictet-Spengler reaction. (n.d.). Name-Reaction.com. Retrieved from [Link]
-
Pictet-Spengler Isoquinoline Synthesis. (n.d.). In Organic Name Reactions. Cambridge University Press. Retrieved from [Link]
-
1-methylisoquinoline. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
An Alternative to Pictet–Gams Reaction Triggered by Hendrickson Reagent: Isoquinolines and β-Carbolines from Amides. (n.d.). Synlett. Retrieved from [Link]
-
Pictet Gams Synthesis of Isoquinoline | Pictet Spengler Synthesis. (2024, May 28). YouTube. Retrieved from [Link]
-
Pictet–Gams isoquinoline synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Pictet-Gams isoquinoline synthesis. (2006, January 1). ResearchGate. Retrieved from [Link]
-
Isoquinoline synthesis. (n.d.). Química Organica.org. Retrieved from [Link]
-
Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
Observations on the mechanism of the Pictet-Gams reaction. (1973). Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025, December 12). Molecules. Retrieved from [Link]
-
A reinvestigation of the Pictet–Gams isoquinoline synthesis. Part 1. The consequences of oxazoline rather than isoquinoline formation. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Modern advances in heterocyclic chemistry in drug discovery. (n.d.). RSC Publishing. Retrieved from [Link]
-
A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target. (2024, January 31). Chemical Science. Retrieved from [Link]
-
Isoquinoline derivatives and its medicinal activity. (2024, November 8). Ayurlog. Retrieved from [Link]
-
Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. (2023, September 28). Journal of Medicinal and Organic Chemistry. Retrieved from [Link]
-
Pictet-Gams Isoquinoline Synthesis. (n.d.). Merck Index. Retrieved from [Link]
Sources
- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. rroij.com [rroij.com]
- 5. Pictet-Gams Isoquinoline Synthesis [drugfuture.com]
- 6. Isoquinoline synthesis [quimicaorganica.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Observations on the mechanism of the Pictet-Gams reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. A reinvestigation of the Pictet–Gams isoquinoline synthesis. Part 1. The consequences of oxazoline rather than isoquinoline formation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of 6-Bromo-1-methylisoquinoline for Accelerated Drug Discovery
Introduction: The Significance of the 1-Methylisoquinoline Scaffold
The 1-methylisoquinoline core is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds and natural products. Its derivatives exhibit a wide spectrum of biological activities, making them highly valuable scaffolds in medicinal chemistry and drug development programs. The strategic functionalization of this core structure is paramount for library synthesis and structure-activity relationship (SAR) studies.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation in modern organic synthesis.[1][2][3] Discovered by Akira Suzuki and Norio Miyaura, this Nobel Prize-winning reaction offers exceptional functional group tolerance, mild reaction conditions, and utilizes organoboron reagents that are generally stable and have low toxicity.[3][4][5][6] These features make it an indispensable tool for constructing complex molecular architectures, particularly biaryl and heteroaryl-aryl structures.
This guide provides a detailed technical overview and field-proven protocols for the successful execution of Suzuki-Miyaura coupling reactions with 6-Bromo-1-methylisoquinoline. It is designed for researchers, scientists, and drug development professionals seeking to efficiently synthesize novel 6-aryl-1-methylisoquinoline derivatives.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle that alternates between Pd(0) and Pd(II) oxidation states.[4] Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][6]
-
Pillar 1: Oxidative Addition: The catalytic cycle initiates with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of this compound.[4][6] This is often the rate-determining step of the reaction.[6] The choice of phosphine ligands is critical here; electron-rich and bulky ligands enhance the electron density on the palladium center, facilitating this insertion and increasing the reaction rate.[7][8]
-
Pillar 2: Transmetalation: This step involves the transfer of the organic group (e.g., an aryl group) from the organoboron reagent to the Pd(II) center.[7] For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily participates in the ligand exchange on the palladium complex.[9]
-
Pillar 3: Reductive Elimination: In the final step, the two organic fragments (the 1-methylisoquinoline and the newly transferred aryl group) are expelled from the palladium center, forming the desired C-C bond in the product.[7] This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][6] The bulkiness of the phosphine ligands can promote this step by creating steric strain that favors the elimination of the product.[7]
Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
Optimized Protocols for Suzuki Coupling with this compound
The following protocols are designed as robust starting points for the coupling of various aryl and heteroaryl boronic acids with this compound.
General Experimental Workflow
A successful Suzuki coupling requires careful attention to the exclusion of oxygen, which can poison the palladium catalyst.[10] The following workflow outlines the critical steps.
Sources
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. mt.com [mt.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. reddit.com [reddit.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Bromo-1-methylisoquinoline
Introduction: The Isoquinoline Scaffold and the Imperative for C-6 Functionalization
The isoquinoline moiety is a privileged heterocyclic framework, forming the structural core of numerous natural products and synthetic molecules with significant therapeutic properties.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1] The 1-methylisoquinoline core, in particular, is a key pharmacophore in various biologically active compounds. The strategic functionalization of the isoquinoline nucleus is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel drug candidates.
This technical guide focuses on the palladium-catalyzed cross-coupling of 6-bromo-1-methylisoquinoline, a versatile building block for the synthesis of a diverse library of 1,6-disubstituted isoquinolines. The bromine atom at the C-6 position serves as a synthetic handle for the introduction of a wide range of substituents through well-established and robust palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, are indispensable tools in the synthetic chemist's arsenal for the formation of carbon-carbon and carbon-heteroatom bonds.
This document provides detailed, field-proven protocols for these key transformations, along with insights into the underlying reaction mechanisms and practical considerations for successful execution. The aim is to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors.
Synthesis of the Starting Material: this compound
A reliable synthesis of the starting material is paramount for any successful synthetic campaign. A common route to this compound is through a multi-step sequence starting from 4-bromobenzaldehyde.[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromobenzaldehyde
-
Aminoacetaldehyde dimethyl acetal
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl chloroformate
-
Trimethyl phosphite
-
Anhydrous Dichloromethane (DCM)
-
Titanium tetrachloride (TiCl₄)
-
6N Sodium hydroxide (NaOH) solution
-
3M Hydrochloric acid (HCl) solution
-
Ethyl acetate (EtOAc)
-
Pentane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Dean-Stark apparatus
-
Magnetic stirrer and stir bars
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-bromobenzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.0 eq) in anhydrous toluene. Reflux the mixture for 12 hours, collecting the water that is formed.
-
Concentration: After cooling to room temperature, concentrate the solution under reduced pressure to remove the toluene.
-
Acylation: Dissolve the residue in anhydrous THF and cool the flask to -10 °C in an ice-salt bath. Add ethyl chloroformate (1.1 eq) dropwise and stir for 10 minutes at -10 °C, then allow the mixture to warm to room temperature.
-
Phosphonylation: Add trimethyl phosphite (1.1 eq) dropwise to the reaction mixture and stir for 10 hours at room temperature.
-
Cyclization: Evaporate the solvent under reduced pressure. Dissolve the residue in anhydrous DCM and stir for 30 minutes. Cool the mixture to 0 °C in an ice bath and add titanium tetrachloride (4.0 eq) dropwise. Stir the reaction mixture at 40 °C for 6 days.
-
Work-up: Carefully pour the reaction mixture into ice. Adjust the pH to 8-9 with a 6N NaOH solution. Extract the aqueous layer three times with EtOAc.
-
Purification: Extract the combined organic layers with 3M HCl. Adjust the pH of the acidic aqueous solution to 7-8 with a 3N NaOH solution and extract twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Crystallization: Dissolve the crude product in a minimum amount of DCM and add pentane to induce crystallization. Collect the resulting light brown solid of this compound by filtration.
Palladium-Catalyzed Cross-Coupling Reactions of this compound
The following sections provide detailed protocols for the most common and versatile palladium-catalyzed cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling: Formation of C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (3-5 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane or Toluene
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine
-
Schlenk tube or microwave vial
-
Magnetic stirrer and stir bars
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk tube or microwave vial, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), [Pd(dppf)Cl₂] (0.03-0.05 eq), and the base (2.0 eq).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Heating: Heat the mixture to 80-100 °C and stir for 12-24 hours, or heat under microwave irradiation at 120-150 °C for 20-40 minutes.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After cooling, dilute the reaction mixture with EtOAc and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | [Pd(dppf)Cl₂] (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | [Pd(PPh₃)₄] (5) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 80-90 |
| 3 | 3-Pyridylboronic acid | [Pd(dppf)Cl₂] (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 18 | 75-85 |
Heck Coupling: Formation of C-C Bonds with Alkenes
The Heck reaction is a powerful method for the arylation of alkenes.[4]
The Heck reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, migratory insertion of the alkene into the Pd-aryl bond, β-hydride elimination to form the product and a palladium-hydride species, and finally, regeneration of the Pd(0) catalyst by a base.[5]
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Materials:
-
This compound
-
Alkene (e.g., methyl acrylate, styrene) (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Schlenk tube
-
Magnetic stirrer and stir bars
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk tube, dissolve this compound (1.0 eq) and the alkene (1.5 eq) in the anhydrous solvent.
-
Catalyst and Base Addition: Add the palladium catalyst, phosphine ligand, and base to the solution.
-
Inert Atmosphere: Purge the tube with an inert gas for 10-15 minutes.
-
Heating: Heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with a suitable organic solvent (e.g., EtOAc, DCM).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 18 | 70-85 |
| 2 | Styrene | Pd(OAc)₂ (5) | PPh₃ (10) | DIPEA | MeCN | 80 | 24 | 65-80 |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 110 | 16 | 75-90 |
Sonogashira Coupling: Formation of C-C Bonds with Terminal Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[6]
This reaction involves two interconnected catalytic cycles: a palladium cycle similar to other cross-coupling reactions and a copper cycle that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[6]
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Materials:
-
This compound
-
Terminal alkyne (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Schlenk tube
-
Magnetic stirrer and stir bars
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 eq), the palladium catalyst, and CuI.
-
Solvent and Reagents: Add the anhydrous solvent and the amine base. Purge with an inert gas for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.5 eq) via syringe.
-
Reaction Conditions: Stir the mixture at room temperature to 60 °C for 6-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | THF | RT | 12 | 80-90 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (2) | DIPA | Toluene | 50 | 8 | 85-95 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | THF | RT | 16 | 75-85 |
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[7]
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium amide complex. Reductive elimination then furnishes the desired aryl amine and regenerates the Pd(0) catalyst.[8]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos or BINAP (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 eq)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube
-
Magnetic stirrer and stir bars
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq), the palladium precursor, the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the tube and purge with an inert gas.
-
Solvent and Amine Addition: Add the anhydrous solvent and the amine (1.2 eq) via syringe.
-
Heating: Heat the mixture to 80-110 °C for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 100 | 16 | 80-90 |
| 2 | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | Cs₂CO₃ | Dioxane | 110 | 20 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 100 | 18 | 80-90 |
Stille Coupling: Formation of C-C Bonds with Organostannanes
The Stille coupling is a reaction between an organostannane and an organic halide, catalyzed by palladium.[9]
The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation (with the organotin reagent), and reductive elimination.[10]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Materials:
-
This compound
-
Organostannane (e.g., tributyl(vinyl)tin, tributyl(phenyl)tin) (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Anhydrous Toluene or DMF
-
Schlenk tube
-
Magnetic stirrer and stir bars
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk tube, dissolve this compound (1.0 eq) and the organostannane (1.1 eq) in the anhydrous solvent.
-
Catalyst Addition: Add the palladium catalyst to the solution.
-
Inert Atmosphere: Purge the tube with an inert gas for 10-15 minutes.
-
Heating: Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir for 1 hour to precipitate the tin byproducts. Filter the mixture through celite.
-
Purification: Extract the filtrate with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ (3) | Toluene | 90 | 18 | 70-85 |
| 2 | Tributyl(phenyl)tin | Pd(PPh₃)₄ (5) | DMF | 100 | 16 | 75-90 |
| 3 | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (3) | Toluene | 100 | 20 | 70-80 |
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of this compound offers a powerful and versatile platform for the synthesis of a wide range of 1,6-disubstituted isoquinolines. The protocols detailed in this guide for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings provide a solid foundation for researchers to access novel chemical matter. The resulting compounds are of significant interest for drug discovery programs, particularly in the areas of oncology, inflammation, and infectious diseases, owing to the established therapeutic potential of the isoquinoline scaffold. Further exploration of novel coupling partners and the development of more sustainable catalytic systems will undoubtedly continue to expand the synthetic utility of this important building block.
References
- Reddy's synthesis of substituted isoquinolinetrione 151. Wang and co-workers reported a visible light driven organophotocatalytic approach to synthesize 5,6-dihydroimidazo[2,1-a]isoquinoline 156 (Scheme 31). Tetrahydroisoquinoline 152 and azirines 153 constitute an EDA complex that undergoes single electron transfer with BTD 154 to afford radical cation intermediate 155. Subsequent hydrogen atom transfer from C-1 followed by cyclisation affords dihydroimidazo[2,1-a]isoquinoline 156. These systems are well-known for their pharmacological activities including antitumor activity and anti-colonic tumor activity, besides functioning as peripheral benzodiazepine receptor ligands, Janus kinase inhibitors and agents for hemoglobinopathies. (Source: Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - NIH)
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.). Pendidikan Kimia. Retrieved from [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (n.d.). ACS Publications. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Mizoroki–Heck Cross‐Coupling of Acrylate Derivatives with Aryl Halides Catalyzed by Palladate Pre‐Catalysts. (2019, November 9). ResearchGate. Retrieved from [Link]
-
N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. (n.d.). PMC - NIH. Retrieved from [Link]
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). NIH. Retrieved from [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024, February 16). NIH. Retrieved from [Link]
-
17.2: Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts. Retrieved from [Link]
-
1-methylisoquinoline. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. (n.d.). PubMed. Retrieved from [Link]
-
The Stille Reaction. (n.d.). Organic Reactions. Retrieved from [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (n.d.). NIH. Retrieved from [Link]
-
The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). Organic Process Research & Development - ACS Publications. Retrieved from [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. Retrieved from [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). Request PDF - ResearchGate. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
- Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (n.d.). Google Patents.
-
6-Aryl substituted 4-(4-cyanomethyl) phenylamino quinazolines as a new class of isoform-selective PI3K-alpha inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Stille Coupling. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. (2014, August 25). Organic Letters - ACS Publications. Retrieved from [Link]
-
Scheme 1.1. General Catalytic Cycle for Cross-Coupling Reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton - University of Southampton. Retrieved from [Link]
-
Stille reaction on bromo-1-methylpyridinium salts (1-3) with heteroarylstannanes. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. (n.d.). Atlantis Press. Retrieved from [Link]
-
Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. (n.d.). PMC. Retrieved from [Link]
-
SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. (n.d.). PMC - NIH. Retrieved from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved from [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019, September 2). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]
-
SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. (2022, March 24). PubMed. Retrieved from [Link]
-
On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Stille Coupling. (n.d.). NROChemistry. Retrieved from [Link]
-
Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific. Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube. Retrieved from [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2026, January 7). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Strategic Functionalization of the 6-Bromo Position in 1-Methylisoquinoline
Introduction: The Strategic Value of the 1-Methylisoquinoline Scaffold
The isoquinoline core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for a multitude of biologically active compounds and functional materials. The 1-methylisoquinoline motif, in particular, is a key building block for pharmaceuticals ranging from antimicrobial to anticancer agents. The strategic introduction of diverse functional groups onto this scaffold is paramount for modulating pharmacological properties, improving efficacy, and fine-tuning molecular characteristics.
This guide focuses on the 6-bromo-1-methylisoquinoline intermediate. The bromine atom at the C-6 position serves as a versatile synthetic handle, enabling a wide array of transformations. Its strategic location on the benzo-fused portion of the isoquinoline allows for modifications that can profoundly influence molecular interactions without sterically encumbering the core nitrogen heterocycle. This document provides an in-depth exploration of the primary palladium-catalyzed cross-coupling reactions used to functionalize this position, offering both mechanistic insights and detailed, field-proven protocols for researchers in drug development and organic synthesis.
Core Synthetic Strategies: Leveraging Palladium Catalysis
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for their reliability, broad substrate scope, and functional group tolerance.[1] For an aryl bromide like this compound, these methods provide a predictable and efficient means to form new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) and C(sp²)–C(sp³) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl linkages and introducing alkyl groups.[2][3] It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester.[4]
Causality and Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or can be used directly as Pd(PPh₃)₄.
-
Ligand: The choice of phosphine ligand is critical. Electron-rich, bulky ligands (e.g., SPhos, XPhos, RuPhos) accelerate the rate-determining reductive elimination step and stabilize the palladium catalyst, leading to higher yields and turnover numbers.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[5] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used, often in an aqueous solution to create a biphasic system. The choice of base can influence reaction rate and prevent side reactions like boronic acid decomposition.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming a bond between an aryl halide and a terminal alkyne, creating valuable arylalkyne products.[6][7] These products are versatile intermediates for synthesizing more complex structures, including heterocycles and conjugated polymers.
Causality and Experimental Choices:
-
Dual Catalysis: The reaction uniquely employs a dual catalytic system: a palladium complex and a copper(I) salt (typically CuI).[7] The palladium catalyst follows a cycle similar to other cross-couplings. The copper co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and efficiently transfers the alkynyl group to the palladium center during the transmetalation step.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both to neutralize the HX byproduct and to facilitate the deprotonation of the alkyne.
-
Solvent: Aprotic polar solvents like THF or DMF are common. The reaction is generally run under mild conditions, often at room temperature.[8]
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[9] The reaction allows for the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other N-nucleophiles.[10]
Causality and Experimental Choices:
-
Ligand is Key: This reaction is highly dependent on the use of specialized, bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, Josiphos). These ligands promote the crucial C-N reductive elimination step from the palladium(II) intermediate, which is often challenging.[11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Common choices include sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). The choice of base must be compatible with the functional groups present on the substrates.
-
Ammonia Equivalents: For the synthesis of primary anilines (Ar-NH₂), direct coupling with ammonia is difficult. Instead, ammonia surrogates like benzophenone imine or LHMDS are often used, followed by a deprotection step.[11]
Cyanation: Installation of a Versatile Nitrile Group
The introduction of a nitrile (-CN) group opens up a gateway to numerous other functionalities. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, among other transformations. While traditional methods often use toxic cyanide salts like KCN or NaCN with palladium catalysts, modern protocols favor less toxic and more manageable cyanide sources.
Causality and Experimental Choices:
-
Cyanide Source: Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has emerged as a safer, non-toxic, and solid alternative to simple cyanide salts.[12] Zinc cyanide (Zn(CN)₂) is another common choice that often leads to cleaner reactions.
-
Catalyst System: Both palladium and nickel-based catalysts are effective.[12] The choice of ligand is again important for achieving high yields. For instance, bulky phosphine ligands are often used in palladium-catalyzed cyanations.
-
Solvent and Additives: Biphasic aqueous conditions or polar aprotic solvents like DMF or DMA are often employed to manage the solubility of the inorganic cyanide source.[12]
Data Presentation: Summary of Functionalization Reactions
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Solvent | Product Type | Typical Yield |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 6-Aryl/Vinyl | 75-95% |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPA | THF, DMF | 6-Alkynyl | 80-98% |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 6-Amino | 70-90% |
| Cyanation | K₄[Fe(CN)₆] or Zn(CN)₂ | Pd₂(dba)₃ / dppf or NiCl₂(dppp) | K₂CO₃ | n-BuOAc/H₂O, DMF | 6-Cyano | 65-85% |
Detailed Experimental Protocols
Safety Precaution: These protocols should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Cyanide-containing compounds are highly toxic and should be handled with extreme care.
Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
Objective: To synthesize 6-(4-methoxyphenyl)-1-methylisoquinoline.
Materials:
-
This compound (222 mg, 1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol, 3.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add toluene (8 mL) and water (2 mL) to the flask via syringe.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Wash the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product.
Protocol 2: Sonogashira Coupling with Phenylacetylene
Objective: To synthesize 1-methyl-6-(phenylethynyl)isoquinoline.
Materials:
-
This compound (222 mg, 1.0 mmol, 1.0 equiv)
-
Phenylacetylene (123 mg, 1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (35 mg, 0.05 mmol, 5 mol%)
-
Copper(I) iodide (CuI) (10 mg, 0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (0.42 mL, 3.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous THF (10 mL), triethylamine, and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature for 8 hours. The formation of a precipitate (triethylammonium bromide) is typically observed. Monitor progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the target compound.
Protocol 3: Buchwald-Hartwig Amination with Morpholine
Objective: To synthesize 4-(1-methylisoquinolin-6-yl)morpholine.
Materials:
-
This compound (222 mg, 1.0 mmol, 1.0 equiv)
-
Morpholine (105 mg, 1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (23 mg, 0.025 mmol, 2.5 mol%)
-
Xantphos (43 mg, 0.075 mmol, 7.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (10 mL)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Add anhydrous toluene (5 mL) and stir the mixture for 10 minutes at room temperature.
-
In a separate flask, dissolve this compound in anhydrous toluene (5 mL).
-
Add the solution of the starting material and then morpholine to the catalyst mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 16 hours.
-
After cooling to room temperature, quench the reaction by adding water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired N-arylated product.
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). HTE trial for the Ni-catalyzed cyanation of 6-bromoisoquinoline (1).... Retrieved from [Link]
-
YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved from [Link]
-
YouTube. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Quinolyl and Isoquinolyl Heteroarylamines Using Palladium-Catalyzed Suzuki Cross-Coupling Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
-
YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
-
PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Retrieved from [Link]
-
ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Derivatization of the 1-Methyl Group in 6-Bromoisoquinoline
Abstract
The 6-bromoisoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for a multitude of pharmacologically active agents. The 1-methyl substituent on this heterocyclic system is not merely a passive structural element; it is a reactive handle ripe for chemical modification. Its strategic derivatization allows for the systematic exploration of chemical space, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the chemical principles and practical methodologies for the functionalization of the 1-methyl group on 6-bromoisoquinoline. We will delve into the causality behind experimental choices for key transformations—including condensation, metalation-alkylation, and oxidation—and provide validated, step-by-step protocols for their execution.
Introduction: The Strategic Value of the 1-Methylisoquinoline Moiety
Isoquinoline and its derivatives are integral to numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities, including anesthetic, antihypertensive, and antiretroviral properties.[1] The 1-methylisoquinoline core, in particular, presents a unique synthetic opportunity. The protons of the 1-methyl group exhibit enhanced acidity due to the electron-withdrawing effect of the adjacent imine nitrogen within the aromatic ring system.[2][3] This inherent reactivity makes the methyl group a prime target for C-C and C-X bond formation, providing a gateway to a diverse library of novel compounds.
The presence of a bromine atom at the 6-position further enhances the synthetic utility of the scaffold, offering a secondary site for orthogonal modifications, such as transition-metal-catalyzed cross-coupling reactions. This dual functionality allows for a combinatorial approach to drug discovery, where modifications at both the 1- and 6-positions can be explored independently or concurrently. This document focuses exclusively on the strategic derivatization of the 1-methyl group, a critical first step in many synthetic campaigns.
Core Derivatization Strategies: A Mechanistic Overview
The functionalization of the 1-methyl group on 6-bromoisoquinoline can be broadly categorized into three primary strategies, each leveraging the unique electronic properties of the substrate.
Figure 1: Key derivatization pathways for the 1-methyl group of 6-bromoisoquinoline.
Condensation with Electrophiles
Causality: The acidic nature of the 1-methyl protons facilitates their removal under relatively mild conditions, forming a nucleophilic carbanion intermediate. This intermediate readily attacks electrophilic partners, most notably the carbonyl carbon of aldehydes and ketones, in a manner analogous to an aldol condensation.
This reaction is often catalyzed by a Lewis acid, such as zinc chloride, or can proceed under basic conditions.[2] The initial addition product typically undergoes spontaneous dehydration to yield a conjugated styryl derivative, driven by the formation of an extended π-system. This method is exceptionally robust for creating vinyl-linked isoquinoline structures.[3]
Deprotonation-Alkylation via Organometallic Intermediates
Causality: For less reactive electrophiles, such as alkyl halides, a more potent nucleophile is required. This is achieved by complete deprotonation of the methyl group using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). This process generates a discrete 1-(lithiomethyl)isoquinoline intermediate.
This powerful organometallic nucleophile can then be quenched with a wide variety of electrophiles to install new alkyl, acyl, or silyl groups.[4] This strategy offers immense flexibility but demands stringent anhydrous and anaerobic reaction conditions to prevent quenching of the highly reactive organolithium species.
Oxidation to Carbonyl Derivatives
Causality: The 1-methyl group can be oxidized to introduce oxygen-containing functionalities, such as an aldehyde or a carboxylic acid. The choice of oxidant and reaction conditions dictates the final oxidation state. Strong oxidizing agents like potassium permanganate (KMnO₄) under heating will typically convert the methyl group completely to a carboxylic acid.[5]
This transformation is mechanistically rooted in the susceptibility of the benzylic-like C-H bonds to oxidative cleavage.[5] The resulting isoquinoline-1-carboxylic acid is a versatile intermediate, enabling further derivatization through amide bond formation or other carboxylic acid chemistries.
Validated Experimental Protocols
Safety Precaution: All protocols must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Protocol 1: Synthesis of 6-Bromo-1-(2-phenylvinyl)isoquinoline via Aldol Condensation
Principle: This protocol details the condensation of 1-methyl-6-bromoisoquinoline with benzaldehyde, catalyzed by zinc chloride, to form a styryl derivative. The reaction proceeds through a carbanion intermediate that attacks the aldehyde, followed by dehydration.[2]
Materials and Reagents:
-
1-Methyl-6-bromoisoquinoline (1.0 eq)
-
Benzaldehyde (1.2 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (0.5 eq)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-methyl-6-bromoisoquinoline and anhydrous toluene.
-
Add benzaldehyde followed by anhydrous zinc chloride to the stirring solution.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure product.
Characterization: Confirm structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: C-Alkylation via Deprotonation with n-Butyllithium
Principle: This protocol describes the generation of a lithiated intermediate from 1-methyl-6-bromoisoquinoline, which is subsequently trapped with an alkyl halide electrophile (e.g., iodomethane) to form a new C-C bond.[4]
Sources
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. arsdcollege.ac.in [arsdcollege.ac.in]
- 4. The methyl group as a source of structural diversity in heterocyclic chemistry: side chain functionalization of picolines and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Application Notes and Protocols: The Strategic Utility of 6-Bromo-1-methylisoquinoline in Modern Heterocyclic Synthesis
Introduction: The Isoquinoline Scaffold and the Strategic Advantage of 6-Bromo-1-methylisoquinoline
The isoquinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] Its presence in molecules like the anti-cancer agent topotecan and the vasodilator papaverine underscores its profound importance in medicinal chemistry. The strategic derivatization of the isoquinoline ring system is therefore a central focus for researchers in drug discovery and materials science.
This compound emerges as a particularly valuable building block for several key reasons. The isoquinoline core provides the essential pharmacophoric features, while the bromine atom at the 6-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions.[2] This allows for the precise and efficient introduction of a wide array of molecular fragments. Furthermore, the methyl group at the 1-position can influence the molecule's steric and electronic properties and can be a site for further functionalization through C-H activation strategies.[3]
This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the this compound ring is ideally positioned for a variety of palladium-catalyzed cross-coupling reactions. These transformations are the cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures. By coupling this compound with various boronic acids or esters, researchers can synthesize a diverse library of 6-aryl-1-methylisoquinolines, which are key intermediates in the development of kinase inhibitors and other therapeutic agents.[4][5][6]
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions like debromination or homo-coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf)-CH₂Cl₂ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or DME.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 75-95 | Standard conditions for simple arylboronic acids. |
| PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 100 | 80-98 | Effective for more challenging or sterically hindered substrates. |
| XPhos Pd G2 | K₃PO₄ | t-BuOH | 80 | 85-99 | Utilizes modern, highly active catalyst systems. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of carbon-nitrogen bonds is fundamental to the synthesis of countless pharmaceuticals. The Buchwald-Hartwig amination allows for the direct coupling of this compound with a vast range of primary and secondary amines, providing access to 6-amino-1-methylisoquinoline derivatives.[7][8] These products are valuable precursors for compounds targeting various biological pathways.[9]
Causality in Protocol Design: The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is crucial. These ligands promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition. A strong, non-nucleophilic base like NaOt-Bu or LHMDS is required to deprotonate the amine without competing in the coupling reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 eq.).
-
Reactant Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction Execution: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS.
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography.
| Amine Type | Ligand | Base | Temperature (°C) | Typical Yield (%) |
| Primary Aliphatic | XPhos | NaOt-Bu | 100 | 85-95 |
| Secondary Cyclic | RuPhos | LHMDS | 90 | 80-92 |
| Aniline | BrettPhos | K₃PO₄ | 110 | 70-88 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction provides a powerful method for installing terminal alkynes onto the isoquinoline scaffold, forming C(sp²)-C(sp) bonds.[10][11] The resulting 6-alkynyl-1-methylisoquinolines are exceptionally versatile intermediates, ready for further transformations such as click chemistry, cycloisomerization reactions, or reduction to other functional groups.[12]
Mechanistic Insight: This reaction uniquely employs a dual catalytic system. The palladium catalyst activates the aryl bromide, while a copper(I) co-catalyst activates the alkyne by forming a copper-acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[10]
Protocol 3: General Procedure for Sonogashira Coupling
-
Reagent Preparation: To a Schlenk flask, add this compound (1.0 eq.), a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (3-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).
-
Solvent and Reagent Addition: Add an anhydrous solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine), which also acts as a solvent. Add the terminal alkyne (1.1-1.5 eq.).
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by flash chromatography.
Advanced Applications: Synthesis of Fused Heterocyclic Systems
Beyond simple functionalization, this compound is an excellent starting material for constructing more complex, fused polycyclic systems. A prime example is the synthesis of phenanthridines, a class of compounds with significant biological activities.[13]
Synthetic Strategy: Suzuki Coupling-Intramolecular C-H Arylation Cascade
A powerful strategy involves an initial Suzuki coupling of this compound with a 2-formylphenylboronic acid. The resulting aldehyde can be converted to an imine or oxime, which then undergoes an intramolecular, transition-metal-catalyzed C-H activation and cyclization to furnish the phenanthridine core.[14]
This approach highlights how the initial cross-coupling reaction sets the stage for a subsequent, more complex transformation, enabling the rapid construction of valuable molecular architectures from a simple, commercially available starting material.
Conclusion and Future Outlook
This compound is a powerhouse building block in heterocyclic synthesis. Its true value lies in the predictable reactivity of the C-Br bond, which, through robust and well-understood palladium-catalyzed reactions, allows for the systematic and controlled introduction of molecular diversity. The protocols and strategies outlined here for Suzuki, Buchwald-Hartwig, and Sonogashira couplings provide a solid foundation for any research program aimed at synthesizing novel isoquinoline derivatives.
Looking forward, the application of this scaffold in fields like DNA-encoded library synthesis and fragment-based drug discovery is poised to grow. Furthermore, the development of novel C-H activation and photoredox methodologies will undoubtedly unlock new, previously inaccessible pathways for the functionalization of this versatile scaffold, ensuring its continued relevance in the future of chemical synthesis.
References
-
Title: 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.[4] Source: NIH National Library of Medicine URL:
-
Title: Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents.[15] Source: Google Patents URL:
-
Title: An In-depth Technical Guide to 6-Bromo-1-methylquinolin-4(1H)-one: Discovery, Synthesis, and Biological Potential.[16] Source: Benchchem URL:
-
Title: palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov.[17] Source: Science.gov URL:
-
Title: WO2021092525A1 - Wdr5 inhibitors and modulators - Google Patents.[9] Source: Google Patents URL:
-
Title: Development and Application of Rhodium(III)-Catalysed C-H Activation Methodologies.[12] Source: University of York URL:
-
Title: Buchwald–Hartwig amination - Wikipedia.[7] Source: Wikipedia URL: [Link]
-
Title: Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.[8] Source: Organic Chemistry Portal URL: [Link]
-
Title: Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.[1] Source: NIH National Library of Medicine URL: [Link]
-
Title: Isoquinoline synthesis - Organic Chemistry Portal.[18] Source: Organic Chemistry Portal URL: [Link]
- Title: SYNTHETIC STUDIES ON NITROGEN-CONTAINING FUSED-HETEROCYCLIC COMPOUNDS BASED ON THERMAL ELECTROCYCLIC REACTIONS OF 6π-ELECTRON A.
-
Title: Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group | Organic Letters.[19] Source: ACS Publications URL: [Link]
-
Title: Synthetic Strategies in the Preparation of Phenanthridinones - PMC.[13] Source: NIH National Library of Medicine URL: [Link]
-
Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry.[5] Source: ACS Publications URL: [Link]
-
Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews.[10] Source: ACS Publications URL: [Link]
-
Title: Isoquinoline synthesis by CH activation/annulation using vinyl acetate as an acetylene equivalent.[20] Source: White Rose Research Online URL: [Link]
-
Title: Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC. Source: NIH National Library of Medicine URL: [Link]
-
Title: Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF.[21] Source: ResearchGate URL: [Link]
-
Title: Synthesis of 6‐methyl phenanthridines. | Download Scientific Diagram.[14] Source: ResearchGate URL: [Link]
-
Title: Sonogashira Coupling - Organic Chemistry Portal.[11] Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. Source: ACS Publications URL: [Link]
-
Title: Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC.[6] Source: NIH National Library of Medicine URL: [Link]
-
Title: Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC.[3] Source: NIH National Library of Medicine URL: [Link]
-
Title: Base‐Promoted Tandem Synthesis of 6‐H‐Phenanthridine and its Derivatives | Scilit. Source: Scilit URL: [Link]
-
Title: Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters.[22] Source: ACS Publications URL: [Link]
- Title: WO2021018839A1 - Isoquinoline derivatives and their use for the treatment of parasitic infections - Google Patents.
-
Title: Isoquinoline synthesis by CH activation/annulation using vinyl acetate as an acetylene equivalent.[23] Source: White Rose Research Online URL: [Link]
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. WO2021092525A1 - Wdr5 inhibitors and modulators - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov [science.gov]
- 18. Isoquinoline synthesis [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols for Suzuki Coupling with Bromo-isoquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Isoquinoline Scaffold and the Power of the Suzuki-Miyaura Coupling
The isoquinoline core is a privileged scaffold in medicinal chemistry and materials science, forming the structural backbone of a vast array of natural products and synthetic compounds with significant biological and photophysical properties.[1] The ability to controllably functionalize this heterocyclic system is paramount for the development of novel pharmaceuticals and advanced materials. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[2][3] This palladium-catalyzed reaction, which couples an organoboron reagent with an organic halide, offers high functional group tolerance, mild reaction conditions, and the use of generally stable and less toxic boronic acid derivatives.[4][5]
This application note provides a comprehensive guide to the experimental protocol for the Suzuki coupling of bromo-isoquinolines. It is designed to equip researchers with the foundational knowledge and practical insights necessary to successfully implement this powerful transformation in their own laboratories. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and address common challenges and troubleshooting strategies.
The Catalytic Cycle: A Mechanistic Rationale for Experimental Choices
A thorough understanding of the Suzuki-Miyaura coupling mechanism is crucial for rational experimental design and troubleshooting. The catalytic cycle, which is generally accepted to proceed through a series of well-defined steps, provides the "why" behind the selection of each reaction component.[2][6][7]
The three key stages of the catalytic cycle are:
-
Oxidative Addition: The cycle commences with the oxidative addition of the bromo-isoquinoline to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a palladium(II) species. The choice of a sufficiently electron-rich and sterically appropriate phosphine ligand is critical to facilitate this often rate-limiting step.[7]
-
Transmetalation: In this stage, the organic moiety from the boronic acid (or its boronate ester derivative) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The selection of the base and solvent system can significantly impact the efficiency of transmetalation.
-
Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the palladium(II) complex, thereby regenerating the active palladium(0) catalyst and completing the catalytic cycle.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application of 6-Bromo-1-methylisoquinoline in Cancer Research: A Technical Guide for Investigation and Protocol Development
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 6-Bromo-1-methylisoquinoline in cancer research. While direct experimental data on this specific compound is emerging, this guide extrapolates from the well-established anticancer properties of the broader isoquinoline alkaloid family and related heterocyclic compounds to propose a robust framework for its investigation.
Introduction: The Rationale for Investigating this compound
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities.[1][2] Isoquinoline alkaloids, a diverse class of natural products, have demonstrated a wide range of anticancer effects, including the induction of cell cycle arrest, apoptosis, and autophagy.[3][4] These compounds can exert their effects through various mechanisms such as DNA binding, inhibition of crucial enzymes, and epigenetic modulation.[3]
The addition of a bromine atom to a heterocyclic core is a common strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties.[5] Studies on the structurally related quinazoline scaffold have shown that a halogen at the 6-position can significantly enhance cytotoxic effects.[6] For instance, certain 6-bromo-quinazolinone derivatives have exhibited potent in vitro cytotoxicity against cancer cell lines like MCF-7 (breast cancer) and SW480 (colon cancer).[7]
Given these precedents, this compound emerges as a compelling candidate for investigation as a novel anticancer agent. This guide provides the foundational knowledge and detailed protocols to explore its therapeutic potential.
Postulated Mechanisms and Potential Molecular Targets
Based on the activities of structurally similar compounds, this compound could potentially exert its anticancer effects through one or more of the following mechanisms. The experimental protocols detailed in this guide are designed to systematically investigate these possibilities.
-
Inhibition of Protein Kinases: Many quinazoline derivatives are potent inhibitors of protein kinases crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and c-Met.[8] The isoquinoline scaffold can also be a platform for kinase inhibitors.[9]
-
Induction of Apoptosis: A hallmark of many anticancer agents, the induction of programmed cell death (apoptosis) is a likely mechanism. This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Studies on related 6-bromoquinazoline derivatives have demonstrated their ability to induce apoptosis in a dose-dependent manner.[7]
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression is another key anticancer strategy. Isoquinoline alkaloids are known to cause cell cycle arrest at various phases, thereby preventing cancer cell division.[3]
-
Topoisomerase Inhibition and G-Quadruplex Stabilization: Some complex isoquinoline derivatives, like indenoisoquinolines, have shown dual activity in inhibiting topoisomerase I and stabilizing G-quadruplex structures in the promoter regions of oncogenes like MYC.[10]
The following diagram illustrates a potential signaling pathway that could be targeted by this compound, based on the known mechanisms of related compounds.
Caption: Postulated inhibition of EGFR/c-Met pathways by this compound.
Experimental Protocols for Anticancer Activity Assessment
The following protocols provide a step-by-step guide for the initial characterization of the anticancer properties of this compound.
Cell Viability Assay (MTT Assay)
This assay is a fundamental first step to determine the cytotoxic or cytostatic effects of the compound on a panel of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Key Signaling Proteins
This technique is used to investigate the effect of the compound on the expression and phosphorylation status of proteins in targeted signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with this compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, PARP, Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation and Interpretation
Quantitative data from the initial screening should be organized for clear comparison.
Table 1: Hypothetical IC₅₀ Values of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Cancer | 5.2 ± 0.8 |
| A549 | Lung Cancer | 12.5 ± 1.5 |
| HCT116 | Colon Cancer | 8.9 ± 1.1 |
| PC-3 | Prostate Cancer | 15.3 ± 2.0 |
| U87-MG | Glioblastoma | 7.6 ± 0.9 |
The following diagram outlines a logical workflow for investigating a novel compound like this compound.
Caption: Experimental workflow for evaluating anticancer potential.
Conclusion
This compound represents a promising, yet underexplored, molecule in the field of cancer research. Based on the established anticancer activities of the isoquinoline alkaloid family and the enhancing effect of bromo-substitution, this compound warrants a thorough investigation. The protocols and framework provided in this guide offer a scientifically rigorous approach to elucidating its mechanism of action and potential as a novel therapeutic agent.
References
-
National Institutes of Health (NIH). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PMC - PubMed Central. Available from: [Link]
-
MDPI. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Available from: [Link]
-
ACS Publications. Potent and Selective Inhibitors of MTH1 Probe Its Role in Cancer Cell Survival. Journal of Medicinal Chemistry. Available from: [Link]
-
PubMed. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Available from: [Link]
-
National Institutes of Health (NIH). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Available from: [Link]
-
Bentham Science Publishers. Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Relationship. Available from: [Link]
-
Onco Therapeutics. Isoquinoline Alkaloids: Promising Natural Compounds for Targeting Angiogenesis and Metastasis in Colon Cancer. Available from: [Link]
-
PubMed. Design, Synthesis, and Investigation of the Pharmacokinetics and Anticancer Activities of Indenoisoquinoline Derivatives That Stabilize the G-Quadruplex in the MYC Promoter and Inhibit Topoisomerase I. Available from: [Link]
-
French-Ukrainian Journal of Chemistry. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. Available from: [Link]
-
ResearchGate. (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Available from: [Link]
-
Oxford Academic. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology. Available from: [Link]
-
Xia & He Publishing Inc. Anticancer Potential of Natural Isoquinoline Alkaloid Berberine. Available from: [Link]
-
PubChem. 6-Bromoisoquinolin-1(2H)-one. Available from: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. dl.begellhouse.com [dl.begellhouse.com]
- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Potential of Natural Isoquinoline Alkaloid Berberine [xiahepublishing.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, Synthesis, and Investigation of the Pharmacokinetics and Anticancer Activities of Indenoisoquinoline Derivatives That Stabilize the G-Quadruplex in the MYC Promoter and Inhibit Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Kinase Inhibitors from 6-Bromo-1-methylisoquinoline
Introduction: The Strategic Advantage of the 6-Bromo-1-methylisoquinoline Scaffold
The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Protein kinases, as central regulators of cellular signaling, represent a large and "druggable" class of targets.[1] The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3] The strategic incorporation of a bromine atom at the 6-position and a methyl group at the 1-position of the isoquinoline ring system offers a unique starting point for the development of potent and selective kinase inhibitors.
The bromine atom, a halogen, can participate in halogen bonding, a noncovalent interaction with electronegative atoms like oxygen and nitrogen in the kinase ATP-binding site, which can enhance binding affinity and specificity.[4] The methyl group at the 1-position provides a vector for further chemical modification, allowing for the exploration of the surrounding pocket within the kinase active site to optimize potency and selectivity. This document provides a comprehensive guide for researchers, from the initial synthesis of derivatives to their biological evaluation as kinase inhibitors.
PART 1: Synthesis of this compound Derivatives
The chemical versatility of the this compound scaffold allows for the generation of a diverse library of analogues.[5] A common strategy involves Suzuki or other palladium-catalyzed cross-coupling reactions at the bromine-bearing 6-position to introduce a variety of aryl or heteroaryl moieties.
Protocol 1: General Procedure for Suzuki Cross-Coupling of this compound
This protocol outlines a general method for the palladium-catalyzed Suzuki cross-coupling reaction to introduce new substituents at the 6-position.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, combine this compound (1 equivalent), the desired aryl/heteroaryl boronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the degassed solvent to the flask, followed by the palladium catalyst (0.05-0.1 equivalents).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-substituted-1-methylisoquinoline derivative.
Expert Insight: The choice of catalyst, base, and solvent is crucial and may require optimization for different boronic acids. The use of a degassed solvent and maintaining an inert atmosphere are critical to prevent the degradation of the palladium catalyst.
PART 2: In Vitro Kinase Inhibition Screening
The initial evaluation of newly synthesized compounds involves screening against a panel of kinases to determine their inhibitory activity and selectivity. A variety of assay formats are available, with luminescence-based assays being a popular choice for high-throughput screening due to their sensitivity and simplicity.[1][6]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase using the ADP-Glo™ assay, which measures the amount of ADP produced in a kinase reaction.[7]
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (dissolved in DMSO)
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of measuring luminescence
Step-by-Step Procedure:
-
Reagent Preparation: Prepare the kinase reaction buffer, kinase/substrate solution, and ATP solution according to the manufacturer's instructions.
-
Compound Plating: Serially dilute the test compounds in DMSO and then in the kinase reaction buffer to achieve the desired final concentrations. Add the diluted compounds to the multi-well plate. Include controls for 100% kinase activity (DMSO vehicle) and 0% kinase activity (no enzyme or a known potent inhibitor).
-
Kinase Reaction: Initiate the kinase reaction by adding the kinase/substrate solution and ATP to each well. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[8]
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stopping the Reaction and ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ATP Generation and Luminescence Measurement: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase-based reaction that produces a luminescent signal.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[9][10]
Expert Insight: The IC₅₀ value is highly dependent on the ATP concentration for ATP-competitive inhibitors.[11] Therefore, it is crucial to report the ATP concentration used in the assay to allow for meaningful comparison of inhibitor potencies.
PART 3: Cellular Activity and Cytotoxicity Assessment
Demonstrating that a compound inhibits a kinase in a test tube is the first step. The next critical stage is to determine if it can enter cells and exert a biological effect, and to assess its general toxicity to cells.
Protocol 3: Cell Proliferation/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value from the dose-response curve.
Expert Insight: The choice of cell line is critical. It is advisable to use cell lines where the target kinase is known to be a key driver of proliferation or survival. Comparing activity in "sensitive" versus "resistant" cell lines can provide initial evidence of on-target activity.
PART 4: Target Engagement and Pathway Analysis in Cells
To confirm that the observed cellular effects are due to the inhibition of the intended kinase target, it is essential to measure the phosphorylation status of its downstream substrates.
Protocol 4: Western Blotting for Phospho-Protein Analysis
Western blotting is a widely used technique to detect specific proteins in a sample and can be used to assess changes in protein phosphorylation.
Materials:
-
Cancer cell line(s)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phospho-specific for the target and downstream substrates)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Step-by-Step Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a defined period. Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with the primary antibody (e.g., anti-phospho-Akt Ser473), followed by the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-Akt) to confirm equal loading.
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.
Expert Insight: A dose-dependent decrease in the phosphorylation of a known substrate of the target kinase provides strong evidence of on-target activity within a cellular context.
Data Presentation and Visualization
Table 1: Hypothetical In Vitro Kinase Inhibition and Cellular Activity Data for 6-Aryl-1-methylisoquinoline Derivatives
| Compound ID | R-Group at 6-position | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | Cancer Cell Line GI₅₀ (µM) |
| Lead-01 | Phenyl | 50 | >1000 | 1.2 |
| Lead-02 | 4-Fluorophenyl | 25 | >1000 | 0.8 |
| Lead-03 | 3-Pyridyl | 75 | 800 | 2.5 |
| Lead-04 | 2-Thienyl | 40 | >1000 | 1.0 |
Diagrams
Caption: Overall workflow for the development of kinase inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic tractability at the 6-position allows for the generation of diverse chemical libraries, and the protocols outlined in this guide provide a robust framework for their biological evaluation. Future work should focus on expanding the diversity of the synthesized library, screening against larger kinase panels to understand the selectivity profile, and conducting in vivo studies with promising lead compounds to assess their therapeutic potential.[1]
References
- Benchchem. (n.d.). A Comparative Guide to 6-Bromoisoquinoline-1-carbonitrile and Other Bromo-isoquinolines for Researchers and Drug Development Pro.
- Benchchem. (n.d.). An In-depth Technical Guide to 6-Bromo-1-methylquinolin-4(1H)-one: Discovery, Synthesis, and Biological Potential.
- Marquardt, V., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- KEGG. (2025). KEGG PATHWAY Database.
- MDPI. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies.
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- NIH. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
-
MDPI. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]
-
International Journal of Medical Pharmaceutical and Health Sciences. (2022). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. Retrieved from [Link]
-
NIH. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Retrieved from [Link]
-
NIH. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Retrieved from [Link]
-
NIH. (2018). Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro. Retrieved from [Link]
-
Journal of Clinical Practice and Research. (2023). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Retrieved from [Link]
-
NIH. (2022). Natural products targeting the MAPK-signaling pathway in cancer: overview. Retrieved from [Link]
-
YouTube. (2014). Targeting the PI3K-Akt-mTOR Pathway. Retrieved from [Link]
-
PubMed. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Retrieved from [Link]
-
PubMed. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. Retrieved from [Link]
-
Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Retrieved from [Link]
-
MDPI. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors.... Retrieved from [Link]
-
MDPI. (2024). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Retrieved from [Link]
-
PMC - NIH. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]
-
RSC Publishing. (2020). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Retrieved from [Link]
-
CORE. (n.d.). Inspecting the Structure-Activity Relationship of Protein Kinase CK2 Inhibitors Derived from Tetrabromo-Benzimidazole. Retrieved from [Link]
Sources
- 1. Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. application.wiley-vch.de [application.wiley-vch.de]
Application Note: Investigating 6-Bromo-1-methylisoquinoline as a Novel Anti-inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Imperative for Novel Anti-inflammatory Therapeutics
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense against infection and injury, yet a key driver of pathology in a wide array of chronic diseases. From rheumatoid arthritis and inflammatory bowel disease to neurodegenerative conditions and cancer, aberrant or unresolved inflammation contributes significantly to global morbidity and mortality. While existing anti-inflammatory drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are mainstays of treatment, their long-term use is often associated with significant adverse effects. This underscores the urgent and ongoing need for the discovery and development of novel, safer, and more effective anti-inflammatory agents.
The isoquinoline scaffold is a privileged heterocyclic motif found in numerous natural and synthetic compounds with a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[1][2][3] This rich pharmacological history makes isoquinoline derivatives an attractive starting point for new drug discovery campaigns. This application note focuses on 6-Bromo-1-methylisoquinoline , a specific derivative, and provides a comprehensive guide for its investigation as a potential anti-inflammatory therapeutic. While direct studies on this particular compound are not yet prevalent in the literature, its structural features suggest a strong rationale for its exploration.[4] We will outline a systematic approach to its synthesis, in vitro characterization, and in vivo evaluation, grounded in established methodologies of anti-inflammatory drug discovery.
Chemical Profile: this compound
Structure:
Chemical Formula: C₁₀H₈BrN
Molecular Weight: 222.08 g/mol [5]
Key Features for Drug Discovery:
-
Isoquinoline Core: A well-established pharmacophore with known biological activities.[1][2]
-
Methyl Group at Position 1: This substitution can influence the compound's steric and electronic properties, potentially affecting its binding to target proteins.
-
Bromine at Position 6: The presence of a halogen atom can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability. Bromine can also serve as a handle for further chemical modifications and structure-activity relationship (SAR) studies.[4][6]
The synthesis of this compound can be approached through multi-step synthetic routes, often starting from commercially available brominated benzene derivatives. A common strategy involves the construction of the isoquinoline core via reactions like the Pomeranz–Fritsch or Bischler–Napieralski cyclization, followed by methylation.[6][7]
Investigational Workflow for Anti-inflammatory Activity
A tiered approach is recommended to systematically evaluate the anti-inflammatory potential of this compound, starting with broad in vitro screening and progressing to more complex cellular and in vivo models.
Caption: Tiered investigational workflow for this compound.
Part 1: In Vitro Evaluation of Anti-inflammatory Potential
Initial Screening: Enzyme Inhibition Assays
A logical first step is to assess the compound's ability to inhibit key enzymes involved in the inflammatory cascade. Cyclooxygenase-2 (COX-2) is a critical and well-validated target for anti-inflammatory drugs.[8][9][10]
Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A fluorescent probe then reacts with PGG2 to produce a stable, highly fluorescent product. A decrease in fluorescence in the presence of the test compound indicates COX-2 inhibition.[9][11]
Materials:
-
Human recombinant COX-2 enzyme[9]
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control, a known COX-2 inhibitor)[9]
-
This compound (dissolved in DMSO)
-
96-well white opaque microplates
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme in the assay buffer.[9][11]
-
Assay Plate Setup:
-
Blank (No Enzyme): Add assay buffer.
-
Positive Control (100% Activity): Add assay buffer, COX-2 enzyme, and DMSO (vehicle control).
-
Inhibitor Control: Add assay buffer, COX-2 enzyme, and Celecoxib at a known inhibitory concentration.
-
Test Compound: Add assay buffer, COX-2 enzyme, and serial dilutions of this compound.
-
-
Incubation: Add the COX probe to all wells. Incubate the plate for 10-15 minutes at room temperature, protected from light.
-
Reaction Initiation: Add arachidonic acid to all wells to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity kinetically for 10-20 minutes at 37°C.
-
Data Analysis: Calculate the rate of fluorescence increase for each well. Determine the percent inhibition for each concentration of this compound relative to the vehicle control. Calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition).
Table 1: Hypothetical COX-2 Inhibition Data for this compound
| Compound | IC₅₀ (µM) |
| This compound | 8.5 |
| Celecoxib (Positive Control) | 0.2 |
Cell-Based Assays: Simulating the Inflammatory Environment
To move beyond simple enzyme inhibition and understand the compound's effects in a more biologically relevant context, cell-based assays are crucial. The use of macrophages, key cells in the innate immune response, is a standard model. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is widely used to induce an inflammatory response in vitro.[12][13][14]
Principle: Activated macrophages produce nitric oxide (NO), a key inflammatory mediator. NO production can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound suggests anti-inflammatory activity.[15]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Dexamethasone (positive control)
-
Griess Reagent System
-
96-well clear microplates
-
Microplate reader (absorbance at 540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (from Griess Reagent kit) and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (from Griess Reagent kit) and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in each sample and determine the percent inhibition of NO production.
Principle: Upon LPS stimulation, macrophages release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[13][16] Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the levels of these cytokines in the cell culture supernatant.
Materials:
-
Cell culture supernatants from Protocol 2.
-
ELISA kits for mouse TNF-α and IL-6.
-
Microplate reader capable of reading absorbance at the wavelength specified by the ELISA kit manufacturer.
Procedure:
-
Follow the manufacturer's protocol for the specific ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add cell culture supernatants and standards to the wells.
-
Add the detection antibody, followed by a substrate solution.
-
Stop the reaction and measure the absorbance.
-
Data Analysis: Generate a standard curve and calculate the concentration of TNF-α and IL-6 in each sample.
Table 2: Hypothetical Effects of this compound on Inflammatory Mediators in LPS-Stimulated Macrophages
| Treatment | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) |
| Vehicle | 100% | 100% | 100% |
| This compound (1 µM) | 85% | 90% | 88% |
| This compound (10 µM) | 45% | 52% | 48% |
| This compound (50 µM) | 15% | 20% | 18% |
| Dexamethasone (1 µM) | 10% | 12% | 15% |
Part 2: Elucidating the Mechanism of Action
Understanding how this compound exerts its anti-inflammatory effects is critical for its development as a therapeutic agent. Key signaling pathways that regulate the inflammatory response include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[16][17][18][19][20]
Caption: Key inflammatory signaling pathways (NF-κB and MAPK).
Principle: Western blotting allows for the detection and quantification of specific proteins in cell lysates. To investigate the effect of this compound on NF-κB and MAPK signaling, the phosphorylation status of key proteins in these pathways (e.g., p65 subunit of NF-κB, p38, ERK, and JNK) can be assessed. Inhibition of the phosphorylation of these proteins would suggest that the compound acts upstream in these cascades.[21]
Materials:
-
Cell lysates from RAW 264.7 cells treated as in Protocol 2.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, etc.).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Part 3: In Vivo Validation of Anti-inflammatory Efficacy
Promising in vitro results must be validated in a living organism to assess the compound's potential as a drug. In vivo models of inflammation are essential for evaluating pharmacokinetics, efficacy, and potential toxicity.[22][23][24]
Principle: This is a classic and widely used model of acute inflammation.[25] Injection of carrageenan into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g).
-
Carrageenan solution (1% in saline).
-
This compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose).
-
Indomethacin (positive control).
-
Plethysmometer (for measuring paw volume).
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle Control: Receives the vehicle.
-
Positive Control: Receives Indomethacin (e.g., 10 mg/kg, oral).
-
Test Groups: Receive different doses of this compound (e.g., 10, 30, 100 mg/kg, oral).
-
-
Dosing: Administer the test compounds or controls orally one hour before the carrageenan injection.
-
Inflammation Induction: Measure the initial paw volume of the right hind paw of each rat. Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
Table 3: Hypothetical Data from Carrageenan-Induced Paw Edema Model
| Treatment Group (mg/kg) | % Inhibition of Edema at 3 hours |
| Vehicle Control | 0% |
| This compound (10) | 25% |
| This compound (30) | 48% |
| This compound (100) | 65% |
| Indomethacin (10) | 70% |
Conclusion and Future Directions
The protocols and framework outlined in this application note provide a robust starting point for the systematic investigation of this compound as a novel anti-inflammatory agent. The isoquinoline scaffold holds significant promise in medicinal chemistry, and a thorough evaluation of this specific derivative is a worthwhile endeavor. Positive results from these initial studies would warrant further investigation, including more chronic models of inflammation (e.g., collagen-induced arthritis), detailed pharmacokinetic and toxicology studies, and extensive structure-activity relationship (SAR) optimization to identify even more potent and selective analogs. The journey from a promising scaffold to a clinically approved drug is long and challenging, but it begins with rigorous and well-designed preclinical evaluation as described herein.
References
-
Uto, T., Hou, D. X., Morinaga, O., & Shoyama, Y. (2012). Molecular Mechanisms Underlying Anti-Inflammatory Actions of 6-(Methylsulfinyl)hexyl Isothiocyanate Derived from Wasabi (Wasabia japonica). Advances in Pharmacological Sciences, 2012, 614046. [Link]
-
PUR-FORM. (2021, January 8). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2008, September 22). 6-Bromo-1-hexanol synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
Kim, J. Y., Kim, D. H., & Kim, Y. C. (2012). Mechanism of anti-inflammatory activity of umbelliferone 6-carboxylic acid isolated from Angelica decursiva. Journal of Ethnopharmacology, 144(1), 234–241. [Link]
-
Hasan, M. R., et al. (2015). In vitro anti-oxidant and in vivo anti-inflammatory activity determination of the methanolic leaves extract of Millettiapachycarpa. Biomedical Research and Therapy, 2(11), 384-392. [Link]
-
Jo, E., et al. (2020). Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. International Journal of Molecular Sciences, 21(7), 2354. [Link]
-
MDPI. (2022). Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. Molecules, 27(19), 6527. [Link]
-
PubChem. (n.d.). 6-Bromoisoquinolin-1(2H)-one. Retrieved from [Link]
-
ResearchGate. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 35(12), 1-14. [Link]
-
Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Annual Review of Pharmacology and Toxicology, 50, 1-19. [Link]
-
Uto, T., Hou, D. X., Morinaga, O., & Shoyama, Y. (2012). Molecular Mechanisms Underlying Anti-Inflammatory Actions of 6-(Methylsulfinyl)hexyl Isothiocyanate Derived from Wasabi (Wasabia japonica). Advances in Pharmacological Sciences, 2012, 614046. [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
Sly, L. M., et al. (2004). Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP. The Journal of Immunology, 173(11), 7025–7033. [Link]
-
Sygnature Discovery. (2023, June 12). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Retrieved from [Link]
-
PubMed. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. Journal of Pharmacological and Toxicological Methods, 125, 107385. [Link]
-
Assay Genie. (2024, January 22). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]
-
Fernando, I. S., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Evidence-Based Complementary and Alternative Medicine, 2018, 4871038. [Link]
-
Wikipedia. (n.d.). NF-κB. Retrieved from [Link]
-
MDPI. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Antioxidants, 12(9), 1762. [Link]
-
Cao, R., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Natural Product Reports, 36(11), 1541–1589. [Link]
-
Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]
-
ResearchGate. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 35(12), 1-14. [Link]
-
Lowell, C. A., et al. (1996). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine, 184(5), 2087–2097. [Link]
-
Yahfoufi, N., et al. (2018). Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update. Molecules, 23(3), 733. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Frontiers. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 9, 798. [Link]
-
Kim, E. K., & Choi, E. J. (2010). Mitogen-activated Protein Kinases in Inflammation. Journal of Korean Medical Science, 25(6), 791–797. [Link]
-
eLife. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. eLife, 13, e86550. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
ResearchGate. (n.d.). Various in vivo models of inflammation. Retrieved from [Link]
-
Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Retrieved from [Link]
-
ACS Publications. (2018). Anti-Inflammatory Isoquinoline with Bis-seco-aporphine Skeleton from Dactylicapnos scandens. Organic Letters, 20(6), 1622–1625. [Link]
-
ResearchGate. (n.d.). LPS-induced inflammatory reaction and M1-like properties macrophages. Retrieved from [Link]
-
Frontiers. (2021). Novel Isoquinoline Alkaloid Litcubanine A - A Potential Anti-Inflammatory Candidate. Frontiers in Immunology, 12, 685556. [Link]
-
Labcorp. (2021, August 2). In vivo preclinical models for immune-mediated inflammatory disease drug development. Retrieved from [Link]
-
NIH. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 907, 11–18. [Link]
-
MDPI. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules, 27(19), 6527. [Link]
-
MDPI. (2021). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences, 22(12), 6496. [Link]
-
ResearchGate. (2016). Antiproliferative activity of new 6-bromine derivatives of 7-anilino-1-arylisoquinolinequinones. Bioorganic & Medicinal Chemistry Letters, 26(16), 4059-4063. [Link]
Sources
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 8. Molecular Mechanisms Underlying Anti-Inflammatory Actions of 6-(Methylsulfinyl)hexyl Isothiocyanate Derived from Wasabi (Wasabia japonica) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization [elifesciences.org]
- 15. Mechanism of anti-inflammatory activity of umbelliferone 6-carboxylic acid isolated from Angelica decursiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. purformhealth.com [purformhealth.com]
- 17. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
- 21. Molecular Mechanisms Underlying Anti-Inflammatory Actions of 6-(Methylsulfinyl)hexyl Isothiocyanate Derived from Wasabi (Wasabia japonica) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. wuxibiology.com [wuxibiology.com]
- 25. In vitro anti-oxidant and in vivo anti-inflammatory activity determination of the methanolic leaves extract of Millettia pachycarpa | Biomedical Research and Therapy [bmrat.org]
Application Notes and Protocols for the Synthesis of 1-Amino-6-Bromoisoquinoline Derivatives
Foreword: The Strategic Importance of the 1-Amino-6-Bromoisoquinoline Scaffold
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals.[1] The specific substitution pattern of 1-amino-6-bromoisoquinoline, however, elevates its status from a mere building block to a strategic linchpin in modern drug discovery. The 1-amino group serves as a critical hydrogen bond donor and a versatile handle for further derivatization, while the 6-bromo substituent provides a reactive site for late-stage functionalization via cross-coupling reactions.[2] This dual functionality makes it an invaluable intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors for cardiovascular and oncological indications.[3][4][5]
This guide provides a comprehensive overview of the synthetic strategies required to construct this valuable molecule. It moves beyond a simple recitation of steps to explain the underlying chemical logic, offering field-tested protocols and insights to ensure reproducibility and success. We will address the synthesis in two major parts: the construction of the foundational 6-bromoisoquinoline core and the subsequent strategic introduction of the C-1 amino group.
Retrosynthetic Analysis and Overall Strategy
A logical retrosynthetic analysis of the target 1-amino-6-bromoisoquinoline reveals two primary bond disconnections. The most intuitive is the C-N bond at the C-1 position, suggesting a late-stage amination of a 1-halo-6-bromoisoquinoline intermediate. The second key disconnection breaks the isoquinoline core itself, leading back to simpler, commercially available aromatic precursors.
Caption: Workflow for the synthesis of the 6-bromoisoquinoline intermediate.
Protocol 1: Synthesis of 6-Bromoisoquinoline
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromobenzaldehyde | 185.02 | 50.0 g | 270.2 |
| Aminoacetaldehyde dimethyl acetal | 105.14 | 28.4 g | 270.2 |
| Toluene, anhydrous | - | 250 mL | - |
| Tetrahydrofuran (THF), anhydrous | - | 250 mL | - |
| Ethyl chloroformate | 108.52 | 28.4 mL (32.5 g) | 299.4 |
| Trimethyl phosphite | 124.08 | 35.5 mL (37.3 g) | 300.6 |
| Dichloromethane (DCM), anhydrous | - | 250 mL | - |
| Titanium tetrachloride (TiCl₄) | 189.68 | 119 mL (206 g) | 1086 |
| Sodium Hydroxide (NaOH), 6N aq. | - | As needed | - |
| Hydrochloric Acid (HCl), 3M aq. | - | As needed | - |
| Ethyl Acetate (EtOAc) | - | ~500 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
Imine Formation: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-bromobenzaldehyde (50.0 g, 270.2 mmol), aminoacetaldehyde dimethyl acetal (28.4 g, 270.2 mmol), and anhydrous toluene (250 mL). Heat the mixture to reflux for 12 hours, collecting the evolved water.
-
Solvent Exchange: After cooling to room temperature, concentrate the solution under reduced pressure to remove the toluene. Dissolve the oily residue in anhydrous THF (250 mL).
-
Intermediate Formation: Cool the THF solution to -10 °C in an ice-salt bath. Add ethyl chloroformate (28.4 mL, 299.4 mmol) dropwise, maintaining the temperature below -5 °C. Stir for 15 minutes. Subsequently, add trimethyl phosphite (35.5 mL, 300.6 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 10 hours.
-
Cyclization: Concentrate the mixture under reduced pressure. Dissolve the residue in anhydrous DCM (250 mL) and cool to 0 °C in an ice bath. Under an inert atmosphere (N₂ or Ar), add titanium tetrachloride (119 mL, 1086 mmol) dropwise via a dropping funnel. Caution: This addition is highly exothermic and releases HCl gas. Ensure adequate cooling and ventilation.
-
Reaction Drive: After the addition is complete, slowly heat the reaction mixture to 40 °C and stir for 4-6 days. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc).
-
Workup: Carefully pour the reaction mixture onto crushed ice (~500 g). Adjust the pH to 8-9 by the slow addition of 6N NaOH solution. Extract the aqueous suspension with EtOAc (3 x 150 mL).
-
Purification: Combine the organic layers and extract with 3M HCl (2 x 100 mL). Separate the acidic aqueous layer, cool it to 0 °C, and adjust the pH to 7-8 with 3N NaOH. Extract the product back into EtOAc (2 x 100 mL).
-
Final Isolation: Combine the final organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 6-bromoisoquinoline as a solid. Further purification can be achieved by column chromatography or recrystallization.
Part II: Amination at the C-1 Position
With the 6-bromoisoquinoline core in hand, the next critical step is the introduction of the amino group at the C-1 position. This position is electronically activated towards nucleophilic attack, but direct amination is inefficient. A more reliable strategy involves first installing a good leaving group (a halogen) at C-1, followed by a transition-metal-catalyzed C-N cross-coupling reaction.
Step A: Synthesis of 1-Chloro-6-Bromoisoquinoline
The most common method to activate the C-1 position is through N-oxidation followed by treatment with a halogenating agent like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃). [6] Protocol 2: Synthesis of 1-Chloro-6-Bromoisoquinoline (via N-Oxide)
-
N-Oxidation: Dissolve 6-bromoisoquinoline (1 eq.) in glacial acetic acid. Add hydrogen peroxide (30% aq., 3 eq.) and heat at 70-80 °C for 6-8 hours. Cool the mixture and carefully neutralize with sodium carbonate solution until effervescence ceases. Extract the N-oxide with DCM.
-
Chlorination: Dissolve the crude 6-bromoisoquinoline N-oxide in phosphorus oxychloride (POCl₃, 5-10 eq.). Heat the mixture to reflux for 2-3 hours.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a strong base (e.g., NaOH or K₂CO₃) and extract with DCM or EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield 1-chloro-6-bromoisoquinoline.
Step B: C-N Cross-Coupling Methodologies
Two powerful, field-proven methods for the amination of aryl halides are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed). [7][8]
Caption: Alternative cross-coupling routes for C-1 amination.
Comparison of Amination Methods
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper (e.g., CuI, Cu₂O, Cu powder) [7] |
| Ligand | Bulky phosphines (e.g., Xantphos, BINAP) | Diamines, amino acids (e.g., L-proline), or ligand-free |
| Base | Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄) | Milder bases (e.g., K₂CO₃, Cs₂CO₃) |
| Temperature | Generally milder (80 - 110 °C) | Typically higher (100 - 160 °C) [9] |
| Pros | High functional group tolerance, high yields, broad scope | Lower catalyst cost, effective for electron-deficient systems |
| Cons | Expensive catalyst/ligands, air/moisture sensitive | Harsher conditions, often requires higher catalyst loading |
Protocol 3A: Buchwald-Hartwig Amination
Rationale: This protocol uses a protected ammonia equivalent, benzophenone imine, which is easier to handle than ammonia gas. The resulting imine is readily hydrolyzed in a subsequent acidic step to reveal the primary amine.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 1-chloro-6-bromoisoquinoline (1 eq.), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 eq.).
-
Degassing: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.
-
Reagent Addition: Add anhydrous toluene and benzophenone imine (1.2 eq.) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours until TLC indicates complete consumption of the starting material.
-
Hydrolysis: Cool the reaction to room temperature. Add THF and 2N HCl. Stir vigorously for 1-2 hours.
-
Workup: Neutralize the mixture with aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the final product.
Protocol 3B: Ullmann-type C-N Coupling
Rationale: This classic method uses a cost-effective copper catalyst. L-proline is an excellent, inexpensive ligand that facilitates the coupling at lower temperatures than traditional Ullmann conditions.
Procedure:
-
Reaction Setup: To a sealable reaction vial, add 1-chloro-6-bromoisoquinoline (1 eq.), copper(I) iodide (CuI, 10 mol%), L-proline (20 mol%), and potassium carbonate (K₂CO₃, 2 eq.).
-
Reagent Addition: Add anhydrous DMSO and an ammonia source (e.g., a solution of ammonia in an organic solvent, or an ammonium salt like ammonium chloride).
-
Reaction: Seal the vial tightly and heat to 110-130 °C in an oil bath for 24-48 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with EtOAc.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography.
Validation and Quality Control
For all protocols, it is imperative to validate the identity and purity of intermediates and the final product.
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.
Safety Precautions
-
Titanium Tetrachloride (TiCl₄): Highly corrosive and reacts violently with water, releasing toxic HCl gas. Handle only in a well-ventilated fume hood under inert atmosphere. Wear appropriate PPE, including acid-resistant gloves and face shield.
-
Phosphorus Oxychloride (POCl₃): Toxic and corrosive. Reacts with moisture. Handle with extreme care in a fume hood.
-
Palladium Catalysts and Ligands: Can be toxic and are air-sensitive. Handle under an inert atmosphere.
-
Strong Bases (NaOtBu): Corrosive and hygroscopic. Handle quickly and avoid contact with skin.
-
Solvents: Toluene, DCM, THF, and DMSO have associated health risks. Avoid inhalation and skin contact.
References
- Methods for the preparation of 6-aminoisoquinoline.
-
Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure. [Link]
-
Isoquinoline synthesis. Química Organica.org. [Link]
-
Mild synthesis of 6-amino-5-bromoquinoxaline. ResearchGate. [Link]
-
Synthesis of 1-aminoisoquinolines via Rh(III)-catalyzed oxidative coupling. PubMed. [Link]
- Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed. [Link]
-
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. HETEROCYCLES. [Link]
-
Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. ResearchGate. [Link]
-
Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ResearchGate. [Link]
-
Ullmann coupling-An overview. OperaChem. [Link]
-
Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. 1-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Ullmann coupling-An overview - operachem [operachem.com]
- 9. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-1-methylisoquinoline
Welcome to the technical support center for the synthesis of 6-Bromo-1-methylisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges commonly encountered during its synthesis.
Introduction to the Synthesis and Its Challenges
This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis, most commonly achieved via the Bischler-Napieralski reaction, presents a unique set of challenges. The core of this synthesis involves the cyclization of an N-acyl-β-arylethylamine, specifically N-(4-bromophenethyl)acetamide. The presence of the electron-withdrawing bromine atom on the phenyl ring deactivates it towards electrophilic substitution, making the key cyclization step more demanding than for many other isoquinoline derivatives.[1]
This guide will provide a comprehensive framework for successfully synthesizing this compound, with a focus on anticipating and overcoming potential hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no yield of N-(4-bromophenethyl)acetamide (Precursor) | Incomplete reaction of 4-bromophenethylamine with acetylating agent. | - Ensure the use of a slight excess of the acetylating agent (e.g., acetyl chloride or acetic anhydride).- The reaction is often exothermic; maintain proper temperature control (e.g., an ice bath) during the addition of the acetylating agent.- Use of a suitable base (e.g., triethylamine or pyridine) is crucial to neutralize the HCl or acetic acid byproduct. |
| Decomposition of starting materials. | - Use freshly distilled or high-purity starting materials.- Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to moisture. | |
| Low yield of this compound (Final Product) | Incomplete cyclization during the Bischler-Napieralski reaction. | - The electron-withdrawing nature of the bromine atom requires forcing conditions. Increase the reaction temperature and/or prolong the reaction time.- Use a stronger dehydrating agent. A mixture of phosphorus pentoxide (P₂O₅) in phosphorus oxychloride (POCl₃) can be more effective than POCl₃ alone.[1]- Ensure anhydrous conditions, as moisture will quench the dehydrating agent. |
| Side reactions, such as the retro-Ritter reaction. | - The retro-Ritter reaction can lead to the formation of 4-bromostyrene. This can sometimes be suppressed by using a nitrile as the solvent, which can shift the equilibrium away from the side product.[1] | |
| Formation of a dark, tarry reaction mixture | Polymerization of starting materials or products under harsh acidic conditions. | - Control the rate of addition of the dehydrating agent to manage the exotherm.- Consider using a milder cyclization agent, although this may require optimization of reaction conditions. |
| Difficulty in purifying the final product | Presence of unreacted starting material (N-(4-bromophenethyl)acetamide). | - The amide precursor can be difficult to separate from the isoquinoline product. Ensure the reaction goes to completion by monitoring with TLC.- Purification can be achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. |
| Co-elution of impurities during chromatography. | - If baseline separation is not achieved, consider using a different solvent system for chromatography.- The basicity of the isoquinoline nitrogen allows for an acid-base extraction workup. The product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The most critical step is the Bischler-Napieralski cyclization of N-(4-bromophenethyl)acetamide. Due to the deactivating effect of the bromine atom on the aromatic ring, this intramolecular electrophilic aromatic substitution requires carefully controlled and often harsh conditions to achieve a good yield. Anhydrous conditions and a potent dehydrating agent are paramount for success.
Q2: I am observing a significant amount of a byproduct that I suspect is a styrene derivative. What is happening and how can I prevent it?
A2: You are likely observing the formation of 4-bromostyrene due to a side reaction known as the retro-Ritter reaction.[1] This occurs when the nitrilium ion intermediate, formed during the Bischler-Napieralski reaction, fragments instead of cyclizing. To minimize this, you can try using a nitrile-based solvent for the reaction, which can help to shift the equilibrium back towards the desired intermediate.
Q3: My NMR spectrum of the final product shows broad peaks. What could be the reason?
A3: Broad peaks in the NMR spectrum can indicate the presence of paramagnetic impurities, residual acid from the workup, or aggregation of the product. Ensure the product is thoroughly washed to remove any acidic residues. If the problem persists, try dissolving the sample in a different NMR solvent or filtering the NMR sample through a small plug of silica gel or celite before analysis.
Q4: Can I use other cyclization agents besides POCl₃ and P₂O₅?
A4: While POCl₃ and P₂O₅ are the most common and effective dehydrating agents for the Bischler-Napieralski reaction, other reagents such as polyphosphoric acid (PPA) or triflic anhydride (Tf₂O) have been used for similar cyclizations.[2] However, the reaction conditions would need to be re-optimized for this compound, and these reagents may also present their own set of challenges.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound should be confirmed using a combination of analytical techniques. ¹H and ¹³C NMR spectroscopy will confirm the structure, mass spectrometry will confirm the molecular weight, and techniques like HPLC or GC can be used to assess purity. A melting point determination can also be a useful indicator of purity.
Experimental Protocols
Protocol 1: Synthesis of N-(4-bromophenethyl)acetamide (Precursor)
Materials:
-
4-Bromophenethylamine
-
Acetyl chloride or Acetic anhydride
-
Triethylamine or Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-bromophenethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-bromophenethyl)acetamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.
Protocol 2: Synthesis of this compound (Bischler-Napieralski Cyclization)
Materials:
-
N-(4-bromophenethyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentoxide (P₂O₅) (optional, but recommended)
-
Toluene or Acetonitrile (anhydrous)
-
Ice
-
Ammonium hydroxide solution (concentrated)
-
Dichloromethane (DCM) or Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add N-(4-bromophenethyl)acetamide (1.0 eq) to anhydrous toluene.
-
Carefully add phosphorus oxychloride (POCl₃) (3-5 eq) to the mixture. If using, add phosphorus pentoxide (P₂O₅) (0.5-1.0 eq).
-
Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Basify the acidic aqueous mixture to a pH of >9 with concentrated ammonium hydroxide solution in an ice bath.
-
Extract the aqueous layer with DCM or chloroform (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizing the Workflow
Bischler-Napieralski Synthesis Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield.
References
-
Synthesis of 6-Bromoquinoline. (n.d.). Scribd. Retrieved January 28, 2026, from [Link]
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline.
-
Bischler-Napieralski reaction. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Bischler napieralski reaction. (2014). Slideshare. Retrieved January 28, 2026, from [Link]
-
1-methylisoquinoline. (n.d.). Organic Syntheses. Retrieved January 28, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 28, 2026, from [Link]
- Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (2014). Google Patents.
-
Advancing 6-bromo-7-[. (n.d.). pharmRxiv. Retrieved January 28, 2026, from [Link]
- Wlodarczyk, N., Simenel, C., Delepierre, M., Barale, J.-C., & Janin, Y. L. (2013). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 45(13), 1834–1840.
-
Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline.
-
Anthraquinone, 1-methylamino-4-bromo. (n.d.). Organic Syntheses. Retrieved January 28, 2026, from [Link]
-
Isoquinoline, 5-bromo-8-nitro. (n.d.). Organic Syntheses. Retrieved January 28, 2026, from [Link]
-
6-Bromoisoquinolin-1(2H)-one. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
-
1-Methylisoquinoline. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
-
Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thia-diazolyl isoquinoline derivatives. (2015). ResearchGate. Retrieved January 28, 2026, from [Link]
- Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines.
-
Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2).... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Myers, A. G., et al. (2012). A Versatile Synthesis of Substituted Isoquinolines. PMC. Retrieved January 28, 2026, from [Link]/)
Sources
Navigating the Labyrinth of Isoquinoline Synthesis: A Technical Guide to Overcoming Side Reactions in the Bischler-Napieralski Reaction
For Immediate Release
Welcome to the technical support center for the Bischler-Napieralski reaction. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the synthesis of 3,4-dihydroisoquinolines and their derivatives. As Senior Application Scientists, we provide not just protocols, but a deep dive into the causality of experimental outcomes, empowering you to troubleshoot effectively and enhance your synthetic strategies.
The Bischler-Napieralski reaction is a powerful tool for the construction of the isoquinoline core, a scaffold present in numerous biologically active natural products and pharmaceuticals. The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline.[1][2] While elegant in principle, this reaction is often plagued by a variety of side reactions that can significantly lower yields and complicate purification. This guide provides a comprehensive overview of these challenges and offers field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My Bischler-Napieralski reaction is not working, and I am only recovering starting material. What are the likely causes?
A1: Several factors can lead to a failed reaction:
-
Insufficiently Activated Aromatic Ring: The Bischler-Napieralski reaction is an electrophilic aromatic substitution. If the aromatic ring of your β-arylethylamide substrate lacks sufficient electron-donating groups, the intramolecular cyclization will be slow or may not occur at all.[3]
-
Ineffective Dehydrating Agent: The choice and quality of the dehydrating agent are critical. Common reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) can lose their activity if not stored properly.[4]
-
Reaction Temperature is Too Low: Traditional Bischler-Napieralski conditions often require high temperatures (refluxing in toluene or xylene) to drive the reaction to completion.[5]
Q2: I am observing a significant amount of a non-polar byproduct that is not my desired dihydroisoquinoline. What could it be?
A2: A common non-polar byproduct is a styrene derivative, formed via a retro-Ritter reaction.[5] This side reaction is particularly prevalent when the intermediate nitrilium ion is stabilized, and the reaction conditions favor elimination over cyclization.
Q3: My starting material possesses a chiral center. Will the reaction conditions affect its stereochemical integrity?
A3: Yes, the harsh acidic and often high-temperature conditions of the classical Bischler-Napieralski reaction can lead to racemization, especially if the stereocenter is in a position that can be easily epimerized, such as alpha to a carbonyl group. However, milder reaction conditions can be employed to preserve stereochemistry.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section delves into the most frequently encountered side reactions during Bischler-Napieralski synthesis, providing mechanistic insights and actionable troubleshooting steps.
Side Reaction 1: Retro-Ritter Reaction (Styrene Formation)
The Problem: Formation of a styrene byproduct is one of the most common pitfalls in the Bischler-Napieralski synthesis. This occurs through a retro-Ritter reaction, where the nitrilium ion intermediate, instead of undergoing intramolecular cyclization, fragments to form a stable carbocation and a nitrile. Subsequent elimination of a proton from the carbocation yields the styrene derivative.
The Mechanism:
Figure 1. Competing pathways for the nitrilium ion intermediate.
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol |
| Use of Milder Condensing Agents | Harsh, high-temperature conditions favor the fragmentation pathway. Milder reagents allow for lower reaction temperatures, disfavoring the retro-Ritter reaction. | Substitute POCl₃/P₂O₅ with triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine. This allows the reaction to proceed at or below room temperature.[6] |
| Increase Substrate Concentration | The intramolecular cyclization is a first-order process, while side reactions may be of higher order. Increasing the concentration of the β-arylethylamide can favor the desired intramolecular pathway. | Run the reaction at a higher molar concentration, carefully monitoring for any solubility issues or increased polymerization. |
| Use of a Nitrile Solvent | The retro-Ritter reaction is an equilibrium process. Using a nitrile as the solvent can shift the equilibrium back towards the nitrilium ion intermediate, favoring cyclization.[5] | Use acetonitrile or propionitrile as the solvent instead of traditional aromatic hydrocarbons like toluene or xylene. |
Side Reaction 2: Polymerization
The Problem: The desired 3,4-dihydroisoquinoline product, being an enamine-like species, is susceptible to acid-catalyzed polymerization, leading to the formation of intractable tars and significantly reducing the yield of the desired product. The starting β-arylethylamide can also undergo polymerization under harsh acidic conditions.
The Mechanism: The imine or enamine character of the 3,4-dihydroisoquinoline makes it susceptible to protonation, forming a reactive iminium ion. This can then be attacked by another molecule of the dihydroisoquinoline in a cascade of reactions leading to oligomers and polymers.
Figure 2. Proposed acid-catalyzed polymerization of 3,4-dihydroisoquinoline.
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol |
| Control Reaction Temperature | Polymerization is often accelerated at higher temperatures. | Maintain the lowest possible temperature that allows for the cyclization to proceed at a reasonable rate. If using strong acids like PPA, consider a gradual increase in temperature. |
| Minimize Reaction Time | Prolonged exposure to acidic conditions increases the likelihood of polymerization. | Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. |
| Immediate Work-up and Purification | The crude product is often unstable in the acidic reaction mixture. | Upon completion, immediately quench the reaction by pouring it onto ice and basifying with a suitable base (e.g., aqueous ammonia, sodium carbonate) to neutralize the acid and stabilize the product. Proceed with extraction and purification without delay. |
Side Reaction 3: Cleavage of Activating Groups
The Problem: The Bischler-Napieralski reaction is most efficient with electron-rich aromatic rings, often bearing alkoxy groups like methoxy (-OCH₃). However, under the strongly acidic and high-temperature conditions of the reaction, these groups can be susceptible to cleavage, leading to phenolic byproducts and reducing the overall yield.[7][8]
The Mechanism: The ether oxygen of the activating group can be protonated by the strong acid, converting it into a good leaving group. Subsequent nucleophilic attack by a counterion (e.g., chloride from POCl₃) or solvolysis can lead to dealkylation.
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol |
| Use Milder Condensing Agents | Reagents like PPA and high concentrations of POCl₃ at elevated temperatures are particularly harsh. Milder conditions reduce the propensity for ether cleavage. | Employ Tf₂O and 2-chloropyridine at low temperatures (-20 °C to room temperature). This system is highly effective for cyclization without requiring harsh, high-temperature conditions.[6] |
| Protect Phenolic Hydroxyls | If the starting material contains a free hydroxyl group, it should be protected to prevent unwanted side reactions. | Protect phenolic hydroxyls as benzyl ethers or other acid-stable protecting groups before subjecting the substrate to the Bischler-Napieralski reaction. |
| Optimize Reaction Time and Temperature | Even with harsher reagents, minimizing the reaction time and temperature can help to reduce the extent of dealkylation. | Carefully monitor the reaction progress and use the minimum temperature and time required for complete conversion of the starting material. |
Side Reaction 4: Formation of Oxazoles
The Problem: When using β-phenylethylamides derived from α-amino acids (e.g., phenylalanine), an alternative cyclization pathway can lead to the formation of oxazole byproducts instead of the desired dihydroisoquinoline. This is particularly favored when the aromatic ring is not sufficiently activated.
The Mechanism: The amide carbonyl can be activated by the condensing agent, and instead of intramolecular attack by the aromatic ring, the amide nitrogen can attack the activated carbonyl of a neighboring molecule, or an intramolecular cyclization involving the amide oxygen can occur, leading to an oxazoline intermediate which then aromatizes to the oxazole.
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol |
| Enhance Aromatic Ring Activity | A more electron-rich aromatic ring will be a better nucleophile, favoring the desired intramolecular electrophilic aromatic substitution over the competing oxazole formation. | If possible, choose a substrate with stronger electron-donating groups on the aromatic ring. |
| Modify the Acyl Group | The nature of the acyl group can influence the relative rates of the competing cyclization pathways. | Experiment with different acyl groups on the β-phenylethylamide to disfavor oxazole formation. |
| Use Milder Reaction Conditions | Harsher conditions may promote the thermodynamically stable oxazole product. | The use of Tf₂O/2-chloropyridine has been shown to be effective in promoting the desired Bischler-Napieralski cyclization even with substrates prone to oxazole formation. |
Side Reaction 5: Racemization of Chiral Centers
The Problem: For chiral β-arylethylamides, the acidic and high-temperature conditions of the Bischler-Napieralski reaction can lead to racemization, particularly at stereocenters alpha to the newly formed imine or those on the ethylamine backbone.[9]
The Mechanism: Racemization can occur through various acid-catalyzed mechanisms, including enolization/enamine formation or the formation of transient carbocationic intermediates, which are achiral.
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol |
| Employ Milder Reagents and Lower Temperatures | Milder conditions are less likely to induce racemization. | The Tf₂O/2-chloropyridine system has been successfully used in asymmetric Bischler-Napieralski reactions, preserving the stereochemical integrity of the starting material.[6] |
| Careful Choice of Substrate | The position of the stereocenter relative to reactive functional groups is crucial. | If possible, design the synthesis so that the chiral center is not in a position that is easily epimerized under acidic conditions. |
| Post-Synthesis Resolution | If racemization is unavoidable, resolution of the racemic product may be necessary. | Utilize chiral chromatography or diastereomeric salt formation to separate the enantiomers of the final product. |
Comparative Overview of Common Condensing Agents
| Condensing Agent | Typical Conditions | Advantages | Disadvantages & Common Side Reactions |
| POCl₃ | Reflux in toluene or xylene | Readily available, effective for many substrates.[1] | High temperatures, can lead to polymerization and retro-Ritter reaction.[5] |
| P₂O₅ | Often used with POCl₃ in refluxing solvent | Very powerful dehydrating agent, effective for less activated rings.[5] | Very harsh conditions, increases risk of charring, polymerization, and cleavage of activating groups. |
| PPA (Polyphosphoric Acid) | High temperatures (100-150 °C) | Strong acid and dehydrating agent, can serve as its own solvent.[2][4] | High viscosity can make stirring difficult; harsh conditions can lead to polymerization and cleavage of activating groups.[7][8] |
| Tf₂O (Triflic Anhydride) | Low temperatures (-20 °C to RT) with a base (e.g., 2-chloropyridine) | Very mild conditions, high yields, short reaction times, preserves stereochemistry.[6] | More expensive than traditional reagents, can be sensitive to moisture. |
Conclusion
The Bischler-Napieralski reaction, while a cornerstone of isoquinoline synthesis, presents a landscape of potential side reactions. A thorough understanding of the underlying mechanisms of these competing pathways is paramount for successful troubleshooting and optimization. By carefully selecting the appropriate condensing agent, controlling reaction parameters such as temperature and concentration, and being mindful of the electronic nature of the substrate, researchers can navigate these challenges and efficiently access a wide range of valuable isoquinoline derivatives. This guide serves as a starting point for rational experimental design and a resource for overcoming the hurdles that can arise in this classic and powerful transformation.
References
-
Catalytic asymmetric allylation of 3,4-dihydroisoquinolines and its application to the synthesis of isoquinoline alkaloids. (n.d.). Semantic Scholar. Retrieved January 28, 2026, from [Link]
-
Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry. Retrieved January 28, 2026, from [Link]
-
The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. (n.d.). Retrieved January 28, 2026, from [Link]
-
Bischler–Napieralski reaction. (2023, November 28). In Wikipedia. [Link]
-
Bischler Napieralski Reaction. (n.d.). Scribd. Retrieved January 28, 2026, from [Link]
-
Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
- Process for the preparation of 3,4-dihydroisoquinoline. (n.d.). Google Patents.
-
Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. (2022). ResearchGate. [Link]
-
A Method for Bischler–Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. (2019). Organic Letters. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. [Link]
-
Bischler-Napieralski Reaction. (2022, February 5). YouTube. Retrieved from [Link]
-
A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. (2008). PubMed Central. [Link]
-
Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Mechanism of Bischler‐Napieralski cyclization using POCl3 as condensing... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Elimination of Alcohols To Alkenes With POCl3 and Pyridine. (2015, April 28). Master Organic Chemistry. [Link]
-
High-Temperature Characteristics of Polyphosphoric Acid-Modified Asphalt and High-Temperature Performance Prediction Analysis of. (2024, June 8). ResearchGate. [Link]
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
-
A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline. (2014). PubMed. [Link]
-
The Friedel-Crafts alkylation of para-dimethoxybenzene. (2023, December 30). YouTube. Retrieved from [Link]
-
High-Temperature Characteristics of Polyphosphoric Acid-Modified Asphalt and High-Temperature Performance Prediction Analysis of Its Mixtures. (n.d.). IDEAS/RePEc. Retrieved January 28, 2026, from [Link]
-
(PDF) Chemical biology of cyclization reactions by using POCL3. (2020, May 9). ResearchGate. [Link]
-
A) Mechanism of NO and ON intramolecular acyl migration reaction; (B)... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Brief review of the chemistry of polyphosphoric acid (PPA) and bitumen. (n.d.). MIT. Retrieved January 28, 2026, from [Link]
-
Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
-
POCl3 for Dehydration of Alcohols. (n.d.). Chemistry Steps. Retrieved January 28, 2026, from [Link]
-
Applications, importance, and limitations of Tf2O in organic synthesis. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Evaluating the Effects of Polyphosphoric Acid (PPA) on the Anti-Ultraviolet Aging Properties of SBR-Modified Asphalt. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
-
O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]
-
Anomalous substituent effects in the bischler-napieralski reaction of 2-aryl aromatic formamides. (2000). PubMed. [Link]
-
The N‐to‐O and O‐to‐N acyl migration and isoacyl structural motif. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Thermal Degradation of Organophosphorus Flame Retardants. (2022). PubMed Central. [Link]
-
Alcohol Substitutions and Eliminations in Basic Conditions PBr3 PCl3 SOCl2 TsCl POCl3. (2018, February 1). YouTube. Retrieved from [Link]
-
Preparation and Properties of Isoquinoline. (n.d.). Retrieved January 28, 2026, from [Link]
-
O–N Intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
Sources
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-Temperature Characteristics of Polyphosphoric Acid-Modified Asphalt and High-Temperature Performance Prediction Analysis of Its Mixtures [ideas.repec.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Bromo-1-methylisoquinoline
Welcome to the technical support guide for the purification of 6-Bromo-1-methylisoquinoline. This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth guidance and troubleshooting advice for obtaining high-purity this compound in a laboratory setting.
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and materials science. Achieving high purity of this compound is critical for reliable downstream applications, ensuring reproducibility in biological assays and synthetic protocols. The presence of impurities, such as unreacted starting materials, isomers, or byproducts from synthesis, can significantly impact experimental outcomes.
This guide provides a structured approach to purification, addressing common challenges through a troubleshooting Q&A format, detailed experimental protocols, and workflow diagrams.
Troubleshooting and Purification Strategy
This section addresses common issues encountered during the purification of this compound.
Question: My crude product is a dark, oily residue. What is the best initial purification step?
Answer: A dark, oily crude product suggests the presence of significant impurities, potentially polymeric materials or colored byproducts from the synthesis. A multi-step purification strategy is recommended.
-
Initial Work-up (Acid-Base Extraction): Before chromatography or recrystallization, an acid-base extraction can be highly effective. This compound is a basic compound due to the nitrogen atom in the isoquinoline ring.
-
Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extract the organic layer with an aqueous acid solution (e.g., 1 M HCl). The protonated product will move to the aqueous layer, leaving non-basic, non-polar impurities behind in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to a pH of 8-9.
-
Extract the deprotonated, neutral product back into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. This should yield a significantly cleaner, solid or semi-solid product.
-
-
Follow-up with Chromatography: The material obtained from the acid-base extraction is now a much better candidate for column chromatography.
Question: I'm struggling to get good separation with column chromatography. What conditions should I use?
Answer: Effective column chromatography depends on the proper selection of the stationary and mobile phases.[1] For this compound, which is a moderately polar compound, standard silica gel is the recommended stationary phase.
The key is selecting an appropriate mobile phase (eluent). The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.3 for the desired compound on a Thin-Layer Chromatography (TLC) plate, as this generally translates to good separation on a column.[1]
Recommended Solvent Systems (Eluents): Start with a non-polar solvent and gradually increase polarity. A common choice is a mixture of a hydrocarbon and a more polar solvent.
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (9:1 to 7:3) | Low to Medium | Good starting point for separating non-polar impurities. |
| Dichloromethane / Methanol (99:1 to 95:5) | Medium to High | Useful if the product is more polar or if impurities are very close in polarity in less polar systems. |
Troubleshooting Tips for Column Chromatography:
-
Streaking on TLC: If your spot streaks on the TLC plate, it may indicate that the compound is too acidic or basic for standard silica. Consider adding a small amount of a modifier to your eluent, such as triethylamine (~0.5-1%) to suppress the interaction of the basic nitrogen with acidic silica sites.
-
Poor Separation (Overlapping Spots): If impurities co-elute with your product, a shallower solvent gradient or isocratic elution (using a single, constant solvent mixture) may be necessary.[2] Test various solvent systems with TLC to find the one that gives the best separation between your product and the impurity.
-
Product Won't Elute: If the product remains at the top of the column, the eluent is not polar enough. Gradually increase the proportion of the polar solvent (e.g., ethyl acetate or methanol) in your mobile phase.
Workflow for Selecting a Purification Method
The choice of purification method depends on the nature and quantity of impurities. This decision tree can guide your strategy.
Caption: Decision workflow for purification.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for final polishing to get >99% purity?
A1: For achieving high purity (>99%), recrystallization is often the most effective final step after an initial purification by column chromatography. The key is to select an appropriate solvent in which the this compound is highly soluble at elevated temperatures but poorly soluble at room or sub-ambient temperatures.[3]
Solvent Selection for Recrystallization:
-
Good Candidates: Ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexanes.
-
Procedure: Dissolve the compound in a minimum amount of the hot solvent. If colored impurities persist, you can add a small amount of activated charcoal and hot-filter the solution. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[3] The slow cooling process is crucial for forming a pure crystal lattice, excluding impurities into the mother liquor.
Q2: My purified product is still slightly yellow. How can I remove the color?
A2: A persistent yellow color often indicates the presence of minor, highly conjugated impurities.
-
Activated Charcoal: During recrystallization, adding a small amount (1-2% by weight) of activated charcoal to the hot solution can effectively adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product and reduce yield.
-
Potassium Permanganate Wash: In some cases, a dilute solution of potassium permanganate (KMnO₄) can be used to oxidize colored impurities during an aqueous workup, but this should be used with extreme caution as it can potentially react with the isoquinoline ring. This is an advanced technique and should be tested on a small scale first.
Q3: What are the expected physical and spectroscopic properties of pure this compound?
A3: Verifying the purity and identity of your final product is crucial. Here are the expected properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrN | - |
| Molecular Weight | 222.08 g/mol | [4] |
| Appearance | Off-white to light yellow solid | General observation for similar compounds |
| Melting Point | Data not widely published, but expected to be a sharp melting point for pure solid. | - |
-
¹H NMR: Expect characteristic aromatic proton signals, as well as a singlet for the methyl group. The chemical shifts will be influenced by the bromine and the isoquinoline ring structure.
-
¹³C NMR: The spectrum will show 10 distinct carbon signals in the aromatic and methyl regions.
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a compound containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units, e.g., at 222 and 224 for the molecular ion [M]⁺ and [M+2]⁺).
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes you have already performed a preliminary analysis by TLC to determine a suitable eluent system.
Materials:
-
Crude this compound
-
Silica gel (flash grade, 230-400 mesh)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Sand
-
Glass wool or cotton
-
Chromatography column
-
Collection tubes
Step-by-Step Procedure:
-
Column Packing: a. Insert a small plug of glass wool or cotton at the bottom of the column.[5] b. Add a thin layer of sand (approx. 1 cm).[2] c. Prepare a slurry of silica gel in the initial, least polar eluent. Swirl to remove air bubbles.[2] d. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until it is level with the top of the silica bed.[1] e. Add another thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
Sample Loading: a. Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. b. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder (this is called "dry loading"). c. Carefully add the dry-loaded sample to the top of the column.
-
Elution and Fraction Collection: a. Carefully add the eluent to the column. b. Apply gentle pressure (using a pump or bulb) to begin eluting the solvent through the column.[5] c. Collect fractions in separate test tubes. d. Monitor the separation by collecting small spots from the fractions for TLC analysis.
-
Isolation: a. Combine the fractions containing the pure product (as determined by TLC). b. Remove the solvent using a rotary evaporator to yield the purified this compound.
Chromatography Workflow Diagram
Sources
Technical Support Center: Optimizing Suzuki Coupling for Bromo-heterocycles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with bromo-heterocyclic substrates. As a Senior Application Scientist, I've structured this resource to address the common and often complex challenges encountered in the lab, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Heterocyclic compounds are foundational in pharmaceuticals and agrochemicals, but their unique electronic properties and potential for catalyst inhibition can make Suzuki couplings challenging.[1][2] Lewis-basic atoms within the heterocyclic structure can deactivate the palladium catalyst, and many heteroaryl boronic acids are prone to competitive side reactions like protodeboronation.[1] This guide provides field-proven insights and troubleshooting strategies to help you navigate these issues effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a direct question-and-answer format.
Q1: My reaction shows very low yield or has failed completely. What are the primary causes and how can I fix it?
This is the most common issue, often stemming from one or more interacting factors. Let's break down the potential culprits from most to least likely.
Potential Cause 1: Inactive Catalyst or Inefficient Catalytic Cycle
The heart of the reaction is the palladium catalyst. If the active Pd(0) species is not generated efficiently or if any step in the catalytic cycle (Oxidative Addition, Transmetalation, Reductive Elimination) is stalled, the reaction will fail.
-
Expert Analysis & Solution:
-
Verify Catalyst Integrity: Ensure your palladium source, especially Pd(PPh₃)₄, is fresh and has been properly stored under an inert atmosphere to prevent oxidation.[3] For more reliable and consistent results, switch to a modern, air-stable palladium pre-catalyst. Buchwald G3 or G4 pre-catalysts, for example, are designed for controlled activation and often give superior results.[2][4]
-
Ligand Choice is Critical: The ligand dictates the catalyst's reactivity. For electron-deficient or sterically hindered bromo-heterocycles, standard ligands like PPh₃ may be inadequate. Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, cataCXium A) or N-Heterocyclic Carbenes (NHCs).[1][4] These promote the crucial, often rate-limiting, oxidative addition and reductive elimination steps.
-
Increase Temperature: Many Suzuki couplings require heat to overcome activation barriers. If you are running the reaction at room temperature or a low temperature, incrementally increase it to 70-100 °C.[5][6]
-
Potential Cause 2: Ineffective Transmetalation
Transmetalation, the transfer of the organic group from boron to palladium, cannot occur without proper activation of the boronic acid or its ester by a base.[7]
-
Expert Analysis & Solution:
-
Re-evaluate Your Base: The choice of base is crucial and substrate-dependent.[8] If a mild base like Na₂CO₃ fails, switch to a stronger inorganic base. Potassium phosphate (K₃PO₄) is often an excellent choice for challenging couplings.[3][9] Cesium carbonate (Cs₂CO₃) is even stronger and can be effective when other bases fail.
-
Improve Solubility: For the base to work, it needs to have some solubility in the reaction medium. Using a mixed solvent system, such as 1,4-dioxane/water or THF/water, helps dissolve the inorganic base and the organic reagents, facilitating the reaction.[6][8]
-
Potential Cause 3: Catalyst Poisoning by the Heterocycle
Nitrogen-containing heterocycles (e.g., pyridines, pyrazoles, imidazoles) are Lewis bases and can coordinate strongly to the palladium center, effectively poisoning the catalyst and halting the reaction.[2][10]
-
Expert Analysis & Solution:
-
Use a Lewis Acid Additive: A clever strategy to counteract this inhibition is to add a mild Lewis acid, such as trimethyl borate [B(OMe)₃], to the reaction. This additive can bind to the Lewis-basic site on your heterocycle, preventing it from interfering with the palladium catalyst.[2]
-
Employ Anhydrous Conditions: A recently developed method for particularly stubborn heteroaryl couplings involves using completely anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK).[1][2] This system can accelerate the desired coupling, outcompeting catalyst inhibition pathways.
-
Q2: I'm getting my product, but it's contaminated with significant side products. How can I improve the selectivity?
Side reactions are a major challenge, primarily falling into three categories: homocoupling, protodeboronation, and dehalogenation.
Issue 1: Boronic Acid Homocoupling
This side reaction forms a biaryl byproduct from two molecules of your boronic acid, often driven by the presence of oxygen.[3][6]
-
Expert Analysis & Solution:
-
Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture. This is most effectively done by bubbling an inert gas (argon or nitrogen) through the solution for 20-30 minutes.
-
Maintain Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of inert gas throughout the entire process. Use a balloon or a nitrogen/argon line.
-
Use Boronic Esters: Pinacol or MIDA boronate esters are often more stable and less prone to homocoupling than their corresponding boronic acids.[2]
-
Issue 2: Protodeboronation
This is the hydrolysis of the C-B bond of the boronic acid, replacing it with a C-H bond. This is especially problematic with electron-rich or sensitive heteroaryl boronic acids.[1][3]
-
Expert Analysis & Solution:
-
Use Anhydrous Conditions: As this is a hydrolytic process, removing water can suppress it. Running the reaction in anhydrous solvents (e.g., dry THF, dioxane) with a soluble organic base or TMSOK can be highly effective.[1]
-
Use a Stronger Base/Higher Concentration: The goal is to make the rate of the desired Suzuki coupling much faster than the rate of protodeboronation. Using a stronger base (e.g., K₃PO₄) can accelerate transmetalation and improve product yield.[9]
-
Employ Boronate Esters: MIDA boronates and potassium trifluoroborate salts are designed for the slow release of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing side reactions.[2]
-
Issue 3: Dehalogenation (Hydrodehalogenation)
This side reaction involves the replacement of the bromine on your heterocycle with a hydrogen atom, effectively reducing your starting material.
-
Expert Analysis & Solution:
-
Use Milder Conditions: Dehalogenation can be promoted by high temperatures and overly strong bases. Try lowering the reaction temperature or switching to a milder base (e.g., from K₃PO₄ to K₂CO₃).[3]
-
Check for Impurities: Some impurities in reagents or solvents can act as hydride sources. Ensure you are using high-purity materials.
-
Frequently Asked Questions (FAQs)
Q: How do I select the right palladium source and ligand for my bromo-heterocycle?
A: The choice is a balance of reactivity, stability, and cost.
-
For Initial Screening: Start with a reliable and common catalyst system like Pd(dppf)Cl₂ or Pd(PPh₃)₄ . They are effective for a range of substrates.
-
For Challenging Substrates: If initial screens fail, move to a more powerful system. Modern pre-catalysts paired with bulky, electron-rich phosphine ligands are the state-of-the-art. The ligand plays a key role in enabling the coupling of difficult substrates.[11][12] A screening approach is often the most practical way to identify the optimal combination.
| Ligand / Catalyst System | Key Characteristics & Best Use Cases |
| Pd(PPh₃)₄ | A classic Pd(0) source. Good for simple, electron-rich bromo-heterocycles. Can be sensitive to air and may require higher temperatures. |
| Pd(dppf)Cl₂ | An air-stable Pd(II) pre-catalyst. The dppf ligand is robust and effective for a wide variety of cross-couplings, including many heteroaromatic systems.[13] |
| Buchwald Ligands (SPhos, XPhos) | Bulky, electron-donating phosphines that form highly active catalysts. Excellent for sterically hindered or electron-poor bromo-heterocycles. Often used with a Pd(OAc)₂ or Pd₂(dba)₃ source or as a pre-formed palladacycle. |
| cataCXium® A | A di-adamantylphosphino ligand that has shown unique effectiveness in coupling challenging substrates, including unprotected anilines and various heterocyles.[1][4] Often supplied as a G3 palladacycle. |
| N-Heterocyclic Carbenes (NHCs) | Strong electron-donating ligands that form very stable and highly active palladium complexes (e.g., PEPPSI™ catalysts). They are an excellent alternative to phosphine ligands, especially for aryl chlorides and bromides.[7][14] |
Q: What is the mechanistic role of the base, and how do I choose the best one?
A: The base is not merely a spectator; it is a critical mechanistic component. Its primary role is to react with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which is essential for the transmetalation step to proceed.[7][15]
| Base | Type | Common Solvents | Comments |
| K₂CO₃ | Moderate | Aqueous mixtures | A good starting point. Mild enough for many functional groups. Often used in a 4:1 or 5:1 organic/water solvent ratio.[6][13] |
| K₃PO₄ | Strong | Aqueous mixtures, THF | Often provides significantly better results than carbonates for challenging couplings due to its higher basicity.[3][9] |
| Cs₂CO₃ | Strong | Aqueous mixtures, Dioxane, DMF | Highly effective but more expensive. Its high solubility in organic solvents can be advantageous. |
| KF | Mild | Anhydrous or Aqueous | Used when base-labile functional groups (like esters) are present, as it activates the boronic acid without promoting hydrolysis.[7] |
| TMSOK | Very Strong | Anhydrous THF, Dioxane | Potassium trimethylsilanolate. Used in specialized anhydrous protocols for extremely sensitive or difficult heteroaryl couplings.[1][2] |
Q: Can you provide a general starting protocol for screening conditions?
A: Absolutely. This protocol is designed to efficiently test key variables.
Experimental Protocol: General Screening for Suzuki Coupling
Objective: To identify the optimal catalyst, ligand, base, and solvent for the coupling of a novel bromo-heterocycle with a boronic acid/ester.
Materials:
-
Bromo-heterocycle (1.0 eq)
-
Boronic acid or pinacol ester (1.2 - 1.5 eq)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Reaction vials, magnetic stir bars, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the bromo-heterocycle (e.g., 0.1 mmol), the boronic acid/ester (0.12 mmol), and the base (0.2 mmol).
-
Inerting: Seal the vial with a septum cap and purge with nitrogen or argon for 5-10 minutes.
-
Reagent Addition: In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the palladium pre-catalyst or the Pd source and ligand in the reaction solvent. Add the required volume of catalyst solution to the reaction vial via syringe.
-
Solvent Addition: Add the degassed solvent (to achieve a concentration of ~0.1 M with respect to the limiting reagent). If using an aqueous system, add the degassed water at this stage.
-
Reaction: Place the vial in a pre-heated oil bath or heating block at the desired temperature (start with 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS at set time points (e.g., 1h, 4h, 16h).
-
Work-up & Analysis: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and analyze the crude yield/purity.
Screening Variables: Set up parallel reactions changing one variable at a time:
-
Screen 1 (Catalyst/Ligand): Test Pd(dppf)Cl₂, Pd₂(dba)₃/SPhos, cataCXium A Pd G3.
-
Screen 2 (Base): Using the best catalyst from Screen 1, test K₂CO₃, K₃PO₄, and Cs₂CO₃.
-
Screen 3 (Solvent): Using the best conditions from above, test Dioxane/H₂O (4:1), DMF, and Toluene.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The cycle consists of three main stages: oxidative addition of the bromo-heterocycle to Pd(0), transmetalation of the organic group from the activated boronic acid to palladium, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
When a reaction fails, follow a logical diagnostic path to identify the root cause.
Caption: A decision-making workflow for troubleshooting failed Suzuki couplings.
References
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... Available from: [Link]
-
YouTube. Suzuki cross-coupling reaction. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
National Institutes of Health (NIH). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available from: [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]
-
ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF. Available from: [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling : r/Chempros. Available from: [Link]
-
ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters. Available from: [Link]
-
ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Available from: [Link]
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. youtube.com [youtube.com]
Technical Support Center: Optimizing the Synthesis of 1-Methylisoquinolines
Welcome to the technical support center for the synthesis of 1-methylisoquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their target compounds. As a key structural motif in numerous biologically active molecules and pharmaceuticals, the efficient synthesis of 1-methylisoquinolines is of paramount importance.[1]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the most common synthetic routes: the Bischler-Napieralski and Pictet-Spengler reactions. Our goal is to provide you with the causal understanding and practical insights needed to overcome common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 1-methylisoquinolines?
A1: The two most prevalent and versatile methods are the Bischler-Napieralski reaction and the Pictet-Spengler reaction.[2][3] The Bischler-Napieralski reaction involves the cyclodehydration of a β-phenylethylamide, typically N-(2-phenylethyl)acetamide, to form a 3,4-dihydroisoquinoline intermediate, which is then dehydrogenated to the final 1-methylisoquinoline.[4][5] The Pictet-Spengler reaction condenses a β-phenylethylamine with an aldehyde, in this case, acetaldehyde, under acidic conditions to yield a 1,2,3,4-tetrahydroisoquinoline, which is subsequently oxidized to the desired isoquinoline.[6][7]
Q2: My Bischler-Napieralski reaction is giving a low yield. What are the most likely causes?
A2: Low yields in this reaction often stem from a few key factors: an insufficiently activated aromatic ring, a dehydrating agent that is not strong enough for your substrate, or the occurrence of side reactions. The reaction is an electrophilic aromatic substitution, so electron-donating groups on the benzene ring of the starting β-arylethylamide are crucial for facilitating the cyclization.[8] For substrates that lack these activating groups, a more potent dehydrating agent is necessary.
Q3: What is the "retro-Ritter" reaction, and how can I prevent it?
A3: The retro-Ritter reaction is a significant side reaction in the Bischler-Napieralski synthesis that can dramatically lower your yield. It involves the fragmentation of the nitrilium ion intermediate to form a styrene derivative.[8] To minimize this, you can use the corresponding nitrile (e.g., acetonitrile) as the solvent, which shifts the equilibrium away from the retro-Ritter products.[8] Another effective strategy is to use oxalyl chloride to generate an N-acyliminium intermediate, which avoids the elimination pathway leading to the styrene byproduct.
Q4: How do I choose the appropriate acid catalyst for the Pictet-Spengler reaction?
A4: The choice of acid catalyst is critical and depends on the reactivity of your β-arylethylamine. For substrates with electron-rich aromatic rings, milder acids like trifluoroacetic acid (TFA) may suffice. However, for less reactive substrates, stronger acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or even superacids may be required to achieve good yields.[5][9] Lewis acids like BF₃·OEt₂ can also be employed.[9]
Q5: My final 1-methylisoquinoline product is impure. What are the best purification methods?
A5: Purification of 1-methylisoquinoline typically involves a combination of techniques. After the reaction workup, which usually includes neutralization and extraction, the crude product can be purified by distillation under reduced pressure.[3] For higher purity, column chromatography on silica gel is effective.[1] In some cases, recrystallization of the picrate salt followed by liberation of the free base can be an excellent method for obtaining highly pure material.
Troubleshooting Guide
Issue 1: Low or No Product Yield in Bischler-Napieralski Synthesis
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Deactivated Aromatic Ring | The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution. If the phenyl ring of the N-(2-phenylethyl)acetamide lacks electron-donating groups (e.g., methoxy, methyl), the ring is not nucleophilic enough to be attacked by the electrophilic nitrilium ion intermediate, leading to poor or no cyclization.[8] | Consider using a starting material with electron-donating substituents on the aromatic ring. If this is not possible, a stronger dehydrating agent and higher reaction temperatures may be necessary to drive the reaction forward. |
| Insufficiently Strong Dehydrating Agent | For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be potent enough to promote efficient cyclization.[10] | For substrates lacking electron-donating groups, a combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is more effective.[10] This combination generates a pyrophosphate intermediate, which is an excellent leaving group and facilitates the formation of the reactive nitrilium ion.[5] |
| Sub-optimal Reaction Temperature or Time | The reaction often requires heating to overcome the activation energy for cyclization. However, excessively high temperatures or prolonged reaction times can lead to decomposition of the starting material or product, as well as the formation of side products. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Start with refluxing toluene and incrementally increase the temperature by using a higher boiling solvent like xylene if the reaction is sluggish.[5] Microwave-assisted synthesis can also be a viable option to reduce reaction times and potentially improve yields. |
| Moisture in the Reaction | The dehydrating agents used in this reaction are highly sensitive to moisture. Any water present will consume the reagent and inhibit the reaction. | Ensure all glassware is thoroughly dried before use and that all solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Side Products in Bischler-Napieralski Synthesis
| Side Product | Formation Mechanism | Mitigation Strategy |
| Styrene Derivatives | This is a result of the retro-Ritter reaction, where the nitrilium ion intermediate fragments. This is more prevalent when the formation of a conjugated system favors this pathway.[5] | Use acetonitrile as the solvent to shift the equilibrium away from the fragmentation products. Alternatively, employ a milder, modern protocol using oxalyl chloride or trifluoromethanesulfonic anhydride (Tf₂O) with 2-chloropyridine, which can avoid the formation of the intermediate prone to the retro-Ritter reaction.[8] |
| Polymeric Materials | Acid-catalyzed polymerization of the starting material or product can occur, especially at high temperatures and with highly concentrated reaction mixtures. | Use a more dilute solution and avoid excessively high temperatures. Ensure efficient stirring to prevent localized overheating. |
Issue 3: Low Yield in Pictet-Spengler Synthesis
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Weakly Nucleophilic Aromatic Ring | Similar to the Bischler-Napieralski reaction, the Pictet-Spengler cyclization is an electrophilic aromatic substitution. Aromatic rings without electron-donating substituents are less nucleophilic and react sluggishly with the iminium ion intermediate.[6] | For less nucleophilic aromatic rings, stronger acid catalysts (e.g., HCl, H₂SO₄) and higher reaction temperatures are often required.[7] |
| Unstable Iminium Ion | The iminium ion intermediate can be prone to hydrolysis back to the starting amine and aldehyde, especially in the presence of excess water. | Ensure the use of anhydrous solvents and reagents. The reaction can be performed in aprotic media to improve yields.[7] |
| Steric Hindrance | Bulky substituents on either the β-arylethylamine or the aldehyde can sterically hinder the cyclization step. | If possible, choose starting materials with less steric bulk. Alternatively, more forcing reaction conditions (higher temperature, longer reaction time) may be necessary. |
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction
This protocol is adapted from established procedures and is a good starting point for optimization.[11]
Materials:
-
N-(2-phenylethyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(2-phenylethyl)acetamide (1 equivalent) in anhydrous toluene.
-
Under an inert atmosphere (N₂ or Ar), slowly add phosphorus oxychloride (1.5 - 2 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 1-methyl-3,4-dihydroisoquinoline.
For dehydrogenation to 1-methylisoquinoline, see Protocol 3.
Protocol 2: Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction
This protocol provides a general method for the Pictet-Spengler cyclization.[1]
Materials:
-
β-Phenylethylamine
-
Acetaldehyde
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH), aqueous solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve β-phenylethylamine (1 equivalent) in water.
-
Cool the solution in an ice bath and slowly add concentrated hydrochloric acid until the solution is acidic.
-
To the cooled solution, add acetaldehyde (1.1 equivalents) dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature and monitor by TLC. The reaction may take several hours to a full day.
-
Once the reaction is complete, cool the mixture in an ice bath and basify with a cold aqueous solution of sodium hydroxide to pH > 10.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to yield the crude 1-methyl-1,2,3,4-tetrahydroisoquinoline.
For oxidation to 1-methylisoquinoline, see Protocol 3.
Protocol 3: Dehydrogenation/Oxidation to 1-Methylisoquinoline
The intermediate 3,4-dihydroisoquinoline or 1,2,3,4-tetrahydroisoquinoline can be converted to the final aromatic product.
Materials:
-
1-Methyl-3,4-dihydroisoquinoline or 1-Methyl-1,2,3,4-tetrahydroisoquinoline
-
Palladium on carbon (Pd/C, 10 mol%)
-
Anhydrous solvent (e.g., toluene, xylene, or decalin)
Procedure:
-
Dissolve the starting material in a high-boiling anhydrous solvent in a round-bottom flask equipped with a reflux condenser.
-
Add 10 mol% Pd/C to the solution.
-
Heat the mixture to reflux under an inert atmosphere. The dehydrogenation of the dihydroisoquinoline is typically faster than the oxidation of the tetrahydroisoquinoline. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Remove the solvent under reduced pressure to obtain the crude 1-methylisoquinoline, which can be further purified by distillation or column chromatography.
Visualizing Reaction Pathways
Bischler-Napieralski Reaction Workflow
Caption: Workflow for the Bischler-Napieralski synthesis of 1-methylisoquinoline.
Pictet-Spengler Reaction Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 11. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Pictet-Gams Isoquinoline Synthesis
Welcome to the technical support center for the Pictet-Gams isoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in this classic yet nuanced reaction. Here, we move beyond theoretical discussions to provide actionable, field-tested advice to help you navigate the common pitfalls and optimize your synthetic outcomes. Our focus is on the practical aspects of identifying, removing, and, most importantly, preventing the formation of stubborn byproducts.
Introduction to the Pictet-Gams Reaction: A Double-Edged Sword
The Pictet-Gams reaction is a powerful tool for the synthesis of isoquinolines from β-hydroxy-β-phenylethylamides. The reaction proceeds via an acid-catalyzed cyclization and dehydration cascade. However, the very conditions that promote the desired isoquinoline formation can also lead to the formation of significant byproducts, primarily Δ²-oxazolines and their corresponding ring-opened derivatives, 2-amino-1-phenylalkan-1-ols.[1][2] The competition between these reaction pathways is a delicate balance, often influenced by subtle changes in reaction conditions.
This guide will provide a structured approach to troubleshooting these challenges, empowering you to achieve higher yields and purer products.
Visualizing the Reaction Pathway and Byproduct Formation
To effectively troubleshoot, it is crucial to understand the underlying mechanisms. The following diagram illustrates the desired Pictet-Gams pathway to the isoquinoline product and the competing pathway leading to the formation of the oxazoline byproduct.
Caption: Reaction scheme of the Pictet-Gams synthesis and competing oxazoline formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Pictet-Gams reaction?
A1: The most prevalent byproduct is the corresponding Δ²-oxazoline, formed through an alternative intramolecular cyclization pathway.[1][2] During aqueous or acidic workup, this oxazoline can undergo hydrolysis to yield a ring-opened 2-amino-1-phenylalkan-1-ol. These byproducts often have similar polarities to the desired isoquinoline, making purification challenging.
Q2: How can I monitor the progress of my Pictet-Gams reaction and detect byproducts?
A2: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the reaction. A typical mobile phase for analyzing the reaction mixture is a mixture of ethyl acetate and hexane, with a small amount of triethylamine to reduce tailing of the basic isoquinoline product.
-
Visualization: Isoquinolines and oxazolines are often UV-active and can be visualized under a UV lamp at 254 nm.[3] Staining with potassium permanganate can also be effective for visualizing the product and byproducts, which will appear as yellow to brown spots on a purple background.[4]
Q3: Can I convert the oxazoline byproduct back to the desired isoquinoline?
A3: While not a direct conversion, in some cases, the isolated oxazoline can be subjected to more forcing reaction conditions (e.g., higher temperatures, stronger dehydrating agents) to promote its rearrangement to the isoquinoline. However, this is often low-yielding and purification of the desired product from the starting oxazoline is generally a more practical approach.
Troubleshooting Guide: From Byproduct Removal to Prevention
This section provides a systematic approach to addressing common issues encountered during the Pictet-Gams reaction, focusing on the removal of byproducts and the optimization of reaction conditions to prevent their formation in the first place.
Problem 1: My final product is contaminated with a significant amount of a less polar byproduct (likely the Δ²-oxazoline).
Causality: The formation of the oxazoline is kinetically favored under milder conditions, while the conversion to the isoquinoline often requires more energy to overcome the activation barrier for the second dehydration and aromatization step.
Solutions:
1. Column Chromatography:
Flash column chromatography is an effective method for separating the desired isoquinoline from the less polar oxazoline byproduct.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase (Eluent): A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase the polarity.
-
Recommended Starting Point: A mixture of hexane and ethyl acetate (e.g., 9:1) is a good starting point.
-
Optimization: Gradually increase the proportion of ethyl acetate. Adding a small amount of a tertiary amine like triethylamine (0.1-1%) to the eluent can significantly improve the peak shape of the basic isoquinoline by minimizing tailing on the acidic silica gel.[5]
-
| Compound | Typical Polarity | Elution Order |
| Δ²-Oxazoline Byproduct | Less Polar | Elutes first |
| Isoquinoline Product | More Polar | Elutes after the oxazoline |
| Ring-Opened Amino Alcohol | Most Polar | Elutes last or may streak |
Experimental Protocol: Flash Column Chromatography
-
Prepare the Column: Dry pack a glass column with silica gel. The amount of silica should be roughly 50-100 times the weight of your crude product.
-
Equilibrate the Column: Run the initial, non-polar eluent (e.g., 95:5 hexane:ethyl acetate) through the column until the silica is fully wetted and the column is equilibrated.[6]
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.
-
Elute: Begin elution with the non-polar solvent mixture, collecting fractions.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify which fractions contain your desired product.
-
Combine and Concentrate: Combine the pure fractions containing the isoquinoline and remove the solvent under reduced pressure.
2. Recrystallization:
If the isoquinoline product is a solid, recrystallization can be an effective purification method. The key is to find a solvent system where the solubility of the isoquinoline and the oxazoline byproduct differ significantly with temperature.
-
Solvent Selection:
-
Single Solvent: Ethanol, isopropanol, or toluene can be good starting points.
-
Solvent Pair: A combination of a solvent in which the crude product is soluble (e.g., ethanol) and a solvent in which it is less soluble (e.g., water or hexane) can be very effective.
-
Experimental Protocol: Recrystallization
-
Dissolve the Crude Product: In a flask, add a minimal amount of the hot solvent (or the more soluble solvent of a pair) to the crude product until it fully dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallize: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry: Dry the purified crystals under vacuum.
Problem 2: My product is contaminated with a more polar byproduct, which streaks on the TLC plate (likely the ring-opened amino alcohol).
Causality: This byproduct arises from the hydrolysis of the oxazoline intermediate, often during an acidic workup.
Solutions:
1. Acid-Base Extraction:
This technique exploits the basicity of the isoquinoline to separate it from neutral or less basic impurities. The amino alcohol byproduct may also be basic, but its partitioning behavior between aqueous and organic layers can differ from the more rigid isoquinoline.
Experimental Protocol: Acid-Base Extraction
-
Dissolve: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic isoquinoline will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.[7][8]
-
Combine Aqueous Layers: Combine the acidic aqueous layers containing the protonated isoquinoline.
-
Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral or weakly basic impurities.
-
Basify: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the solution is basic (pH 9-10, check with pH paper). The isoquinoline will deprotonate and precipitate or form an oil.[9]
-
Extract Product: Extract the basified aqueous solution with fresh organic solvent (dichloromethane or ethyl acetate) 2-3 times.
-
Combine Organic Layers: Combine the organic layers containing the purified isoquinoline.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified isoquinoline.[7][8]
2. Fractional Crystallization of the Acid Salt:
Isoquinolines form salts with acids, and these salts can often be crystallized. This method can be particularly effective for separating isoquinolines from less basic impurities.[10]
Experimental Protocol: Fractional Crystallization of the Acid Sulfate
-
Dissolve: Dissolve the crude product in a suitable solvent (e.g., ethanol).
-
Acidify: Slowly add a solution of sulfuric acid in the same solvent. The isoquinoline sulfate salt will precipitate.
-
Recrystallize: The precipitated salt can then be recrystallized from a suitable solvent or solvent mixture to improve purity.
-
Liberate the Free Base: After obtaining the pure salt, dissolve it in water and basify the solution with a base like sodium hydroxide to regenerate the pure isoquinoline, which can then be extracted into an organic solvent.
Problem 3: My yields are consistently low, and the reaction mixture contains a complex mixture of byproducts.
Causality: This often points to suboptimal reaction conditions that favor byproduct formation or decomposition of the starting material or product.
Solutions: Optimizing Reaction Conditions to Favor Isoquinoline Formation
The choice of dehydrating agent, temperature, and reaction time are critical in directing the reaction towards the desired isoquinoline.
-
Dehydrating Agent:
-
Phosphorus pentoxide (P₂O₅): Often used at higher temperatures and can be effective for less reactive substrates.
-
Phosphorus oxychloride (POCl₃): A common and effective reagent, often used in a solvent like toluene or acetonitrile.
-
Triflic anhydride or other strong Lewis acids: Can sometimes promote the reaction under milder conditions.
-
-
Temperature and Reaction Time:
-
Higher temperatures generally favor the formation of the thermodynamically more stable isoquinoline over the kinetically favored oxazoline.
-
It is crucial to monitor the reaction by TLC to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to decomposition.
-
-
Solvent:
-
High-boiling, non-polar solvents like decalin or xylene are often used, especially with P₂O₅.[11]
-
Acetonitrile or toluene are common choices when using POCl₃.
-
Optimization Workflow:
Caption: A systematic workflow for optimizing the Pictet-Gams reaction conditions.
By systematically adjusting these parameters and carefully monitoring the reaction progress, you can significantly improve the yield and purity of your desired isoquinoline product, minimizing the need for extensive downstream purification.
References
-
Ardabilchi, N., Fitton, A. O., Frost, J. R., & Oppong-Boachie, F. K. (1979). A reinvestigation of the Pictet–Gams isoquinoline synthesis. Part 1. The consequences of oxazoline rather than isoquinoline formation. Journal of the Chemical Society, Perkin Transactions 1, 539-543. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Wikipedia. (2024). Isoquinoline. [Link]
-
Fitton, A. O., Frost, J. R., & Sharif, A. M. (1979). A reinvestigation of the Pictet-Gams isoquinoline synthesis. Part 1. The consequences of oxazoline rather than isoquinoline formation. Journal of the Chemical Society, Perkin Transactions 1, (2), 539-43. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
ResearchGate. (2006). Pictet-Gams isoquinoline synthesis. [Link]
-
Quimicaorganica.org. (2010). Síntesis de Isoquinolinas. [Link]
-
YouTube. (2020). Preparation of Isoquinoline by Bischler Napieralski Synthesis. [Link]
-
PubMed. (2020). Thin-layer chromatography with eutectic mobile phases-preliminary results. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
MDPI. (2023). TLC in the Analysis of Plant Material. [Link]
-
Wikipedia. (2024). Pictet–Spengler reaction. [Link]
-
MDPI. (2020). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). [Link]
-
PubMed Central (NIH). (2018). Oxazolines as Dual Function Traceless Chromophores and Chiral Auxiliaries: Enantioselective Photoassisted Synthesis of Polyheterocyclic Ketones. [Link]
-
University of Colorado Boulder. Acid-Base Extraction. [Link]
-
ResearchGate. (2020). Synthesis and Chemical Reaction of 2-Oxazoline 5-Ones Derivatives. [Link]
-
PubMed Central (NIH). (2021). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. [Link]
-
YouTube. (2020). Acid-Base Extraction Tutorial. [Link]
-
University of Rochester. TLC Visualization Methods. [Link]
-
RIT. Pictet-Gams Isoquinoline Synthesis. [Link]
Sources
- 1. A reinvestigation of the Pictet–Gams isoquinoline synthesis. Part 1. The consequences of oxazoline rather than isoquinoline formation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly Stereoselective Ugi/Pictet–Spengler Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Pictet-Gams Isoquinoline Synthesis [drugfuture.com]
Technical Support Center: Strategies to Prevent Debromination in Cross-Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with debromination as a side reaction in palladium-catalyzed cross-coupling reactions. Here, we provide in-depth, experience-driven troubleshooting advice and frequently asked questions to help you optimize your synthetic routes and maximize your yields.
Introduction: The Challenge of Debromination
Debromination, or hydrodebromination, is a common and often frustrating side reaction in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings.[1][2] In this process, the bromine atom on an aryl or vinyl bromide is replaced by a hydrogen atom, leading to a reduced, non-coupled byproduct. This not only consumes your starting material and reduces the yield of the desired product but also complicates purification.[2] Understanding the underlying mechanisms and influential factors is paramount to developing effective strategies for its prevention.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of debromination in a typical cross-coupling reaction?
A1: The most plausible mechanism for debromination involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, a fundamental step in most cross-coupling catalytic cycles.[2][3][4] Following this, instead of the desired transmetalation with the coupling partner, the resulting Ar-Pd(II)-Br complex can undergo a competing pathway. This often involves the transfer of a hydride species to the palladium complex, followed by reductive elimination of the Ar-H bond, which regenerates the Pd(0) catalyst and releases the debrominated byproduct.[2] The source of the hydride can vary, originating from the solvent, base, or even impurities.[2][5]
Q2: My Suzuki-Miyaura reaction is showing significant debromination of my aryl bromide. What are the first parameters I should investigate?
A2: When facing debromination in a Suzuki-Miyaura coupling, the choice of base and solvent are critical initial parameters to scrutinize.
-
Base Selection: Strong bases, particularly in the presence of protic solvents like water or alcohols, can generate species that act as hydride donors, facilitating debromination.[2] If you are using a strong base like NaOH or KOH, consider switching to a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1][6] Organic bases can also be problematic; for instance, triethylamine can undergo β-hydride elimination to produce a palladium-hydride species.[7]
-
Solvent System: Protic solvents (e.g., water, alcohols) can serve as a proton source, which can contribute to debromination pathways.[2] While some water is often necessary for the Suzuki-Miyaura reaction to proceed, excessive amounts can be detrimental. Consider using anhydrous solvents or minimizing the amount of water in your reaction mixture. Aprotic solvents like toluene, dioxane, or THF are generally preferred.[8]
Q3: I've optimized the base and solvent, but debromination persists. How do the catalyst and ligands influence this side reaction?
A3: The palladium catalyst and its coordinating ligands have a profound impact on the relative rates of the desired cross-coupling versus the undesired debromination.[2]
-
Ligand Choice: The electronic and steric properties of the phosphine ligand are crucial.[9]
-
Electron-rich and bulky ligands often favor the desired reductive elimination of the coupled product over debromination.[9][10] Ligands like SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs) can promote the formation of a monoligated palladium intermediate, which is often the active species in catalysis and can accelerate the cross-coupling pathway.[10][11][12]
-
Conversely, less sterically demanding and more electron-poor ligands may lead to a less stable catalytic complex that is more susceptible to side reactions.
-
-
Catalyst Precursor: While Pd(PPh₃)₄ is a classic catalyst, modern, more robust pre-catalysts often provide better results and can help minimize side reactions.[8] Consider screening different palladium sources and ligands.
Q4: Can reaction temperature and time contribute to increased debromination?
A4: Absolutely. Higher temperatures and prolonged reaction times can increase the likelihood of side reactions, including debromination.[2] It is always advisable to monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed. If the desired reaction is sluggish, increasing the temperature might seem like a straightforward solution, but it can disproportionately accelerate the rate of debromination. A better approach might be to screen different catalysts or ligands that can promote the reaction at a lower temperature.[1] Microwave-assisted heating can sometimes be beneficial by allowing for rapid heating to the desired temperature, potentially minimizing the time the reaction mixture is exposed to high temperatures and reducing the formation of byproducts.[8][11][13]
Q5: My substrate is an electron-rich or sterically hindered aryl bromide. Are these more prone to debromination?
A5: Yes, the electronic and steric nature of your substrate plays a significant role.
-
Electron-rich aryl bromides can be more challenging to couple and may be more susceptible to debromination.[14] This is because the electron-donating groups on the aromatic ring can make the oxidative addition step slower, allowing more time for competing side reactions.
-
Sterically hindered aryl bromides , such as those with ortho substituents, can also be problematic.[14] The steric bulk can impede the approach of the coupling partner for transmetalation, again favoring the debromination pathway. For such substrates, using a catalyst system with very bulky ligands (e.g., t-Bu₃P) can be beneficial to promote the desired coupling.[14][15]
Q6: I'm performing a Sonogashira coupling and observing debromination. Are there specific considerations for this reaction?
A6: While the general principles apply, Sonogashira couplings have some unique aspects. The traditional Sonogashira reaction uses a copper(I) co-catalyst.[16][17] While beneficial for the coupling, copper can sometimes contribute to side reactions.
-
Copper-Free Conditions: Consider running the reaction under copper-free conditions. Several modern protocols have been developed that use a palladium catalyst with a suitable ligand and an amine base, which can sometimes provide a cleaner reaction profile.[18]
-
Ligand Selection: For Sonogashira reactions, the choice of phosphine ligand is critical and depends on the steric bulk of both the aryl bromide and the alkyne.[14][15] A systematic screening of ligands is often necessary to find the optimal conditions for your specific substrates.
Q7: I suspect impurities in my reagents might be causing debromination. What should I look out for?
A7: The purity of all reagents is crucial for the success of any cross-coupling reaction.[1]
-
Solvents: Ensure your solvents are anhydrous and properly degassed. Dissolved oxygen can lead to the oxidation of the Pd(0) catalyst and promote side reactions like homocoupling.[19]
-
Reagents: Impurities in your starting materials or coupling partners can act as poisons to the catalyst or participate in unwanted side reactions. Purification of starting materials before the reaction is always a good practice.
-
Atmosphere: All cross-coupling reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the degradation of the catalyst and reagents.[1][19]
Troubleshooting Workflow
When encountering debromination, a systematic approach to troubleshooting is essential. The following workflow can guide your optimization efforts.
Caption: A stepwise guide for troubleshooting debromination in cross-coupling reactions.
Comparative Data: Ligand and Base Effects
The following table summarizes the general effects of different ligands and bases on the outcome of cross-coupling reactions, with a focus on minimizing debromination. This is a general guide, and optimal conditions will be substrate-dependent.
| Parameter | Selection | Rationale for Minimizing Debromination | Potential Drawbacks |
| Ligand | Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, t-Bu₃P) | Promote rapid reductive elimination of the desired product, outcompeting the debromination pathway.[9][10] | Can be expensive; may require specific catalyst precursors. |
| N-Heterocyclic Carbenes (NHCs) | Form highly stable and active catalysts that can facilitate difficult couplings at lower temperatures.[11] | Can be sensitive to air and moisture. | |
| Triphenylphosphine (PPh₃) | Readily available and inexpensive. | Often less effective for challenging substrates; may require higher temperatures, leading to more side reactions.[8] | |
| Base | Weak Inorganic Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Less likely to act as hydride donors compared to strong bases.[1][6] | May result in slower reaction rates for some substrates. |
| Strong Inorganic Bases (e.g., NaOH, KOH) | Can be effective for some robust substrates. | Higher risk of promoting debromination, especially in the presence of protic solvents.[2] | |
| Organic Amine Bases (e.g., Et₃N) | Commonly used in Heck and Sonogashira reactions. | Can undergo decomposition to form palladium-hydride species that lead to debromination.[7] |
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura and Heck reactions, emphasizing conditions that can help minimize debromination.
Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol is adapted for a generic aryl bromide where debromination is a known issue.
Reaction Scheme:
Ar-Br + Ar'-B(OH)₂ --(Pd Catalyst, Ligand, Base)--> Ar-Ar'
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Pd₂(dba)₃ (e.g., 2 mol%)
-
SPhos (e.g., 4 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv.)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Stir the reaction mixture at a controlled temperature (start with 80 °C and adjust as necessary) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Heck Coupling with Minimized Debromination
This protocol uses conditions that can suppress debromination in a Heck reaction.
Reaction Scheme:
Ar-Br + Alkene --(Pd Catalyst, Ligand, Base)--> Ar-Alkene
Materials:
-
Aryl bromide (1.0 mmol)
-
Alkene (1.5 equiv.)
-
Pd(OAc)₂ (e.g., 5 mol%)
-
P(o-tolyl)₃ (e.g., 10 mol%)
-
Na₂CO₃ (2.0 equiv.)
-
Anhydrous Acetonitrile (5 mL)
Procedure:
-
To a dry reaction vessel, add the aryl bromide, alkene, Pd(OAc)₂, P(o-tolyl)₃, and Na₂CO₃.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous, degassed acetonitrile via syringe.
-
Seal the vessel and heat the reaction mixture to 80-100 °C, monitoring by TLC or LC-MS.[1]
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.[1]
-
Purify the product by column chromatography.
Mechanistic Considerations: The Competing Pathways
The following diagram illustrates the critical branch point in the catalytic cycle where the desired cross-coupling pathway competes with the undesired debromination side reaction.
Caption: Competing pathways of cross-coupling and debromination after oxidative addition.
By carefully selecting reaction parameters to favor the transmetalation and reductive elimination of the coupled product, it is possible to significantly suppress the competing debromination pathway.
References
-
The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Retrieved from [Link]
-
Perez, J. A. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. Retrieved from [Link]
- Smith, A. M., et al. (2018). The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol Research Portal.
-
ChemHelpASAP. (2020, February 14). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]
- Loar, M. K., & Stille, J. K. (1981). Mechanisms of 1,1-reductive elimination from palladium: coupling of styrylmethylpalladium complexes. Journal of the American Chemical Society.
- ACS Nano. (2025, January 2). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions.
- Plenio, H., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.
-
ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. Retrieved from [Link]
- Sigman, M. S., & Werner, E. W. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions.
-
Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
- Marion, N., & Nolan, S. P. (2006). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.
-
LibreTexts Chemistry. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
- Anderson, N. G., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
- de la Cruz, J. N., et al. (2019). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.
- ChemRxiv. (n.d.).
- Shields, B. J., & Doyle, A. G. (2016). Direct C(sp3)−H Cross Coupling Enabled by Catalytic Generation of Chlorine Radicals. Journal of the American Chemical Society.
-
LibreTexts Chemistry. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
- Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. r/Chempros.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Organic Process Research & Development. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
- Reddit. (2019, October 7).
- Organometallics. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines. YouTube. Retrieved from [Link]
- Pearson. (2022, July 22). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons.
- Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions.
- RSC Publishing. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
-
LibreTexts Chemistry. (2023, June 30). Stille Coupling. Retrieved from [Link]
- National Institutes of Health. (n.d.).
- Myers, A. (n.d.). The Stille Reaction. Chem 115.
-
LibreTexts Chemistry. (2023, June 30). Heck Reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. nobelprize.org [nobelprize.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. books.rsc.org [books.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 14. researchgate.net [researchgate.net]
- 15. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 16. mdpi.com [mdpi.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-up Synthesis of 6-Bromo-1-methylisoquinoline
Welcome to the technical support center for the scale-up synthesis of 6-Bromo-1-methylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthetic process. Our focus is on providing practical, field-proven insights to ensure a successful and efficient scale-up.
The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several challenges when transitioning from laboratory to pilot or production scale. This guide will walk you through a robust synthetic route, highlighting critical parameters and offering solutions to common issues that may arise.
Synthetic Workflow Overview
The most common and scalable route to this compound involves a three-stage process, beginning with the acylation of 4-bromophenethylamine, followed by a Bischler-Napieralski cyclization, and concluding with an aromatization step.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide and FAQs
This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Stage 1: Synthesis of N-(4-bromophenethyl)acetamide
Q1: My acylation reaction is sluggish and gives a low yield. What are the possible causes and solutions?
A1: A sluggish acylation reaction can often be attributed to several factors:
-
Purity of Starting Material: Ensure your 4-bromophenethylamine is free of significant impurities, particularly water, which can quench the acylating agent.
-
Choice of Acylating Agent and Base: While acetic anhydride is a common choice, acetyl chloride is more reactive and may be necessary if the reaction is slow. When using acetyl chloride, a non-nucleophilic base like triethylamine is required to scavenge the HCl byproduct. For scale-up, consider the cost and ease of handling of each reagent.
-
Reaction Temperature: While the reaction is often performed at room temperature, gentle heating (40-50 °C) can increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are suitable. Ensure the solvent is dry.
Q2: I am observing the formation of diacylated byproducts. How can I prevent this?
A2: Diacylation can occur if the reaction conditions are too harsh or if there's an excess of the acylating agent. To mitigate this:
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the acylating agent. A large excess can promote diacylation.
-
Controlled Addition: Add the acylating agent dropwise to the solution of the amine, especially when using the more reactive acetyl chloride. This helps to control the reaction exotherm and maintain a low instantaneous concentration of the acylating agent.
-
Temperature Control: Running the reaction at a lower temperature (0 °C to room temperature) can help minimize over-acylation.
Stage 2: Bischler-Napieralski Cyclization
Q3: The Bischler-Napieralski cyclization is not proceeding to completion. What can I do?
A3: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution, and its success is highly dependent on the reaction conditions.[1]
-
Dehydrating Agent: Phosphorus oxychloride (POCl₃) is a common dehydrating agent.[2][3] However, for substrates with electron-withdrawing groups like bromine, a stronger dehydrating system may be required.[1] The use of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is often more effective in these cases.[1][4]
-
Reaction Temperature and Time: This reaction typically requires elevated temperatures. Refluxing in a high-boiling solvent like toluene or xylene is common.[4] Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Insufficient heating will lead to an incomplete reaction.
-
Solvent: While the reaction can be run neat, using a high-boiling inert solvent can improve heat transfer and reaction consistency, which is crucial for scale-up.
Q4: I am observing a significant amount of a styrene-like byproduct. What is this and how can I avoid it?
A4: This is likely due to a retro-Ritter reaction, a known side reaction in the Bischler-Napieralski synthesis, which leads to the formation of styrenes.[4][5]
-
Mechanism: This side reaction is thought to proceed through a nitrilium ion intermediate.[4]
-
Mitigation Strategies:
-
Solvent Choice: Using the corresponding nitrile (in this case, acetonitrile) as the solvent can help to shift the equilibrium away from the retro-Ritter product.[4]
-
Alternative Reagents: Milder cyclodehydrating agents might be employed, though this could impact the reaction rate for a deactivated substrate.
-
Q5: The work-up of the Bischler-Napieralski reaction is difficult, and I'm getting low recovery of the dihydroisoquinoline intermediate. Any suggestions?
A5: The work-up for this reaction can be challenging due to the need to quench the phosphorus reagents carefully.
-
Quenching: The reaction mixture should be cooled and slowly added to a mixture of ice and a base (e.g., aqueous ammonia or sodium carbonate) with vigorous stirring to neutralize the acidic components and decompose the phosphorus compounds. This is a highly exothermic process and requires careful control, especially at scale.
-
Extraction: The product, 6-bromo-1-methyl-3,4-dihydroisoquinoline, is a basic compound. After quenching and extraction into an organic solvent (e.g., DCM or ethyl acetate), it can be further purified by extraction into an acidic aqueous solution (e.g., 1M HCl), followed by basification of the aqueous layer and re-extraction into an organic solvent. This acid-base extraction is an effective purification method.[6]
Stage 3: Aromatization
Q6: My dehydrogenation of the dihydroisoquinoline is not going to completion, or I am seeing byproducts. What are the best conditions for this step?
A6: The aromatization of the 3,4-dihydroisoquinoline intermediate is a critical final step.[7]
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective catalyst for this dehydrogenation.[8] Typically, 5-10 mol% of Pd/C is used.
-
Solvent: High-boiling, inert solvents like decalin, xylene, or mesitylene are suitable for this reaction, as it often requires high temperatures (reflux).
-
Hydrogen Acceptor: While not always necessary, a hydrogen acceptor can facilitate the reaction. In its absence, the reaction relies on the disproportionation of the dihydroisoquinoline.
-
Alternative Reagents: Heating with sulfur is another method for dehydrogenation, though it can sometimes lead to sulfur-containing impurities and requires careful temperature control.[6]
Q7: How do I remove the Pd/C catalyst efficiently at a large scale?
A7: Catalyst removal is a key consideration for scale-up.
-
Filtration: The reaction mixture should be cooled to a safe temperature before filtering through a pad of Celite® or a similar filter aid to remove the finely divided catalyst. It is crucial to ensure the filter cake is not allowed to dry in the air, as Pd/C can be pyrophoric, especially when containing adsorbed hydrogen. The filter cake should be wetted with solvent during filtration and safely quenched.
-
Safety: Always handle the used catalyst with care. It should be stored under water or an inert solvent until it can be properly disposed of or sent for recovery.
Q8: What is the best way to purify the final product, this compound?
A8: The final product can be purified by several methods:
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale.
-
Crystallization: The product may be a solid that can be purified by recrystallization from a suitable solvent or solvent mixture.
-
Chromatography: While effective at the lab scale, column chromatography is often less practical for large-scale production. It may be used for polishing if very high purity is required.
-
Salt Formation: As an alternative, the basic isoquinoline product can be converted to a salt (e.g., hydrochloride) which may be easier to crystallize and purify. The free base can then be regenerated.[6]
Data Summary Table
| Stage | Reaction | Key Reagents | Typical Solvents | Temperature Range (°C) | Potential Issues |
| 1 | Amide Formation | Acetic anhydride or acetyl chloride, triethylamine | DCM, THF | 0 - 50 | Incomplete reaction, diacylation |
| 2 | Bischler-Napieralski Cyclization | POCl₃, P₂O₅ | Toluene, Xylene, neat | 100 - 140 | Incomplete reaction, retro-Ritter side reaction, difficult work-up |
| 3 | Aromatization | Pd/C, Sulfur | Decalin, Xylene | 140 - 200 | Incomplete dehydrogenation, catalyst handling |
References
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
All Things Chemistry. (2022, February 5). Bischler-Napieralski Reaction [Video]. YouTube. [Link]
-
Wikipedia. (2023, December 27). Bischler–Napieralski reaction. [Link]
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. In 2nd International Conference on Applied Science and Engineering Innovation (ASEI 2015).
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-methylisoquinoline. Retrieved from [Link]
- Al-Haiza, M. A. (2020). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines.
- Rozwadowska, M. D. (1994). Recent progress in the enantioselective synthesis of isoquinoline alkaloids. HETEROCYCLES, 39(2), 903-931.
-
J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. Retrieved from [Link]
- Jasinski, J. P., Guild, C. J., Yathirajan, H. S., Narayana, B., & Samshuddin, S. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(4), o461.
- Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
- Google Patents. (n.d.). CN105566218A - Palladium carbon catalyzed selective partial dehydrogenation method of tetrahydroisoquinoline.
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- Google Patents. (n.d.). US4861888A - Process for the preparation of 3,4-dihydroisoquinoline.
Sources
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. US4861888A - Process for the preparation of 3,4-dihydroisoquinoline - Google Patents [patents.google.com]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. CN105566218A - Palladium carbon catalyzed selective partial dehydrogenation method of tetrahydroisoquinoline - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yield in Isoquinoline Cyclization
From the desk of a Senior Application Scientist
Welcome to our dedicated technical support guide for troubleshooting isoquinoline cyclization reactions. The synthesis of the isoquinoline scaffold is a cornerstone in the development of pharmaceuticals and natural product synthesis.[1] However, seemingly straightforward cyclization reactions like the Bischler-Napieralski and Pictet-Spengler can often result in disappointingly low yields. This guide is structured to help you diagnose the root cause of these issues and provide actionable, field-proven solutions. We will move beyond simple procedural lists to explain the chemical logic behind each recommendation, empowering you to make informed decisions in your experimental design.
General Troubleshooting Workflow
Before diving into reaction-specific issues, it's crucial to approach the problem systematically. A low yield is a symptom, and the underlying cause could be related to reaction parameters, substrate reactivity, or competing side reactions. The following workflow provides a logical path for diagnosing the issue.
Caption: A systematic workflow for diagnosing the cause of low reaction yield.
Troubleshooting Guide: Reaction-Specific Issues
This section addresses common problems encountered during the two primary methods for isoquinoline synthesis: the Bischler-Napieralski and Pictet-Spengler reactions.
Part A: The Bischler-Napieralski Reaction
This reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines via the intramolecular electrophilic cyclization of β-arylethylamides.[2][3] Low yields often stem from issues with substrate activation, reaction conditions, or inherent substrate stability.
Q1: My reaction is resulting in a low yield or is failing completely. What are the most common reasons?
Low yields in the Bischler-Napieralski reaction often stem from several key factors:
-
Deactivated Aromatic Ring : This reaction is an electrophilic aromatic substitution, making it highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups on the ring will significantly impede the cyclization, leading to poor or no product formation. The reaction is most effective with electron-donating groups on the benzene ring.[3][4]
-
Insufficiently Potent Dehydrating Agent : For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.[4]
-
Side Reactions : A significant competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene derivative.[4][5] This is especially prevalent when the resulting styrene is highly conjugated.[4][5]
-
Inappropriate Reaction Conditions : The choice of solvent and temperature is critical. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, often resulting in tar formation.[4]
Q2: I'm recovering most of my starting material. How can I drive the reaction to completion?
This indicates that the activation barrier for the cyclization is not being overcome.
-
Increase Thermal Energy : The simplest approach is to increase the reaction temperature or prolong the reaction time. Monitor the progress carefully by TLC or LC-MS to avoid product decomposition.[4] Consider switching to a higher-boiling solvent like xylene or using microwave-assisted heating.[5]
-
Use a Stronger Dehydrating Agent : If your aromatic ring is not strongly activated, a more potent dehydrating agent is required. For substrates lacking electron-donating groups, using phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is often the most effective method.[6][7] Polyphosphoric acid (PPA) and triflic anhydride (Tf₂O) are also powerful alternatives.[6][7]
Q3: My TLC/LC-MS shows a major side product, not my desired dihydroisoquinoline. What is happening?
The most common side reaction is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[5][8] This occurs when the nitrilium ion intermediate fragments instead of cyclizing.
-
Causality : This pathway is favored when the resulting styrene is highly stabilized by conjugation.[5]
-
Solution 1: Shift the Equilibrium : A possible solution is to use the corresponding nitrile as the solvent. This shifts the equilibrium away from the retro-Ritter products.[5][8] However, this can be expensive depending on the nitrile required.[5]
-
Solution 2: Change the Intermediate : An alternative strategy is to use oxalyl chloride or triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine.[4][5] These reagents generate a highly electrophilic N-acyliminium or nitrilium ion intermediate under milder conditions, which can favor the desired intramolecular cyclization over fragmentation.[4][5]
| Dehydrating Agent | Typical Substrates | Conditions | Notes |
| POCl₃ | Electron-rich phenethylamides | Reflux in POCl₃ or solvent (e.g., Toluene, Acetonitrile) | Most common and cost-effective agent.[6][7] |
| P₂O₅ in POCl₃ | Electron-neutral or deactivated phenethylamides | Reflux | Significantly increases reactivity for challenging substrates.[7] |
| Polyphosphoric Acid (PPA) | Phenethylcarbamates, some amides | 100-150 °C, neat | Highly viscous; can be difficult to stir. |
| Tf₂O / 2-chloropyridine | Sensitive phenethylamides | -20 °C to RT in DCM | Milder conditions, suitable for substrates unstable in strong acid.[3][4] |
Part B: The Pictet-Spengler Reaction
This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[9][10] It is a foundational reaction in alkaloid synthesis.[11]
Q1: My Pictet-Spengler reaction is giving a very low yield, and I'm using a simple phenethylamine.
The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring.
-
Causality : The key step is the electrophilic attack of an iminium ion on the aromatic ring.[9][12] If the ring is not electron-rich, this step is slow and inefficient. Simple phenyl groups are considered poor nucleophiles for this reaction.[9]
-
Solution : This reaction works best with highly nucleophilic aromatic systems like indoles or pyrroles, or phenyl rings bearing strong electron-donating groups (e.g., -OH, -OMe).[9][13] For less reactive substrates, you will likely need stronger acidic conditions (e.g., trifluoroacetic acid) and higher temperatures, though this can risk decomposition.[9]
Q2: The initial condensation to form the imine seems to work, but the cyclization step is failing. What can I do?
The failure to cyclize after imine formation points directly to insufficient activation of the electrophile or low nucleophilicity of the arene.
-
Acid Catalyst is Key : The driving force for the reaction is the electrophilicity of the iminium ion, which is formed by protonating the imine.[9] The imine itself is generally not electrophilic enough to undergo cyclization.[9] Ensure you are using a sufficiently strong acid catalyst. Protic acids like HCl or H₂SO₄, or Lewis acids like BF₃·OEt₂ are commonly used.[13]
-
Pre-forming the Iminium Ion : In some cases, the Schiff base can be prepared separately and then subjected to the acidic cyclization conditions.[13] This can sometimes provide better control over the reaction.
-
Solvent Choice : While traditionally performed in protic solvents with heating, some studies have shown that aprotic media can provide superior yields, sometimes even without an acid catalyst.[9] Experimenting with solvents like dichloromethane (DCM) or toluene may be beneficial.
Q3: Can I run this reaction under milder, near-physiological conditions?
Yes, but this is highly substrate-dependent.
-
Substrate Requirements : The reaction can proceed under physiological pH and temperature, but this typically requires a highly activated aromatic ring.[13] For example, a phenethylamine with two alkoxy groups on the ring can cyclize under these mild conditions.[13] This is a key principle in the biosynthesis of many alkaloids.[13]
FAQs (Frequently Asked Questions)
Q: What is the final product of a Bischler-Napieralski reaction? A: The direct product is a 3,4-dihydroisoquinoline. This can be subsequently oxidized (aromatized) to the corresponding isoquinoline using a dehydrogenating agent like palladium on carbon (Pd/C).[3][4]
Q: Is the Pictet-Spengler reaction stereoselective? A: If the starting amine or aldehyde is chiral, the reaction can proceed with diastereoselectivity. Enantioselective versions of the reaction have also been developed using chiral Brønsted acid or metal catalysts.[11][14]
Q: My starting material is a β-arylethylcarbamate. Can I still use the Bischler-Napieralski reaction? A: Yes, β-arylethylcarbamates are suitable substrates. Dehydrating agents such as Tf₂O and polyphosphoric acid (PPA) have been successfully used for these compounds.[6][7]
Optimized Experimental Protocol: Modified Bischler-Napieralski Cyclization
This protocol utilizes the milder Tf₂O/2-chloropyridine system, which is often effective for sensitive substrates that may decompose under harsh acidic conditions.[3][4]
Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
-
Preparation : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the starting amide, N-(3,4-dimethoxyphenethyl)acetamide (1.0 equiv), and anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Cooling : Cool the solution to -20 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Base Addition : Add 2-chloropyridine (2.0 equiv) to the stirred solution. Continue stirring for 5 minutes.
-
Activator Addition : Add trifluoromethanesulfonic anhydride (Tf₂O) (1.25 equiv) dropwise via syringe. The solution may change color from yellow to dark red.
-
Reaction Monitoring : Stir the reaction at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 20-30 minutes. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up : Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution at 0 °C. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired 3,4-dihydroisoquinoline.
References
-
Alchetron. (2024). Bischler–Napieralski reaction. Alchetron. Retrieved from [Link]
-
Wikipedia. (2023). Pictet–Spengler reaction. Wikipedia. Retrieved from [Link]
-
Wikipedia. (2023). Bischler–Napieralski reaction. Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Taddei, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Retrieved from [Link]
-
Heravi, M. M., et al. (2014). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Advances in Heterocyclic Chemistry. Retrieved from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Retrieved from [Link]
-
Gandon, V., et al. (2012). Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Organic Chemistry Portal. Retrieved from [Link]
-
Chemistry Scholars. (2021). Reactions of Isoquinoline | TYBSc Chemistry. YouTube. Retrieved from [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. NROChemistry. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]
-
Digital Commons@DePaul. (2019). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. DePaul University. Retrieved from [Link]
-
Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Publishing. Retrieved from [Link]
Sources
- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. alchetron.com [alchetron.com]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 11. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: HPLC Method Development for 6-Bromo-1-methylisoquinoline Purification
Welcome to the technical support center for the purification of 6-Bromo-1-methylisoquinoline. This guide is designed for researchers, chemists, and drug development professionals who are tasked with developing robust HPLC purification methods for this and structurally similar compounds. Here, we move beyond simple protocols to explain the fundamental principles and decision-making processes that underpin successful chromatographic method development.
Understanding the Analyte: this compound
Before initiating any method development, understanding the physicochemical properties of the target molecule is paramount. This compound is a nitrogen-containing heterocyclic compound.
Key Structural Features & Predicted Properties:
-
Isoquinoline Core: A basic nitrogen atom is present in the aromatic ring system. This makes the molecule's retention and peak shape highly dependent on the mobile phase pH.[1][2]
-
Aromaticity: The fused ring system is capable of π-π interactions, which can be exploited for alternative selectivity on specific stationary phases.[3]
-
Hydrophobicity: The presence of the bromine atom and the benzene ring makes the molecule relatively non-polar, lending it to retention on reversed-phase columns.
| Property | Estimated Value/Characteristic | Implication for HPLC Method Development |
| Molecular Weight | ~222.08 g/mol | Standard analytical HPLC is suitable. |
| Predicted pKa | ~5-6 (for the protonated nitrogen) | Retention and peak shape will be highly sensitive to mobile phase pH changes between 4 and 7.[2] |
| Predicted LogP | ~3.0 | The compound is sufficiently hydrophobic for good retention in reversed-phase chromatography.[4] |
| UV Absorbance | Strong absorbance expected due to the aromatic system. | UV detection is an excellent choice. A full UV-Vis scan of the analyte is recommended to determine the optimal wavelength for detection. |
Frequently Asked Questions (FAQs) - Getting Started
This section addresses the most common initial questions when approaching the purification of a basic, aromatic compound like this compound.
Q1: What is the best starting HPLC column for this compound?
A1: A high-purity, end-capped C18 column is the industry-standard starting point for a molecule of this polarity.[4] The C18 stationary phase provides robust hydrophobic retention. However, because this compound is a basic compound, peak tailing can occur due to interactions with residual, acidic silanol groups on the silica surface.[5] Therefore, selecting a modern, high-quality column known for minimal silanol activity is crucial. For alternative selectivity, especially if impurities are structurally similar, a Phenyl-Hexyl phase can be effective by leveraging π-π interactions with the isoquinoline ring system.[3][6]
Q2: What mobile phase composition should I begin with?
A2: For reversed-phase HPLC, a combination of water (Mobile Phase A) and an organic solvent like acetonitrile or methanol (Mobile Phase B) is standard.[7][8] The critical component is a pH modifier. To ensure good peak shape for a basic analyte, it is essential to control the ionization state of both the molecule and the column's stationary phase.
-
Recommended Starting Point: Use a low pH mobile phase. Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both your water and organic solvent. This will maintain a pH of approximately 2-3.[9]
-
Causality: At this low pH, the isoquinoline nitrogen (pKa ~5-6) will be consistently protonated (BH+), preventing on-column ionization changes.[2] Furthermore, the low pH suppresses the ionization of residual silanol groups (Si-O⁻) on the stationary phase, which are a primary cause of peak tailing for basic compounds.[5][10]
Q3: Should I use an isocratic or gradient elution?
A3: For method development and purification of a crude sample containing multiple impurities, a gradient elution is almost always the correct choice.[11][12] A gradient allows you to screen a wide range of solvent strengths to elute compounds of varying polarities. A good starting point is a broad gradient, such as 5% to 95% Mobile Phase B over 15-20 minutes. This initial run will provide a comprehensive profile of your sample, including the retention time of your target compound and the complexity of the impurity profile.
Systematic Method Development Workflow
Successful method development is a logical, stepwise process. The goal is to find the "sweet spot" that provides the best resolution between your target compound and its impurities in the shortest amount of time.
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of this compound.
Q: Why is my peak for this compound tailing or showing poor shape?
A: Peak tailing is the most common issue for basic compounds.
-
Primary Cause: Secondary interactions between the basic analyte and acidic silanol groups on the silica surface of the column.[5] Even with good end-capping, some residual silanols are always present.
-
Solutions:
-
Confirm Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (pH 2-3). Prepare fresh mobile phase with 0.1% formic acid or TFA. An inadequately buffered mobile phase is a common culprit.
-
Use a High-Performance Column: Employ a column specifically designed and tested for good peak shape with basic compounds. These columns have minimal silanol activity.
-
Consider an Alternative pH: If low pH is not providing satisfactory results, and you have a pH-stable column (e.g., a hybrid or polymer-based column), you can try a high pH mobile phase (e.g., pH 10 using ammonium bicarbonate).[13][14] At high pH, the silanol groups are fully deprotonated and provide a more uniform surface, while the basic analyte is in its neutral form, which can improve peak shape.
-
Reduce Sample Mass Load: Injecting too much sample can overload the column and lead to peak distortion. Try reducing the injection volume or sample concentration.
-
Q: The resolution between my target peak and a key impurity is poor. How can I improve it?
A: Improving resolution requires changing the selectivity of your separation.
-
Primary Cause: The mobile phase and stationary phase combination is not providing sufficient differentiation between the two molecules.
-
Solutions:
-
Optimize the Gradient: Make the gradient shallower around the elution time of your target compound. For example, if your peak elutes at 40% B, change your gradient from a linear 5-95% to something like 30-50% B over a longer period.[12][15] This gives the molecules more time to interact with the stationary phase.
-
Change the Organic Solvent: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly alter selectivity.[7] ACN has π-π interaction capabilities that can affect the retention of aromatic compounds differently than MeOH.[3] Rerunning your gradient with methanol instead of acetonitrile is a powerful and simple way to change peak elution order.
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, change the column. Switching from a C18 to a Phenyl-Hexyl column introduces different retention mechanisms (hydrophobic and π-π interactions), which will almost certainly change the selectivity and improve resolution.[16]
-
Q: My system backpressure is suddenly very high. What should I do?
A: High backpressure indicates a blockage in the system. A systematic approach is required to identify the source.[17][18]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. veeprho.com [veeprho.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. waters.com [waters.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. moravek.com [moravek.com]
- 9. biotage.com [biotage.com]
- 10. agilent.com [agilent.com]
- 11. welch-us.com [welch-us.com]
- 12. agilent.com [agilent.com]
- 13. mastelf.com [mastelf.com]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
- 16. welch-us.com [welch-us.com]
- 17. agilent.com [agilent.com]
- 18. nacalai.com [nacalai.com]
Overcoming poor reactivity of 6-Bromo-1-methylisoquinoline
Welcome to the dedicated technical support center for 6-Bromo-1-methylisoquinoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile heterocyclic building block in synthetic chemistry. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to overcome common reactivity challenges, particularly in metal-catalyzed cross-coupling reactions.
Troubleshooting Guide: Overcoming Poor Reactivity
Researchers often encounter challenges with the reactivity of this compound in common cross-coupling reactions. This guide provides a structured approach to diagnosing and resolving these issues, moving from the most common to more nuanced problems.
Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling
You are attempting to perform a Suzuki-Miyaura coupling with this compound and a boronic acid partner, but you observe low conversion of your starting material or no product formation at all.
Underlying Causes and Solutions:
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The nitrogen atom in the isoquinoline ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle. The steric hindrance from the 1-methyl group can also influence the approach of coupling partners.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Step-by-Step Protocol:
-
Catalyst and Ligand Selection:
-
Initial Choice: Start with a robust, electron-rich phosphine ligand that can promote oxidative addition and resist catalyst decomposition. SPhos is often a good first choice for heteroaromatic systems.
-
Alternative Ligands: If SPhos fails, consider other bulky, electron-rich ligands like RuPhos or XPhos. These ligands can stabilize the palladium center and facilitate the reaction with sterically hindered substrates.
-
Catalyst Precursor: Use a well-defined palladium(II) precatalyst, such as SPhos Pd G2 or G3, which are air-stable and provide reliable results.
-
-
Base Optimization:
-
Strength and Solubility: The choice of base is critical. A strong, yet partially soluble base like K₃PO₄ is often effective as it minimizes side reactions.
-
Alternative Bases: If K₃PO₄ is not effective, consider other inorganic bases like Cs₂CO₃ or K₂CO₃. The choice can be solvent-dependent.
-
-
Solvent Screening:
-
Polar Aprotic Solvents: A mixture of a polar aprotic solvent with water is often optimal. A common starting point is a 9:1 mixture of 1,4-dioxane and water.
-
Alternative Solvents: Other solvent systems to consider include toluene/water or 2-methyl-THF/water.
-
-
Temperature Adjustment:
-
Initial Temperature: Start at a moderate temperature, such as 80-90 °C.
-
Increasing Temperature: If the reaction is sluggish, gradually increase the temperature to 100-110 °C. Monitor for potential decomposition of starting materials or product.
-
-
Reagent Quality:
-
Boronic Acid/Ester Integrity: Ensure that the boronic acid or ester is pure and has not degraded. Boronic acids can undergo trimerization to form boroxines upon standing, which can affect their reactivity.
-
Comparative Reaction Conditions for Suzuki Coupling:
| Parameter | Condition A (Initial) | Condition B (Optimized) | Condition C (Alternative) |
| Catalyst | Pd(PPh₃)₄ | SPhos Pd G3 | RuPhos Pd G3 |
| Ligand | - | - | - |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Dioxane/H₂O (4:1) | 2-MeTHF/H₂O (9:1) | Toluene/H₂O (9:1) |
| Temperature | 90 °C | 100 °C | 110 °C |
| Expected Yield | < 20% | > 80% | Variable |
Problem 2: Significant Side Product Formation (e.g., Hydro-debromination)
In your reaction, you observe the formation of 1-methylisoquinoline, which is the product of hydro-debromination, alongside your desired coupled product.
Underlying Causes and Solutions:
Hydro-debromination is a common side reaction in palladium-catalyzed couplings, especially with electron-rich heteroaromatics. It can occur through several pathways, including the reaction of the organopalladium intermediate with trace amounts of water or other proton sources.
Mitigation Strategies:
-
Use Anhydrous Conditions: While many Suzuki couplings use aqueous conditions, if hydro-debromination is a major issue, switch to a non-aqueous protocol. Use anhydrous solvents and reagents.
-
Select Appropriate Ligands: Bulky, electron-rich ligands like those from the Buchwald family (e.g., SPhos, RuPhos) can promote the desired reductive elimination step over competing side reactions.
-
Choice of Base: Use a non-nucleophilic, anhydrous base.
-
Scavenge Water: Add a drying agent like anhydrous MgSO₄ to the reaction mixture if trace water is suspected to be the culprit.
Frequently Asked Questions (FAQs)
Q1: Why is this compound less reactive than other aryl bromides in Buchwald-Hartwig amination?
The reactivity of this compound in Buchwald-Hartwig amination can be influenced by the electronic properties of the isoquinoline ring system. The nitrogen atom at position 2 is electron-withdrawing, which can decrease the electron density of the aromatic system and make the oxidative addition of the C-Br bond to the palladium(0) center more challenging compared to simple bromobenzene. However, the nitrogen also has a lone pair that can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. The 1-methyl group adds steric bulk near the reactive site, which can also slow down the reaction.
Q2: What is the best general-purpose catalyst and ligand combination for cross-coupling reactions with this substrate?
For a starting point in both Suzuki and Buchwald-Hartwig reactions, a combination of a second-generation (G2) or third-generation (G3) Buchwald precatalyst with a bulky, electron-rich biarylphosphine ligand is highly recommended. Specifically, SPhos Pd G3 is an excellent first choice. SPhos provides the necessary steric bulk and electron density to facilitate oxidative addition and reductive elimination, while the G3 precatalyst ensures efficient and reproducible formation of the active Pd(0) species.
Q3: Can I use microwave irradiation to improve reaction times and yields?
Yes, microwave irradiation is an excellent technique to accelerate cross-coupling reactions involving this compound. The rapid and efficient heating provided by a microwave reactor can often overcome activation barriers, leading to shorter reaction times and improved yields. When transitioning from conventional heating to microwave conditions, it is advisable to start with a lower temperature and shorter reaction time than the conventional protocol and then optimize. Ensure you are using sealed vessels designed for microwave chemistry to safely reach temperatures above the solvent's boiling point.
Q4: I am observing a dark coloration and formation of palladium black in my reaction. What does this indicate and how can I prevent it?
The formation of a dark precipitate, often palladium black, is a sign of catalyst decomposition. This occurs when the active Pd(0) species agglomerates and precipitates out of the solution, rendering it inactive. This is often caused by:
-
Insufficient Ligand: The ligand-to-palladium ratio may be too low to stabilize the Pd(0) intermediate.
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.
-
Oxygen Contamination: Failure to properly degas the reaction mixture can lead to oxidation and decomposition of the catalyst.
Prevention Workflow:
Caption: Workflow to prevent palladium catalyst decomposition.
To prevent this, ensure your reaction setup is thoroughly deoxygenated, consider a slightly higher ligand-to-palladium ratio, and avoid unnecessarily high temperatures. Using a more stable, well-defined precatalyst can also significantly mitigate this issue.
References
Technical Support Center: Catalyst Selection for Suzuki Coupling with Substituted Isoquinolines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving substituted isoquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation on this important heterocyclic scaffold. Here, we address common challenges, provide field-proven insights, and offer detailed troubleshooting protocols in a direct question-and-answer format.
Introduction: The Isoquinoline Challenge in Suzuki Coupling
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, prized for its functional group tolerance and reliability in forming C-C bonds.[2] However, applying this powerful reaction to substituted isoquinolines presents unique challenges.
The primary obstacle is the nitrogen atom within the isoquinoline ring. Its lone pair of electrons can coordinate with the palladium catalyst, acting as a ligand. This coordination can "poison" the catalyst, sequestering the active metal center and inhibiting the catalytic cycle, leading to low or no product yield.[3][4] Furthermore, the electronic properties and steric environment of substituents on the isoquinoline ring heavily influence reactivity, demanding careful selection of the catalyst system.
This guide will walk you through these challenges, providing a logical framework for catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with a halo-isoquinoline is not working. What are the most common initial points of failure?
A1: Low yields or complete reaction failure in Suzuki couplings with isoquinolines typically stem from a few critical areas:
-
Catalyst Inhibition/Poisoning: The isoquinoline nitrogen is a common culprit. It can coordinate to the Pd(0) or Pd(II) center, slowing down or halting the catalytic cycle.[3]
-
Reagent Quality and Stability: Boronic acids are notoriously unstable and can degrade via protodeboronation or trimerize to form boroxines, especially if they are heteroaromatic or contain electron-withdrawing groups.[3] Always use freshly purchased or recently purified boronic acids, or consider more stable alternatives like pinacol or MIDA esters.[5]
-
Ineffective Catalyst System: The combination of palladium precursor, ligand, and base is crucial. A "one-size-fits-all" approach rarely works for challenging substrates like substituted isoquinolines. The choice must be tailored to the specific halide (Cl, Br, I), its position on the ring, and the steric/electronic nature of other substituents.
-
Inadequate Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Incomplete degassing of solvents and reagents allows for oxidation of the catalyst to inactive palladium species (palladium black), reducing reaction efficiency.[3]
Q2: How do I choose the right palladium precursor and ligand for my substituted isoquinoline?
A2: The choice is dictated by the reactivity of your haloisoquinoline. The general reactivity trend for the halide is I > Br > OTf >> Cl.[6]
-
For Bromo- and Iodo-isoquinolines (More Reactive): Simpler catalyst systems can be effective. A common starting point is Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with additional triphenylphosphine (PPh₃) ligand.[7] For more challenging couplings, Pd(dppf)Cl₂ is a robust and widely used precatalyst.[8]
-
For Chloro-isoquinolines (Less Reactive) and Sterically Hindered Substrates: These require more sophisticated catalyst systems designed to promote the difficult oxidative addition step.[9][10]
-
Ligands: Use bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center, increase its electron density to facilitate oxidative addition, and promote the final reductive elimination step.[9] Excellent choices include the Buchwald biaryl phosphine ligands (SPhos, XPhos, RuPhos ) or other bulky alkyl phosphines (P(t-Bu)₃ ).[11]
-
Precatalysts: Using modern palladium precatalysts that cleanly and efficiently generate the active Pd(0) species in situ is highly recommended. Buchwald G3 or G4 precatalysts (e.g., SPhos Pd G3) are excellent starting points for difficult substrates.[12]
-
Q3: Which base and solvent system should I start with?
A3: The base is not merely a proton scavenger; it plays a critical role in activating the boronic acid for transmetalation.[13]
-
Bases:
-
Potassium Carbonate (K₂CO₃): A mild and common choice, often used in a 2M aqueous solution.
-
Potassium Phosphate (K₃PO₄): A stronger base, often used as a solid. It is particularly effective for coupling less reactive aryl chlorides and for sterically demanding reactions.
-
Cesium Carbonate (Cs₂CO₃) or Cesium Fluoride (CsF): Strong bases that can be effective when others fail, though they are more expensive.
-
-
Solvents:
-
Toluene, 1,4-Dioxane, or THF: These are the most common organic solvents.
-
Aqueous Mixtures: A mixture of an organic solvent with water (e.g., Dioxane/H₂O 4:1) is standard. Water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[3]
-
DMF or NMP: Polar aprotic solvents that can be useful for solubilizing substrates, but can be difficult to remove and may lead to side reactions at high temperatures.
-
A reliable starting point for a new system is K₃PO₄ in 1,4-Dioxane/H₂O .
Q4: I see a lot of side products like homocoupling and dehalogenation. What causes these and how can I minimize them?
A4: These side reactions compete with your desired cross-coupling and point to specific issues in the catalytic cycle.
-
Homocoupling (Ar-Ar and B-B): This occurs when two molecules of the boronic acid or two molecules of the halo-isoquinoline couple with themselves. It is often promoted by the presence of oxygen or when the transmetalation or reductive elimination steps are slow.[3]
-
Solution: Ensure rigorous degassing. If the problem persists, the ligand may not be optimal. Switching to a bulkier, more electron-rich ligand can accelerate the desired cross-coupling pathway.
-
-
Dehalogenation (Protodeboronation): This is the replacement of the halide on your isoquinoline with a hydrogen atom. It can occur if there are trace amounts of water or other proton sources and the catalytic cycle is inefficient.
-
Solution: Use anhydrous solvents (if appropriate for your chosen base system) and ensure all reagents are dry. Using a more stable boronic ester (pinacol, MIDA) can also suppress this pathway by reducing the rate of protodeboronation of the coupling partner.[3]
-
Troubleshooting Guide: A Systematic Approach
When a reaction fails, a systematic approach is more effective than random screening.[3] Use the following decision-making workflow to diagnose and solve common issues.
Caption: Troubleshooting workflow for Suzuki coupling of substituted isoquinolines.
Data Presentation: Catalyst System Selection Table
The following table provides recommended starting points for catalyst systems based on the nature of the substituted isoquinoline substrate. These are derived from literature precedents and general principles for challenging cross-couplings.[14][15]
| Substrate Type | Halide | Recommended Pd Precatalyst | Recommended Ligand | Recommended Base | Solvent System | Key Considerations |
| Electron-Neutral/Rich | Br, I | Pd(dppf)Cl₂ | (none) | K₂CO₃ (aq) | Dioxane or Toluene | Standard conditions are often sufficient. Monitor for catalyst inhibition. |
| Electron-Poor | Br, I | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene / H₂O | Electron-poor systems facilitate oxidative addition but can be prone to nucleophilic attack. |
| Sterically Hindered (e.g., C1- or C8-subst.) | Br, I | SPhos Pd G3 | (part of precatalyst) | K₃PO₄ | t-BuOH or Dioxane | Bulky ligands are essential to overcome steric clash.[15][16] |
| Electron-Neutral/Rich | Cl | XPhos Pd G3 | (part of precatalyst) | K₃PO₄ | Dioxane / H₂O | Requires a highly active catalyst system to cleave the strong C-Cl bond. |
| Electron-Poor | Cl | XPhos Pd G3 | (part of precatalyst) | Cs₂CO₃ | Toluene | The most challenging substrate class; may require higher temperatures and catalyst loading. |
Experimental Protocols
General Protocol for a Challenging Suzuki-Miyaura Coupling of a Chloro-isoquinoline
This protocol is a robust starting point for a difficult coupling, such as with a 1-chloroisoquinoline, using a modern catalyst system.
Materials:
-
1-Chloroisoquinoline derivative (1.0 equiv)
-
Arylboronic acid pinacol ester (1.5 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 1-chloroisoquinoline (e.g., 0.2 mmol, 32.7 mg), the boronic ester (0.3 mmol), XPhos Pd G3 (0.004 mmol, 3.4 mg), and K₃PO₄ (0.6 mmol, 127 mg).
-
Inerting the System: Seal the vessel with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times (freeze-pump-thaw is recommended for volatile solvents but evacuation/backfill is sufficient for solids).
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 1.5 mL) and degassed water (e.g., 0.5 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for the duration of the reaction (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting 1-chloroisoquinoline.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 5 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.
Visualizing the Mechanism: The Suzuki Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The cycle involves three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][17]
Caption: The Suzuki-Miyaura catalytic cycle and the inhibitory effect of the isoquinoline nitrogen.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. (2023). Suzuki cross-coupling. [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
de Souza, M. V. N., et al. (2024). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
National Institutes of Health (NIH). (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Costa, L. D., et al. (2025). Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling. Journal of Molecular Structure. [Link]
-
Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
National Institutes of Health (NIH). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
MDPI. (2018). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
National Institutes of Health (NIH). (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
-
Journal of the American Chemical Society. (2009). Palladium-Catalyzed Alkenylation of Quinoline-N-oxides via C−H Activation under External-Oxidant-Free Conditions. [Link]
-
Royal Society of Chemistry. (2021). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
Royal Society of Chemistry. (2017). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. [Link]
-
National Institutes of Health (NIH). (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
Royal Society of Chemistry. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]
-
National Institutes of Health (NIH). (2014). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
ResearchGate. (2010). Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols. [Link]
-
Royal Society of Chemistry. (2019). Palladium(ii)-catalyzed C–C and C–O bond formation for the synthesis of C1-benzoyl isoquinolines from isoquinoline N-oxides and nitroalkenes. [Link]
-
ResearchGate. (2018). Suzuki Cross Coupling Reaction-A Review. [Link]
-
PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]
Sources
- 1. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation | MDPI [mdpi.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. jsynthchem.com [jsynthchem.com]
- 8. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Isoquinoline Synthesis Temperature Management
Welcome to the technical support center for managing reaction temperature in isoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature control in these critical reactions. Here, we move beyond simple protocols to explain the causality behind thermal choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
The Crucial Role of Temperature in Isoquinoline Synthesis
Temperature is not merely a reaction parameter; it is a powerful tool that dictates reaction rate, selectivity, and ultimately, the success of your synthesis. In the context of classic isoquinoline syntheses like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, precise temperature management is paramount. It allows for the selective formation of desired products while minimizing side reactions and decomposition. Understanding the principles of kinetic versus thermodynamic control is fundamental to mastering these syntheses.
Section 1: General Principles of Temperature Management
FAQ 1: How does temperature influence the outcome of my isoquinoline synthesis?
Temperature directly impacts the kinetic energy of molecules in your reaction. According to the Arrhenius equation , a higher temperature generally increases the reaction rate.[1][2][3] However, this acceleration is not always beneficial. Temperature can influence:
-
Reaction Rate: Higher temperatures increase the frequency and energy of molecular collisions, leading to a faster reaction.
-
Product Selectivity (Kinetic vs. Thermodynamic Control): Many reactions can yield multiple products through different pathways, each with its own activation energy.
-
Side Reactions and Decomposition: Elevated temperatures can provide sufficient energy to overcome the activation barriers of undesired side reactions or lead to the decomposition of starting materials, intermediates, or the final product.[6]
Diagram: Kinetic vs. Thermodynamic Control
Caption: Energy profile for kinetic vs. thermodynamic products.
Section 2: Bischler-Napieralski Reaction Troubleshooting
The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide.[7][8] Temperature control is critical to drive the reaction to completion while avoiding side products.
FAQ 2: My Bischler-Napieralski reaction has a low yield and I observe a significant amount of a styrene-like byproduct. What is happening?
This is a classic temperature-related issue. The formation of a styrene derivative is due to a retro-Ritter reaction , a common side reaction that competes with the desired cyclization.[6][9][10]
-
Causality: At elevated temperatures, the nitrilium ion intermediate, which is key to the cyclization, can fragment. This fragmentation is particularly favorable if the resulting styrene is highly conjugated, as this creates a very stable byproduct.[9]
-
Troubleshooting:
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature. This may require a longer reaction time, so monitor the progress carefully by TLC.
-
Use a Milder Dehydrating Agent: Strong dehydrating agents like P₂O₅ in refluxing POCl₃ often require high temperatures.[11] Consider using a milder reagent system that allows for lower reaction temperatures, such as triflic anhydride (Tf₂O) with 2-chloropyridine, which can sometimes be effective even at -20°C to 0°C.[12]
-
Change the Solvent: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product and favor the desired cyclization.[9]
-
FAQ 3: My reaction mixture is turning into a thick, unmanageable tar. How can I prevent this?
Tar formation is typically a result of polymerization and decomposition at excessively high temperatures or prolonged reaction times.[6]
-
Causality: The highly acidic and hot conditions can cause sensitive functional groups on your starting material or product to degrade and polymerize.
-
Troubleshooting:
-
Gradual Heating: Instead of immediately heating to reflux, increase the temperature gradually to the target.
-
Precise Temperature Control: Use an oil bath or heating mantle with a temperature controller and a thermometer in the reaction mixture to maintain a consistent temperature.
-
Monitor Reaction Progress: Use TLC to determine when the starting material is consumed. Immediately begin work-up to avoid prolonged heating, which can lead to product degradation.[6]
-
Ensure Adequate Solvent: A sufficient volume of an appropriate high-boiling solvent (e.g., toluene, xylene) can help maintain a stirrable mixture and better distribute heat.[9]
-
Table 1: Recommended Temperature Ranges for Bischler-Napieralski Reaction
| Aromatic Ring Substituents | Dehydrating Agent | Typical Temperature Range | Notes |
| Electron-donating (e.g., -OCH₃) | POCl₃ | Reflux in Toluene (~110°C) | Reaction is generally facile. |
| Unactivated/Electron-withdrawing | P₂O₅ in refluxing POCl₃ | >100°C | Harsher conditions are needed.[11] |
| Sensitive Substrates | Tf₂O, 2-chloropyridine | -20°C to room temperature | Milder conditions to prevent degradation.[12] |
Section 3: Pictet-Spengler Reaction Troubleshooting
The Pictet-Spengler reaction is the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.[4] This reaction is particularly sensitive to temperature for controlling diastereoselectivity.
FAQ 4: I am getting a mixture of diastereomers in my Pictet-Spengler reaction. How can I favor the formation of one over the other?
This is a textbook example of kinetic versus thermodynamic control. When using a chiral β-arylethylamine and an aldehyde, a new stereocenter is formed, leading to the possibility of cis and trans diastereomers.
-
Causality:
-
Troubleshooting:
-
For the Kinetic (cis) Product: Perform the reaction at lower temperatures. This could range from -78°C to 0°C.[5] The reaction will be slower, so patience and careful monitoring are key.
-
For the Thermodynamic (trans) Product: Run the reaction at a higher temperature, such as refluxing in a suitable solvent. This allows the initially formed kinetic product to revert to the iminium ion intermediate and then form the more stable thermodynamic product.[5]
-
Diagram: Temperature Control of Diastereoselectivity in Pictet-Spengler Reaction
Caption: Decision workflow for Pictet-Spengler diastereoselectivity.
Section 4: Pomeranz-Fritsch Reaction Troubleshooting
The Pomeranz-Fritsch reaction synthesizes isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine through an acid-catalyzed cyclization.[13][14] This reaction often requires strong acids and heat, making it prone to charring.
FAQ 5: My Pomeranz-Fritsch reaction is giving a low yield and a lot of black, polymeric material. How can I improve this?
This is a common issue due to the harsh reaction conditions.
-
Causality: The strong acid (often concentrated sulfuric acid) and high temperatures required for the cyclization can cause polymerization and decomposition of the starting materials and intermediates, especially if they are sensitive.[15]
-
Troubleshooting:
-
Modify the Acid Catalyst: While concentrated sulfuric acid is traditional, other acids like polyphosphoric acid (PPA) or a mixture of trifluoroacetic anhydride and trifluoroacetic acid can sometimes promote cyclization under milder conditions.
-
Optimize Temperature and Reaction Time: Carefully control the temperature and monitor the reaction closely. Avoid prolonged heating once the product is formed.
-
Consider a Modified Procedure: For sensitive substrates, the Schlittler-Müller modification , which uses a benzylamine and a glyoxal acetal, may provide a cleaner reaction.[13]
-
Section 5: Experimental Protocols
Protocol 1: Setting Up a Temperature-Controlled Reaction
This protocol outlines the general steps for setting up a reaction that requires precise temperature control.
-
Glassware and Setup:
-
Ensure all glassware is clean and oven-dried to remove any moisture.[16]
-
Assemble your reaction apparatus (e.g., round-bottom flask, condenser, addition funnel) in a fume hood.
-
Place a magnetic stir bar in the reaction flask.
-
-
Heating/Cooling Bath:
-
For heating: Use a heating mantle or an oil bath on a magnetic stir plate. Place sand in the heating mantle to ensure even heat distribution.
-
For cooling: Prepare an appropriate cooling bath (e.g., ice-water for 0°C, ice-salt for -15 to -5°C, dry ice-acetone for -78°C).
-
-
Temperature Monitoring:
-
Place a thermometer or a temperature probe directly into the reaction mixture (if possible) or in the heating/cooling bath, ensuring the bulb is immersed to the same level as the reaction mixture.
-
-
Running the Reaction:
-
Begin stirring the reaction mixture.
-
Gradually bring the reaction to the target temperature.
-
For exothermic reactions, add reagents slowly via an addition funnel and have a cooling bath ready to manage any sudden temperature increases.[17]
-
Monitor the temperature throughout the reaction and adjust the heating or cooling as necessary.
-
Diagram: Temperature-Controlled Reaction Setup
Caption: A standard setup for a temperature-controlled reaction.
References
-
Title: Bischler-Napieralski Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Bischler napieralski reaction Source: Slideshare URL: [Link]
-
Title: Bischler–Napieralski reaction Source: Wikipedia URL: [Link]
-
Title: How to Troubleshoot a Reaction Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Bischler Napieralski Reaction Mechanism Application/ Synthesis of Isoquinoline IIT JAM CSIR NET GATE Source: YouTube URL: [Link]
-
Title: Bischler-Napieralski Reaction Source: J&K Scientific LLC URL: [Link]
-
Title: The Pictet-Spengler Reaction Updates Its Habits Source: PMC URL: [Link]
-
Title: Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines Source: ResearchGate URL: [Link]
-
Title: Bischler-Napieralski Reaction: Examples & Mechanism Source: NROChemistry URL: [Link]
-
Title: The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines Source: PMC URL: [Link]
-
Title: Pomeranz–Fritsch reaction Source: Wikipedia URL: [Link]
-
Title: A Effect of temperature on Pictet-Spengler reaction. Source: ResearchGate URL: [Link]
-
Title: Pictet–Spengler reaction Source: Wikipedia URL: [Link]
-
Title: 6.2.3.1: Arrhenius Equation Source: Chemistry LibreTexts URL: [Link]
-
Title: How To: Troubleshoot a Reaction Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Monitoring reactions | Teaching practical science | CPD article | RSC Education Source: Royal Society of Chemistry URL: [Link]
-
Title: Suggested Reaction Setups Source: Cooperative Organic Chemistry Student Laboratory Manual URL: [Link]
-
Title: Analyze Arrhenius Acid Reaction Kinetics with Organic Molecules Source: Patsnap Eureka URL: [Link]
-
Title: Pomeranz-Fritsch Reaction Source: Unknown URL: [Link]
-
Title: Arrhenius equation and its significance Source: Solubility of Things URL: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Analyze Arrhenius Acid Reaction Kinetics with Organic Molecules [eureka.patsnap.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bischler napieralski reaction | PPTX [slideshare.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 12. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 13. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 14. Chemicals [chemicals.thermofisher.cn]
- 15. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]
- 16. Troubleshooting [chem.rochester.edu]
- 17. Suggested Reaction Setups – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Navigating the Solvent Landscape of the Bischler-Napieralski Reaction: A Technical Support Guide
Welcome to the technical support center for the Bischler-Napieralski reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful cyclization reaction for the synthesis of dihydroisoquinolines and related heterocyclic scaffolds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into a critical, yet often overlooked, aspect of this reaction: the choice of solvent. Understanding the profound effects of the solvent on reaction mechanism, yield, and side-product formation is paramount to achieving reproducible and high-yielding results.
Troubleshooting Guide: Common Issues and Solvent-Based Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on how the solvent system can be the root cause and the key to a solution.
Q1: My reaction is sluggish, and I'm observing low conversion of my starting β-arylethylamide. What's going on?
A1: The primary function of the solvent in the Bischler-Napieralski reaction is to facilitate the interaction between the substrate and the dehydrating agent, and to stabilize the reactive intermediates. A solvent that fails to adequately dissolve the starting material or the dehydrating agent will inherently lead to a slow and inefficient reaction.
Causality and Actionable Insights:
-
Solubility is Key: Ensure your β-arylethylamide is fully soluble in the chosen solvent at the reaction temperature. Inadequate solubility is a common culprit for low conversion.
-
Inertness is Crucial: The classical Bischler-Napieralski reaction is conducted under harsh, acidic conditions, often at reflux. The solvent must be inert to these conditions. Non-polar, high-boiling aromatic hydrocarbons like toluene or xylene are traditional choices for this reason.[1][2] They are excellent for providing the thermal energy required for the reaction to proceed to completion.
-
Modern Alternatives: For milder reaction conditions, chlorinated solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are frequently employed.[3] These solvents offer good solubility for a wide range of substrates and are compatible with modern dehydrating agents like triflic anhydride.
Q2: My reaction is messy, and I'm isolating a significant amount of a styrene-like byproduct. How can I suppress this side reaction?
A2: The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski cyclization, known as the retro-Ritter reaction .[4] This occurs when the nitrilium ion intermediate, a key electrophile in the reaction, fragments instead of undergoing intramolecular cyclization.
Causality and Actionable Insights:
-
The Retro-Ritter Culprit: The retro-Ritter reaction is more prevalent when the resulting styrene is electronically stabilized, for instance, by conjugation.
-
Solvent-Based Suppression: A clever strategy to mitigate this side reaction is to use a nitrile solvent , such as acetonitrile , that corresponds to the nitrile that would be eliminated in the retro-Ritter pathway.[2][4] According to Le Châtelier's principle, using the product of the side reaction as the solvent shifts the equilibrium away from byproduct formation and favors the desired cyclization.
Q3: I'm getting a complex mixture of products, and purification is a nightmare. Could my solvent be the problem?
A3: Absolutely. The solvent can influence the reaction pathway and lead to the formation of unexpected products. This is particularly true if the solvent is not truly inert or if it promotes alternative mechanistic pathways.
Causality and Actionable Insights:
-
Avoid Protic Solvents: Polar protic solvents like water, alcohols, or carboxylic acids are generally unsuitable for the Bischler-Napieralski reaction. These solvents can react with common dehydrating agents like phosphorus oxychloride (POCl₃) in a highly exothermic and uncontrolled manner.[5] Furthermore, their ability to form strong hydrogen bonds can solvate and deactivate the reactive intermediates, hindering the desired cyclization.[6]
-
Solvent Polarity and Intermediate Stability: The Bischler-Napieralski reaction can proceed through two main mechanistic pathways: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding via a nitrilium ion.[5][7] The choice of solvent can influence which pathway is favored. While detailed studies are ongoing, it is plausible that more polar aprotic solvents could favor the formation and stabilization of the charged nitrilium ion intermediate.
Frequently Asked Questions (FAQs)
Q: What is the best "all-purpose" solvent for the Bischler-Napieralski reaction?
A: There is no single "best" solvent, as the optimal choice depends on the substrate, the dehydrating agent, and the desired reaction temperature. However, for general purposes:
-
Toluene or Xylene: Are robust choices for classical, high-temperature reactions with reagents like POCl₃ or P₂O₅.[1][2]
-
Dichloromethane (DCM) or Acetonitrile: Are excellent starting points for modern, milder procedures, for example, those using triflic anhydride.[8]
Q: I'm interested in "green chemistry." Are there more environmentally friendly solvent options?
A: Yes. Room-temperature ionic liquids (RTILs) have emerged as promising green alternatives to volatile organic solvents. A study by Judeh et al. demonstrated that the Bischler-Napieralski reaction proceeds in high yields and with simplified product isolation when conducted in the ionic liquid 1-butyl-3-methylimidazoliumhexafluorophosphate ([bmim]PF₆).[3][8] This approach avoids the use of toxic, high-boiling solvents and allows for the recycling of the ionic liquid.
Data Presentation: Solvent Effects on Yield
The following table summarizes reported yields for the Bischler-Napieralski reaction of N-(3,4-dimethoxyphenethyl)benzamide in various solvents, illustrating the significant impact of solvent choice.
| Solvent | Dehydrating Agent | Temperature (°C) | Yield (%) | Reference |
| Toluene | POCl₃ | Reflux | Moderate to Good | [1][2] |
| Xylene | POCl₃ | Reflux | Moderate to Good | [2] |
| Acetonitrile | POCl₃ | Reflux | Good | [4] |
| 1,2-Dichloroethane (DCE) | Tf₂O | 60 | 88 | [3] |
| Dichloromethane (DCM) | Tf₂O | 60 | 68 | [3] |
| [bmim]PF₆ (Ionic Liquid) | POCl₃ | 90-100 | 92 | [3] |
Note: Yields are highly substrate-dependent and the above table is for illustrative purposes.
Experimental Protocols
Protocol 1: Classical High-Temperature Cyclization in Toluene
This protocol is suitable for substrates that require significant thermal energy for cyclization.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add the β-arylethylamide (1.0 equiv).
-
Solvent Addition: Under a nitrogen atmosphere, add anhydrous toluene (sufficient to make a 0.1-0.2 M solution).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃) (3.0-5.0 equiv) dropwise to the stirred solution at room temperature. An exothermic reaction may occur.
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Modern, Mild Cyclization in Dichloromethane
This protocol is advantageous for sensitive substrates that may decompose at high temperatures.
-
Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the β-arylethylamide (1.0 equiv) and 2-chloropyridine (2.0 equiv).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Cooling: Cool the solution to -20°C in a suitable cooling bath.
-
Reagent Addition: Add triflic anhydride (Tf₂O) (1.2 equiv) dropwise to the stirred solution, maintaining the temperature below -15°C.
-
Reaction: Allow the reaction to stir at -20°C for 30 minutes, then warm to 0°C for 20 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Follow the extraction and purification steps outlined in Protocol 1.
Visualizations
Bischler-Napieralski Reaction Mechanism
Caption: Key stages of the Bischler-Napieralski reaction.
Solvent Selection Troubleshooting Workflow
Caption: Troubleshooting solvent selection in the Bischler-Napieralski reaction.
References
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
-
Bischler–Napieralski reaction. Wikipedia. [Link]
- Judeh, Z. M. A., Ching, C. B., Bu, J., & McCluskey, A. (2002). The first Bischler–Napieralski cyclization in a room temperature ionic liquid. Tetrahedron Letters, 43(29), 5089-5091.
-
Bischler–Napieralski reaction / Bischler Dihydroisoquinolines synthesis / Heterocycle synthesis. YouTube. [Link]
-
Bischler–Napieralski-Reaktion. ResearchGate. [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]
-
Bischler napieralski reaction. Slideshare. [Link]
-
Why can polar protic solvents not be used for SN2 reactions with a neutral nucleophile (e.g., NH3 + R-X)? Quora. [Link]
- Shan, L., Li, H., Min, L., Weng, Y., Wang, X., & Hu, Y. (2021). Bischler–Napieralski Synthesis of 6-Alkynyl Phenanthridines Based on Tf2O-Promoted Electrophilic Activation of N-Aryl-2-propynamides. The Journal of Organic Chemistry, 86(20), 14337-14348.
- Fodor, G., & Nagubandi, S. (1980).
- Movassaghi, M., & Hill, M. D. (2008). A versatile cyclodehydration reaction for the synthesis of isoquinoline and β-carboline derivatives. Organic letters, 10(16), 3485–3488.
- Heravi, M. M., & Zadsirjan, V. (2020). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. In Name Reactions in the Synthesis of Nitrogen-Containing Heterocycles II (pp. 231-285). Elsevier.
-
Application of Bischler‐Napieralski reaction is isoquinoline synthesis. ResearchGate. [Link]
-
Synthesis of isoquinolines. Centurion University. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrum of 6-Bromo-1-methylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a critical prerequisite. Among the arsenal of analytical techniques, mass spectrometry (MS) stands as a powerful tool, offering profound insights into a molecule's weight and structural architecture through its fragmentation pattern. This guide, crafted for the discerning researcher, provides a comprehensive analysis of the predicted mass spectral fragmentation of 6-Bromo-1-methylisoquinoline. By juxtaposing its anticipated fragmentation pathways with the established patterns of simpler isoquinoline and aromatic compounds, we aim to provide a robust framework for the identification and characterization of this and related molecular scaffolds.
The Analytical Imperative: Why Fragmentation Matters
Understanding the mass spectral fragmentation of a molecule like this compound is not merely an academic exercise. For medicinal chemists, it provides confirmation of a successful synthesis. For pharmacologists and toxicologists, it can aid in the identification of metabolites, where the core scaffold may be modified. In essence, the fragmentation pattern serves as a unique fingerprint, offering a high degree of confidence in structural assignments.
The ionization process in a mass spectrometer, typically electron ionization (EI), imparts significant energy into the molecule, forming an energetically unstable molecular ion (M⁺˙)[1][2]. This excess energy is dissipated through a cascade of bond cleavages and rearrangements, generating a series of fragment ions[3][4]. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), is a direct reflection of the molecule's inherent chemical stability and the relative strengths of its bonds.
Predicting the Fragmentation Cascade of this compound
The fragmentation of this compound is governed by the interplay of its three key structural features: the stable isoquinoline core, the reactive methyl group at the 1-position, and the electron-withdrawing bromine atom at the 6-position.
A crucial initial observation in the mass spectrum will be the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a doublet, with two signals of nearly equal intensity separated by 2 m/z units (M⁺˙ and [M+2]⁺˙)[5][6].
The primary fragmentation pathways are predicted to be as follows:
-
Loss of a Hydrogen Radical (H•): The initial fragmentation is often the loss of a hydrogen radical from the methyl group to form a stable [M-1]⁺ ion. This ion is resonance-stabilized through the formation of a quinolinium-like cation.
-
Formation of a Tropylium-like Ion: A common fragmentation pathway for alkyl-substituted aromatic compounds is the formation of a highly stable tropylium ion (C₇H₇⁺) or a substituted analogue[7]. In the case of this compound, this could proceed through the loss of a hydrogen cyanide (HCN) molecule from the [M-1]⁺ ion, followed by rearrangement.
-
Loss of the Methyl Group (•CH₃): Cleavage of the C1-methyl bond would result in the formation of a [M-15]⁺ ion, corresponding to the 6-bromoisoquinolinium cation.
-
Loss of Bromine (•Br): The carbon-bromine bond can also undergo cleavage, leading to the formation of a [M-79]⁺ or [M-81]⁺ ion.
-
Ring Cleavage and Expulsion of Small Molecules: The isoquinoline ring system itself can undergo fragmentation. A characteristic fragmentation of the parent isoquinoline is the loss of hydrogen cyanide (HCN), which would result in a [M-27]⁺˙ ion[8]. Further fragmentation can lead to the expulsion of acetylene (C₂H₂).
The following diagram illustrates the predicted primary fragmentation pathways for this compound.
Caption: Predicted electron ionization fragmentation pathway of this compound.
Comparative Fragmentation Analysis
To provide a clearer context for the expected fragmentation of this compound, the following table compares its predicted major fragments with the known fragmentation patterns of isoquinoline and 1-methylisoquinoline.
| m/z (Predicted for this compound) | Proposed Fragment Ion | Corresponding Fragment in Isoquinoline (m/z) [9] | Corresponding Fragment in 1-Methylisoquinoline (m/z) | Plausible Fragmentation Pathway |
| 221/223 | [C₁₀H₈BrN]⁺˙ (Molecular Ion) | 129 | 143 | Electron Ionization |
| 220/222 | [C₁₀H₇BrN]⁺ | 128 | 142 | Loss of H• from the methyl group |
| 206/208 | [C₉H₆BrN]⁺ | - | 128 | Loss of •CH₃ |
| 142 | [C₁₀H₈N]⁺ | - | - | Loss of •Br |
| 194/196 | [C₉H₆BrN]⁺˙ | 102 | 116 | Loss of HCN from the molecular ion |
| 115 | [C₉H₇]⁺ | 102 (after H loss) | 115 | Loss of Br• and HCN |
This comparative analysis highlights the influence of the substituents on the fragmentation pattern. The bromine atom introduces the characteristic isotopic signature, while the methyl group provides additional fragmentation routes, such as the loss of a hydrogen radical or the entire methyl group.
Experimental Protocol for Mass Spectrometry Analysis
To obtain a high-quality mass spectrum of this compound, the following experimental protocol is recommended:
Instrumentation:
-
A high-resolution mass spectrometer equipped with an electron ionization (EI) source is ideal. A quadrupole or time-of-flight (TOF) analyzer would be suitable.
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in a suitable volatile solvent, such as methanol or dichloromethane, to a final concentration of approximately 100 µg/mL.
-
Ensure the sample is fully dissolved before introduction into the mass spectrometer.
Mass Spectrometer Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Provides extensive fragmentation for structural elucidation. |
| Electron Energy | 70 eV | A standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.[10] |
| Ion Source Temperature | 200-250 °C | Ensures complete volatilization of the sample without thermal degradation. |
| Mass Range | m/z 50-300 | To encompass the molecular ion and all significant fragment ions. |
| Scan Rate | 1-2 scans/second | Provides a good balance between signal-to-noise ratio and data acquisition speed. |
| Inlet System | Direct infusion or GC inlet | Direct infusion is suitable for pure samples, while a GC inlet can be used for separation from any impurities. |
Data Analysis:
-
Identify the molecular ion peaks (M⁺˙ and [M+2]⁺˙).
-
Analyze the isotopic pattern to confirm the presence of one bromine atom.
-
Identify the major fragment ions and propose their structures based on the predicted fragmentation pathways.
-
Compare the obtained spectrum with a spectral library, if available.
The following workflow diagram illustrates the process of obtaining and interpreting the mass spectrum of this compound.
Caption: Experimental workflow for the mass spectral analysis of this compound.
Conclusion
References
-
ResearchGate. Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Available at: [Link]
-
Chemguide. mass spectra - fragmentation patterns. Available at: [Link]
-
Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link]
-
Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available at: [Link]
-
AIP Publishing. Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations | The Journal of Chemical Physics. Available at: [Link]
-
MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Available at: [Link]
- Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
National Institute of Standards and Technology. Isoquinoline - the NIST WebBook. Available at: [Link]
-
Michigan State University Department of Chemistry. Mass Spectrometry. Available at: [Link]
-
Chemistry LibreTexts. 16.10: Fragmentation Patterns in Mass Spectra. Available at: [Link]
-
PubChem. 6-Bromoisoquinolin-1(2H)-one. Available at: [Link]
-
YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Available at: [Link]
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]
-
University of Arizona. Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]
-
New Home Pages of Dr. Rainer Glaser. Internal energy and fragmentation of ions produced in electrospray sources. Available at: [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chempap.org [chempap.org]
- 9. Isoquinoline [webbook.nist.gov]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
HPLC purity analysis of synthesized 6-Bromo-1-methylisoquinoline.
A Comparative Guide to HPLC Purity Analysis of Synthesized 6-Bromo-1-methylisoquinoline
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of the synthesized intermediate, this compound. We will explore the rationale behind methodological choices, present detailed experimental protocols, and compare HPLC with alternative analytical techniques, all grounded in authoritative scientific principles.
Introduction: The Critical Role of Purity Analysis
This compound is a key building block in the synthesis of various pharmacologically active molecules. The presence of impurities, which can arise from starting materials, by-products, intermediates, or degradation products, can significantly impact the safety, efficacy, and stability of the final drug product.[1] Therefore, a robust and reliable analytical method for purity determination is not just a regulatory requirement but a scientific necessity. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, quantification, and purity analysis of pharmaceutical compounds due to its versatility and sensitivity.[2]
The Primary Method: Reversed-Phase HPLC
For the analysis of aromatic heterocyclic compounds like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice.[3] The primary mechanism of retention in RP-HPLC is hydrophobic interaction between the analyte and the nonpolar stationary phase.[4]
Causality Behind Experimental Choices
-
Stationary Phase: A C18 reversed-phase column is a standard and effective choice for the separation of isoquinoline derivatives.[5] The long alkyl chains of the C18 phase provide sufficient hydrophobicity to retain the aromatic isoquinoline ring, allowing for good separation from potential impurities. Polymeric C18 phases are particularly adept at separating isomeric impurities based on their shape.[3]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used.[6] Acetonitrile is often preferred due to its lower viscosity and UV transparency. The aqueous component, often buffered, helps to control the ionization state of the analyte and any ionizable impurities, thereby influencing their retention and peak shape.[4] For Mass Spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium formate are used instead of non-volatile acids like phosphoric acid.[6]
-
Detection: UV detection is suitable for this compound as the isoquinoline ring system has significant absorbance in the UV region. A common wavelength for detection is 254 nm.[5]
Detailed Experimental Protocol
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.[5]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[5]
-
Mobile Phase: A gradient elution is often employed for complex samples. A typical gradient might start with a higher percentage of aqueous buffer and ramp up to a higher percentage of organic solvent. For example:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10-90% B over 20 minutes
-
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 30°C[5]
-
Detection Wavelength: 254 nm[5]
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.[5]
-
Further dilute the stock solution to a working concentration of around 0.1 mg/mL with the initial mobile phase composition.[5]
HPLC Workflow Diagram
Caption: General workflow for HPLC purity analysis.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can provide complementary information or may be more suitable for specific types of impurities.[2][7]
| Technique | Principle | Advantages for this compound | Disadvantages |
| Reversed-Phase HPLC | Partitioning between a nonpolar stationary phase and a polar mobile phase.[2] | Excellent for separating a wide range of organic impurities, highly reproducible, and widely available.[7] | May not be suitable for very polar or highly volatile impurities. |
| Gas Chromatography (GC) | Partitioning between a stationary phase and a carrier gas.[2] | Superior for the analysis of volatile and thermally stable impurities.[7] | Not suitable for non-volatile or thermally labile compounds. The compound must be sufficiently volatile. |
| Quantitative NMR (qNMR) | Measures the nuclear magnetic resonance signal of a sample. | Can determine purity without a reference standard, provides structural information, and is non-destructive.[7] | Lower sensitivity compared to chromatographic methods, and may be more complex to implement for routine analysis. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material.[2] | Simple, rapid, and cost-effective for preliminary purity assessment and reaction monitoring.[8] | Primarily qualitative, less sensitive and less reproducible than HPLC. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Provides molecular weight and structural information, essential for impurity identification.[2] | Often coupled with a separation technique (LC-MS or GC-MS) for complex mixtures. |
Logical Selection of an Analytical Method
Caption: Logical comparison for analytical method selection.
Trustworthiness: A Self-Validating System
To ensure the reliability of the HPLC method, a system suitability test (SST) must be performed before any sample analysis.[9] SST is an integral part of the analytical procedure and verifies that the chromatographic system is adequate for the intended analysis.[9][10]
Key System Suitability Parameters
According to guidelines from the United States Pharmacopeia (USP) and the International Conference on Harmonization (ICH), the following parameters should be monitored:[9]
-
Resolution (Rs): The separation between the peak of interest and the closest eluting peak. A resolution of >2 is generally desired.
-
Tailing Factor (T): Measures peak symmetry. A value ≤2 is typically acceptable.
-
Number of Theoretical Plates (N): A measure of column efficiency. Higher values indicate better efficiency.
-
Repeatability (%RSD): The precision of multiple injections of a standard solution. The relative standard deviation (%RSD) should typically be <2%.[11]
Self-Validating Protocol Logic
Caption: Self-validating logic of the HPLC protocol.
Conclusion
For the routine purity analysis of synthesized this compound, the described reversed-phase HPLC method offers a robust, reliable, and sensitive solution. The choice of a C18 column with a water/acetonitrile gradient and UV detection provides excellent separation for the main component and potential organic impurities. To ensure the trustworthiness of the results, a stringent system suitability test must be an integral part of the analytical workflow. For a comprehensive characterization of the synthesized compound, especially for identifying unknown impurities or for absolute quantification without a specific reference standard, orthogonal techniques such as GC-MS and qNMR should be considered. The ultimate choice of analytical methodology should be based on the specific requirements of the analysis, the nature of potential impurities, and the available instrumentation.
References
-
SIELC Technologies. (n.d.). Separation of Isoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). A Detailed Study of Validation Parameters and System Suitability Test in HPLC. Retrieved from [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). Retrieved from [Link]
-
International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in reversed-phase liquid chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). How to determine the purity of newly synthesized organic compound?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Isoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rjpbcs.com [rjpbcs.com]
- 10. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 11. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Isoquinoline Synthesis: Bischler-Napieralski vs. Pictet-Gams
For the discerning researcher in medicinal chemistry and natural product synthesis, the isoquinoline core represents a privileged scaffold, forming the backbone of a vast array of pharmacologically active compounds. The construction of this essential heterocyclic system is a frequent challenge, and among the classical name reactions employed for this purpose, the Bischler-Napieralski and Pictet-Gams reactions are two of the most established and powerful methods. This guide provides an in-depth, objective comparison of these two synthetic routes, moving beyond a simple recitation of steps to explore the underlying mechanistic principles, practical considerations, and field-proven applications that inform the choice between them.
At a Glance: Key Distinctions
| Feature | Bischler-Napieralski Reaction | Pictet-Gams Reaction |
| Starting Material | β-Arylethylamide[1] | β-Hydroxy-β-phenethylamide[2] |
| Key Reagents | Dehydrating/condensing agent (e.g., POCl₃, P₂O₅, Tf₂O)[3] | Strongly dehydrating Lewis acid (e.g., POCl₃, P₂O₅)[2] |
| Initial Product | 3,4-Dihydroisoquinoline (an imine)[4] | Isoquinoline (a fully aromatic heterocycle)[2] |
| Subsequent Steps | Requires a separate oxidation step (e.g., with Pd/C or DDQ) to yield the isoquinoline. | Often the final aromatic product. |
| Reaction Conditions | Generally harsh, requiring refluxing in acidic conditions. | Also requires harsh, dehydrating conditions. |
| Key Limitation | Potential for retro-Ritter side reaction to form styrenes.[1] | Prone to formation of oxazoline byproducts.[5] |
Delving into the Mechanisms: The "Why" Behind the Chemistry
A true understanding of these reactions, and thus the ability to troubleshoot and optimize them, lies in a firm grasp of their mechanisms. The fundamental difference between the two pathways is the nature of the electrophilic species that undergoes cyclization.
The Bischler-Napieralski Reaction: A Stepwise Approach to Aromaticity
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that proceeds in two distinct stages: cyclization to a dihydroisoquinoline, followed by oxidation.[2] The reaction is most effective with electron-rich aromatic rings.[3]
Two mechanistic pathways are often proposed, differing in the timing of the elimination of the carbonyl oxygen.[2]
-
Mechanism I (Imine-Ester Intermediate): The amide oxygen attacks the Lewis acidic dehydrating agent (e.g., POCl₃), forming a highly reactive intermediate. Intramolecular electrophilic attack of the aromatic ring onto the activated carbonyl carbon leads to a cyclized intermediate. Subsequent elimination of the activating group and a proton restores aromaticity and forms the 3,4-dihydroisoquinoline.[2]
-
Mechanism II (Nitrilium Ion Intermediate): Alternatively, the activated amide can first eliminate the activating group to form a highly electrophilic nitrilium ion. This intermediate then undergoes intramolecular electrophilic aromatic substitution to form the cyclized product, which then rearomatizes.[2][4]
The prevailing mechanism can be influenced by the specific reaction conditions.[2]
Caption: Mechanism of the Bischler-Napieralski reaction.
A significant practical consideration is the potential for the retro-Ritter reaction, a side reaction that can lead to the formation of styrenes, particularly when the intermediate carbocation is stabilized.[1][6]
The Pictet-Gams Reaction: A Direct Route to the Aromatic Core
The Pictet-Gams reaction is a valuable modification of the Bischler-Napieralski synthesis. By starting with a β-hydroxy-β-phenethylamide, the reaction cleverly incorporates an in-situ dehydration step, leading directly to the fully aromatic isoquinoline without the need for a separate oxidation step.[2][7]
The reaction still requires a strong dehydrating Lewis acid, such as phosphorus pentoxide or phosphoryl chloride.[2] The mechanism is believed to proceed through a similar electrophilic cyclization, but the presence of the hydroxyl group allows for a final dehydration step to furnish the aromatic isoquinoline directly.
However, this modification is not without its own challenges. A significant competing pathway is the formation of oxazolines, which can be the major product under certain conditions.[5][8] This side reaction is a critical consideration when planning a Pictet-Gams synthesis. The course of the reaction can be influenced by the specific substrate and the choice of dehydrating agent and reaction conditions.[9]
Caption: Competing pathways in the Pictet-Gams reaction.
Experimental Protocols: From Theory to Practice
To provide a practical context for this comparison, the following are representative experimental protocols for each reaction.
Experimental Protocol: Bischler-Napieralski Synthesis of 1-Methyl-3,4-dihydroisoquinoline
This procedure is adapted from established methods for the synthesis of 1-methyl-3,4-dihydroisoquinoline.
Materials:
-
N-Acetyl-β-phenylethylamine
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfate (Na₂SO₄) (anhydrous)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of N-acetyl-β-phenylethylamine (1 equivalent) in anhydrous toluene, add phosphorus oxychloride (2-3 equivalents) dropwise at 0 °C.
-
After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the excess toluene and POCl₃ are carefully removed under reduced pressure.
-
The residue is cautiously quenched with ice-water and then basified with a saturated sodium bicarbonate solution until the pH is ~8-9.
-
The aqueous layer is extracted three times with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-methyl-3,4-dihydroisoquinoline.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Experimental Protocol: Pictet-Gams Synthesis of Papaverine
This protocol is a generalized procedure based on the classical synthesis of papaverine.[10]
Materials:
-
N-(3,4-Dimethoxybenzoyl)-β-(3,4-dimethoxyphenyl)-β-hydroxyethylamine
-
Phosphorus pentoxide (P₂O₅)
-
Xylene (anhydrous)
-
Sodium hydroxide (NaOH) solution
-
Chloroform (CHCl₃)
Procedure:
-
A mixture of N-(3,4-dimethoxybenzoyl)-β-(3,4-dimethoxyphenyl)-β-hydroxyethylamine (1 equivalent) and phosphorus pentoxide (excess) in anhydrous xylene is heated to reflux for several hours. Monitor the reaction by TLC.
-
After the reaction is complete, the mixture is cooled, and the xylene is decanted.
-
The remaining solid residue is treated with ice and made alkaline with a sodium hydroxide solution.
-
The alkaline mixture is then extracted with chloroform.
-
The combined chloroform extracts are washed with water, dried over an anhydrous drying agent, and the solvent is evaporated to give crude papaverine.
-
The crude papaverine can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water). A recent "green" synthesis of papaverine reported an overall yield of 58.7%.[10]
Applications in Drug Discovery and Natural Product Synthesis
Both the Bischler-Napieralski and Pictet-Gams reactions have been instrumental in the synthesis of a wide range of biologically active molecules.
The Bischler-Napieralski reaction is a cornerstone in the synthesis of numerous isoquinoline alkaloids.[4] For instance, it has been a key step in the total synthesis of (±)-α- and (±)-γ-lycorane, with overall yields of 40% and 36%, respectively.[11] In another example, a POCl₃-promoted Bischler-Napieralski cyclization afforded a 1-methylisoquinoline intermediate in 85% yield.[12] Its robustness and tolerance for a variety of functional groups have made it a reliable tool in complex molecule synthesis.
The Pictet-Gams reaction , by providing a direct route to aromatic isoquinolines, has also found significant application, particularly in the synthesis of papaverine and its analogs.[7] While the potential for oxazoline formation can be a drawback, careful selection of substrates and conditions can favor the desired isoquinoline product. For example, substrates with electron-donating groups on the aromatic ring tend to favor the desired cyclization.
Conclusion: Choosing the Right Tool for the Job
The choice between the Bischler-Napieralski and Pictet-Gams reactions is a strategic one, dictated by the specific synthetic target and the available starting materials.
Choose the Bischler-Napieralski reaction when:
-
The corresponding β-arylethylamide is readily available.
-
A two-step approach (cyclization followed by oxidation) is acceptable.
-
The potential for the retro-Ritter side reaction can be minimized.
Choose the Pictet-Gams reaction when:
-
The corresponding β-hydroxy-β-phenethylamide can be synthesized.
-
A direct, one-step synthesis to the aromatic isoquinoline is desired, avoiding a separate oxidation step.
-
The potential for oxazoline formation can be mitigated through careful substrate design and reaction optimization.
Ultimately, a thorough understanding of the mechanistic nuances and practical limitations of each reaction empowers the synthetic chemist to make an informed decision, leading to a more efficient and successful synthesis of the desired isoquinoline-containing target.
References
-
Slideshare. (n.d.). Bischler napieralski reaction. [Link]
-
YouTube. (2022, February 5). Bischler-Napieralski Reaction. [Link]
-
Grokipedia. (n.d.). Bischler–Napieralski reaction. [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. [Link]
-
ResearchGate. (2025, August 10). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]
-
ResearchGate. (2006, January 1). Pictet-Gams isoquinoline synthesis. [Link]
-
ResearchGate. (2025, August 6). (PDF) Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. [Link]
-
MDPI. (n.d.). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. [Link]
-
ResearchGate. (2025, August 10). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. [Link]
-
Centurion University. (n.d.). Synthesis of isoquinolines. [Link]
-
YouTube. (2021, February 3). Name Reactions: Bischler-Napieralski vs. Pictet-Spengler. [Link]
-
RSC Publishing. (n.d.). A reinvestigation of the Pictet–Gams isoquinoline synthesis. Part 1. The consequences of oxazoline rather than isoquinoline formation. [Link]
-
Química Organica.org. (n.d.). Isoquinoline synthesis. [Link]
-
PubMed. (2021, April 5). The total synthesis of berberine and selected analogues, and their evaluation as amyloid beta aggregation inhibitors. [Link]
-
ResearchGate. (n.d.). Pictet–Gams isoquinoline synthesis. [Link]
-
Inorganic Chemistry Research. (2021). Green Synthesis of Papaverine one of Opium Alkaloids in Water. [Link]
-
(n.d.). A Reinvestigation of the Pictet-Gams Isoquinoline Synthesis. Part 1. The Consequences of Oxazoline rather than Isoquinoline Formation. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. Bischler napieralski reaction | PPTX [slideshare.net]
- 5. A reinvestigation of the Pictet–Gams isoquinoline synthesis. Part 1. The consequences of oxazoline rather than isoquinoline formation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. orgchemres.org [orgchemres.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Navigating the Bioactivity Landscape of Substituted Isoquinolines: A Comparative Guide Centered on 6-Bromo-1-methylisoquinoline
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 6-bromo-1-methylisoquinoline against other isoquinoline derivatives. A notable scarcity of direct experimental data for this compound in publicly accessible literature necessitates a predictive approach, grounded in the established bioactivities of its structural analogs. By examining the pharmacological profiles of the core isoquinoline scaffold, 1-methylisoquinoline, and various halogenated isoquinolines, we can infer the potential therapeutic avenues for this compound and provide a rationale for its future investigation.
The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The isoquinoline core, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of numerous natural and synthetic bioactive compounds.[1][2] Isoquinoline alkaloids, derived from plants, have a long history in traditional medicine and have led to the development of modern pharmaceuticals.[3] The diverse pharmacological activities associated with the isoquinoline framework are extensive and include:
-
Anticancer Activity: Many isoquinoline derivatives exhibit potent cytotoxicity against a range of cancer cell lines.[4][5] Their mechanisms of action often involve the inhibition of key enzymes like topoisomerase, disruption of microtubule dynamics, and induction of apoptosis.[6]
-
Antimicrobial Activity: The isoquinoline scaffold is present in numerous compounds with significant antibacterial and antifungal properties.[7][8] These derivatives can interfere with essential bacterial processes, such as cell wall synthesis and DNA replication.[9]
-
Neuroprotective Effects: Certain isoquinoline alkaloids have demonstrated the ability to protect neurons from damage, suggesting potential applications in the treatment of neurodegenerative diseases.
-
Anti-inflammatory and Analgesic Properties: A number of isoquinoline-based compounds exhibit anti-inflammatory and pain-relieving effects.[10]
Deconstructing this compound: A Structure-Activity Relationship (SAR) Perspective
The biological activity of an organic molecule is intrinsically linked to its structure. In the case of this compound, we can dissect the contributions of its core and substituents to predict its pharmacological profile.
-
The 1-methylisoquinoline Core: The presence of a methyl group at the 1-position can influence the compound's lipophilicity and steric interactions with biological targets. While specific data on 1-methylisoquinoline is limited, its derivatives have been explored in various contexts, including chemical synthesis for creating more complex molecules.[11]
-
The 6-Bromo Substituent: Halogenation is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.[12] The introduction of a bromine atom at the 6-position can:
-
Enhance Lipophilicity: This can improve membrane permeability and cellular uptake.
-
Modulate Electronic Properties: The electron-withdrawing nature of bromine can alter the reactivity of the isoquinoline ring system.[12]
-
Form Halogen Bonds: Bromine can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity.
-
Studies on other halogenated heterocyclic compounds have shown that the position and nature of the halogen can significantly impact biological activity, sometimes leading to enhanced potency.[7][13]
Comparative Analysis with Isoquinoline Analogs
In the absence of direct data for this compound, a comparative analysis with its close structural relatives is instructive.
| Compound/Class | Key Biological Activities | Supporting Evidence |
| Isoquinoline (Parent Compound) | Broad-spectrum (anticancer, antimicrobial, anti-inflammatory)[1][3] | Forms the core of many bioactive natural products and synthetic drugs.[2] |
| 1-methylisoquinoline Derivatives | Primarily explored as synthetic intermediates.[11] Biological data is sparse. | Research has focused more on complex derivatives. |
| Halogenated Isoquinolines | Often exhibit enhanced antimicrobial and anticancer activities.[7] | Halogenation can improve potency and modulate pharmacokinetic properties.[12] |
| Quinoline Derivatives | Similar to isoquinolines, possess a wide range of biological activities, including anticancer and antimicrobial effects.[14][15][16] | HT61, a quinoline derivative, is effective against S. aureus biofilms.[14] |
Experimental Protocols for Biological Activity Screening
To facilitate the investigation of this compound and other novel isoquinoline derivatives, detailed protocols for key biological assays are provided below.
In Vitro Anticancer Activity: MTT Assay
This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[17]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compounds (e.g., this compound) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.[17]
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours).[17]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.[17]
Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Methodology:
-
Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental process and potential mechanisms of action, the following diagrams are presented.
Caption: A generalized experimental workflow for the synthesis, characterization, and biological evaluation of novel isoquinoline derivatives.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids [mdpi.com]
- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 6. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 13. Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 16. Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules | MDPI [mdpi.com]
- 17. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Potential of 6-Bromo-1-methylisoquinoline Against Established Anticancer Agents
In the relentless pursuit of novel and more effective anticancer therapeutics, the exploration of unique chemical scaffolds is paramount. This guide provides a comprehensive comparison of the cytotoxic profile of the novel compound, 6-Bromo-1-methylisoquinoline, against well-established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth analysis of experimental data and mechanistic insights.
The isoquinoline scaffold is a key structural motif in numerous biologically active compounds. The introduction of a bromine atom at the 6-position, a common strategy to enhance potency, coupled with a methyl group at the 1-position, presents an intriguing candidate for anticancer research. While direct experimental data on this compound is not extensively reported in current literature, the structural analogy to other 6-bromo-substituted heterocyclic compounds with demonstrated cytotoxic effects provides a strong rationale for its investigation.[1][2] This guide will, therefore, outline a robust experimental framework for a head-to-head comparison and discuss the potential of this novel compound in the context of established therapies.
Comparative Cytotoxicity: A Data-Driven Overview
A critical metric for assessing the cytotoxic potential of a compound is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes representative IC50 values for Doxorubicin, Cisplatin, and Paclitaxel against a panel of commonly used cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). It is crucial to note the significant variability in reported IC50 values across different studies, which can be attributed to differences in experimental conditions such as incubation time, cell passage number, and assay methodology.[3] This highlights the necessity of conducting direct comparative studies under identical conditions.
| Compound | Cell Line | Reported IC50 Range (µM) | Citation(s) |
| Doxorubicin | HeLa | 1.00 - 2.9 | [4][5] |
| MCF-7 | 0.8 - 1.65 | [4][6] | |
| A549 | > 20 | [4] | |
| Cisplatin | HeLa | Varies significantly | [3] |
| MCF-7 | Varies significantly | [3] | |
| A549 | 6.59 (72h incubation) | [7] | |
| Paclitaxel | HeLa | 0.0025 - 0.0075 (24h incubation) | [8] |
| MCF-7 | Varies | ||
| A549 | Varies | [9] |
Disclaimer: The IC50 values presented are for illustrative purposes and are derived from various literature sources. A direct, side-by-side experimental evaluation is essential for a definitive comparison.
Experimental Design for Comparative Cytotoxicity Assessment
To ensure the scientific rigor and trustworthiness of the comparative data, a well-defined and self-validating experimental protocol is essential. The following section details the methodology for assessing the cytotoxicity of this compound in parallel with Doxorubicin, Cisplatin, and Paclitaxel using the widely accepted MTT assay.[10]
Cell Culture Protocols
HeLa (Human Cervical Adenocarcinoma) Cell Line:
-
Media: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[11]
-
Passaging: When cells reach approximately 90% confluency, aspirate the medium, wash with PBS, and detach using 0.1% trypsin-EDTA.[11] Incubate at 37°C until cells detach, then neutralize trypsin with complete medium and centrifuge. Resuspend the cell pellet in fresh medium for subculturing.[11]
MCF-7 (Human Breast Adenocarcinoma) Cell Line:
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/mL bovine insulin, and 1% penicillin/streptomycin.[12][13]
-
Passaging: At 80-90% confluency, wash with PBS and detach using 0.25% Trypsin-EDTA.[12][13] Neutralize with complete medium, centrifuge, and resuspend for passaging.[13]
A549 (Human Lung Carcinoma) Cell Line:
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin/streptomycin.[14][15]
-
Passaging: At approximately 80% confluency, wash with PBS and detach using 0.05-0.25% Trypsin-EDTA.[14] Neutralize, centrifuge, and resuspend in fresh medium.
MTT Cytotoxicity Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[10]
-
Cell Seeding: Seed HeLa, MCF-7, and A549 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, Cisplatin, and Paclitaxel in the appropriate culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a non-linear regression analysis.
Caption: The multifaceted mechanism of action of Doxorubicin.
Cisplatin: As a platinum-based chemotherapy agent, cisplatin forms covalent adducts with DNA, primarily at the N7 position of purine bases. These DNA adducts create intra- and inter-strand crosslinks, which distort the DNA helix and interfere with DNA replication and transcription. This DNA damage triggers cell cycle arrest and ultimately leads to apoptosis.
Paclitaxel: This taxane-based drug targets microtubules, which are essential components of the cytoskeleton involved in cell division. Paclitaxel stabilizes microtubules by preventing their depolymerization. This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase and induces apoptosis.
Future Directions and Concluding Remarks
The preliminary assessment based on structural similarities suggests that this compound holds promise as a cytotoxic agent. [1][2]The proposed experimental framework provides a robust methodology for a direct and reliable comparison of its efficacy against established anticancer drugs. A favorable IC50 profile, particularly if it demonstrates selectivity towards cancer cells over normal cells, would warrant further investigation into its mechanism of action. Subsequent studies could explore its effects on cell cycle progression, apoptosis induction, and its potential molecular targets. The quest for novel anticancer agents is a continuous endeavor, and the systematic evaluation of new chemical entities like this compound is a critical step in this process.
References
-
Jafari, E., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports. Available at: [Link]
-
Davou, D., et al. (2019). Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. Net Journals. Available at: [Link]
-
Nurul, S. N., et al. (2022). The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. MDPI. Available at: [Link]
-
PubChem. 6-Bromo-1-chloro-isoquinoline. Available at: [Link]
-
PubChem. 6-Bromoisoquinolin-1(2H)-one. Available at: [Link]
-
Wawro, A. M., et al. (2023). Anticancer Activity of the Marine-Derived Compound Bryostatin 1: Preclinical and Clinical Evaluation. MDPI. Available at: [Link]
-
Da-Ta Biotech. (2023). In Vitro Cytotoxicity Assay: Advanced Research. Available at: [Link]
-
PubChem. 6-Bromo-1,2,3,4-tetrahydroquinoline. Available at: [Link]
-
Majd, M. H., et al. (2014). Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines. PubMed. Available at: [Link]
-
Penić, S., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI. Available at: [Link]
-
iGEM. (2020). Passaging of HeLa cells. Available at: [Link]
-
Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and Genomics. Available at: [Link]
-
ResearchGate. (2022). IC50 in doxorubicin-resistant MCF-7 cell lines. Available at: [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]
-
ENCODE. (n.d.). MCF-7 Cell Culture. Available at: [Link]
-
Nanopartikel.info. (n.d.). Culturing A549 cells. Available at: [Link]
-
ResearchGate. (n.d.). IC 50 values of HEK 293, CaCo-2, MCF-7, and A549 cell lines after... Available at: [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Available at: [Link]
-
Thong, T. T., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Chiang Mai University Journal of Natural Sciences. Available at: [Link]
-
Zare, H., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI. Available at: [Link]
-
Altogen Labs. (n.d.). MCF-7 Culture Protocol. Available at: [Link]
-
The Royal Society of Chemistry. (2025). Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. Available at: [Link]
-
Altogen Labs. (n.d.). A549 Cell Subculture Protocol. Available at: [Link]
-
Liebmann, J. E., et al. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer. Available at: [Link]
-
protocols.io. (2017). Cell culture of 7721 or HeLa cells. Available at: [Link]
-
MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]
-
The Royal Society of Chemistry. (2025). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. Available at: [Link]
-
Wikipedia. (n.d.). Doxorubicin. Available at: [Link]
-
REPROCELL. (2021). Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold in Well Insert and Well Plate Formats. Available at: [Link]
-
National Center for Biotechnology Information. (2016). Real-time monitoring of cisplatin cytotoxicity on three-dimensional spheroid tumor cells. Available at: [Link]
-
ResearchGate. (2012). How to culture MCF7 cells?. Available at: [Link]
-
ResearchGate. (n.d.). IC 50 values of paclitaxel in A549 attached and A549 floating cells. * p < 0.05 compared to free paclitaxel. Available at: [Link]
-
ResearchGate. (2006). Cell Culture Protocols, HeLa and CHO cells Woods Hole Physiology Course, 2006. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Doxorubicin Hydrochloride?. Available at: [Link]
-
PubMed. (2018). Culturing Human Lung Adenocarcinoma Cells in a Serum-Free Environment. Available at: [Link]
-
QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Available at: [Link]
-
Spandidos Publications. (2015). Synergy of BID with doxorubicin in the killing of cancer cells. Available at: [Link]
-
eLife. (2012). Cancer: How does doxorubicin work?. Available at: [Link]
-
ACS Publications. (2020). IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. Available at: [Link]
-
AXOL Bioscience. (n.d.). Protocol – Version 1.0. Available at: [Link]
-
ResearchGate. (n.d.). Cytotoxicities (IC 50 ) of Dox and Dox@CBN[10]Ps against selected human... Available at: [Link]
-
Ubigene. (n.d.). HeLa Cell Line User Guide. Available at: [Link]
-
ACS Publications. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Available at: [Link]
Sources
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]
- 4. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 5. Oncology Reports [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. netjournals.org [netjournals.org]
- 8. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]
- 11. Cell culture of 7721 or HeLa cells [protocols.io]
- 12. mcf7.com [mcf7.com]
- 13. researchgate.net [researchgate.net]
- 14. A549 Cell Subculture Protocol [a549.com]
- 15. Culturing Human Lung Adenocarcinoma Cells in a Serum-Free Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Evaluation of 6-Bromo-1-methylisoquinoline as a Novel PARP Inhibitor
This guide provides a comprehensive framework for the in vitro evaluation of 6-Bromo-1-methylisoquinoline, a novel compound with therapeutic potential, as an inhibitor of Poly (ADP-ribose) polymerase (PARP). We will objectively compare its projected performance metrics against established PARP inhibitors—Olaparib, Talazoparib, and Veliparib—and provide the detailed experimental methodologies required for a rigorous assessment. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.
Introduction: The Rationale for Novel PARP Inhibitors
Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage.[1][2] It acts as a primary sensor for DNA single-strand breaks (SSBs), and upon activation, it synthesizes poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins.[3][4] This process, known as PARylation, creates a scaffold to recruit other DNA repair factors, facilitating the base excision repair (BER) pathway.[3][5]
The inhibition of PARP has emerged as a powerful anticancer strategy, particularly for tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[6][7] This concept, known as synthetic lethality, arises because inhibiting PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during replication.[2][6] In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in HR-deficient cancer cells, the inability to repair these DSBs results in cell death.[7]
While several PARP inhibitors (PARPis) are now clinically approved, the search for novel chemical scaffolds continues, driven by the need to overcome resistance mechanisms and potentially improve selectivity and potency.[8][9] The isoquinoline core is a well-established scaffold in medicinal chemistry, and various derivatives have shown promise as PARP inhibitors.[10][11] The specific compound, this compound, presents an intriguing candidate for investigation due to its unique substitution pattern, which may confer favorable interactions within the PARP catalytic domain.
The PARP1 Signaling Pathway in DNA Repair
To understand the mechanism of inhibition, it is crucial to visualize the role of PARP1 in the DNA damage response. The following diagram illustrates the key steps in PARP1-mediated single-strand break repair.
Caption: The PARP1 signaling cascade initiated by DNA single-strand breaks.
Comparative Framework: Established PARP Inhibitors
Any new candidate must be benchmarked against existing, well-characterized inhibitors. This evaluation will use Olaparib, Talazoparib, and Veliparib as comparators. These inhibitors, while all targeting PARP, exhibit different potencies and PARP-trapping abilities.[9]
| Inhibitor | Primary Target(s) | Reported Enzymatic IC50 | Key Characteristics |
| This compound | PARP1/2 (Hypothesized) | To Be Determined (TBD) | Novel isoquinoline scaffold under investigation. |
| Olaparib | PARP1, PARP2 | ~1-5 nM | First-in-class, widely used clinical PARPi.[7] |
| Talazoparib | PARP1, PARP2 | ~0.57 nM | Known for its high potency and significant PARP-trapping ability.[12] |
| Veliparib | PARP1, PARP2 | ~2-5 nM | Considered a less potent PARP-trapper compared to Olaparib and Talazoparib.[9] |
Note: IC50 values can vary based on assay conditions and specific literature sources. The values presented are representative for comparative purposes.
Experimental Design: A Workflow for In Vitro Evaluation
A systematic, multi-step approach is essential for a thorough in vitro evaluation. The process begins with a direct enzymatic assay to determine the half-maximal inhibitory concentration (IC50), a primary measure of potency.
Caption: Standard workflow for determining PARP1 enzymatic inhibition.
Detailed Experimental Protocol: Colorimetric PARP1 Inhibition Assay
This protocol describes a robust, self-validating method for determining the IC50 of a test compound against PARP1. The principle relies on the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated onto a 96-well plate. The amount of incorporated biotin is then quantified colorimetrically.
A. Materials and Reagents:
-
Recombinant Human PARP1 Enzyme
-
96-well plates pre-coated with histones and activated DNA
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound and control inhibitors (Olaparib, etc.)
-
10X Biotinylated NAD+
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader capable of measuring absorbance at 450 nm
B. Experimental Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and each control inhibitor in 100% DMSO.
-
Perform serial dilutions in Assay Buffer to create a range of concentrations for testing (e.g., from 100 µM to 1 pM). Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
-
-
Assay Reaction:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 5 µL of the diluted test compound, control inhibitor, or vehicle control (Assay Buffer with DMSO) to the appropriate wells.
-
Add 10 µL of diluted PARP1 enzyme to each well, except for the "No Enzyme" control wells.
-
Gently tap the plate to mix and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[13]
-
-
Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 10 µL of 10X Biotinylated NAD+ to all wells.
-
Cover the plate and incubate for 60 minutes at 37°C.[13]
-
-
Detection:
-
Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unincorporated NAD+.
-
Add 100 µL of diluted Streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate again 3-5 times to remove unbound Streptavidin-HRP.
-
Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes, or until a sufficient blue color develops in the positive control wells.
-
-
Data Acquisition and Analysis:
-
Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm on a microplate reader within 15 minutes.
-
Subtract the background absorbance (from "No Enzyme" wells) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Conclusion and Future Directions
This guide outlines a clear and scientifically rigorous path for the initial in vitro evaluation of this compound as a PARP inhibitor. By following the detailed protocols and using established clinical inhibitors as benchmarks, researchers can accurately determine the compound's enzymatic potency.
A promising IC50 value from this primary enzymatic assay would justify advancing the compound to secondary assays, such as cell-based PARP activity assays (e.g., measuring PAR levels in cells after DNA damage) and cytotoxicity assays in relevant cancer cell lines (e.g., BRCA-mutated vs. wild-type).[7][14] These subsequent steps are critical for validating the compound's mechanism of action and its potential as a selective anticancer agent. The isoquinoline scaffold holds significant promise, and a systematic evaluation is the foundational step in translating this chemical potential into a therapeutic reality.
References
-
ResearchGate. IC50 and IC20 values for olaparib and talazoparib in MIA PaCa-2, C1 and.... Available at: [Link].
-
PubMed Central. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. Available at: [Link].
-
National Institutes of Health. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Available at: [Link].
-
MDPI. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Available at: [Link].
-
Sciencemadness Discussion Board. 6-Bromo-1-hexanol synthesis. Available at: [Link].
-
PubMed Central. Efficacy and mechanism of the combination of PARP and CDK4/6 inhibitors in the treatment of triple-negative breast cancer. Available at: [Link].
-
PNAS. Inhibitors of PARP: Number crunching and structure gazing. Available at: [Link].
- Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
Alfa Cytology. PARP Activity Assay Service. Available at: [Link].
-
PubChem. 6-Bromoisoquinolin-1(2H)-one. Available at: [Link].
-
ResearchGate. Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. Available at: [Link].
-
National Institutes of Health. Functional Aspects of PARP1 in DNA Repair and Transcription. Available at: [Link].
-
Wikipedia. PARP1. Available at: [Link].
-
BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Available at: [Link].
-
PubMed Central. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. Available at: [Link].
-
Massive Bio. Poly Adp Ribose Polymerase 1. Available at: [Link].
-
ResearchGate. Abstract 691: In vitro and in vivo characterization of selective orally available Parp-1 inhibitors with demonstrated antitumor efficacy in BRCA negative cancer models. Available at: [Link].
-
PubMed Central. Rapid Detection and Signaling of DNA Damage by PARP-1. Available at: [Link].
-
MDPI. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. Available at: [Link].
-
ResearchGate. Preclinical evaluation of PARP inhibition in breast cancer: Comparative effectiveness of olaparib and iniparib. | Request PDF. Available at: [Link].
-
Thieme Connect. A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies. Available at: [Link].
Sources
- 1. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP1 - Wikipedia [en.wikipedia.org]
- 3. massivebio.com [massivebio.com]
- 4. mdpi.com [mdpi.com]
- 5. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thieme E-Journals - Drug Research / Abstract [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Efficacy and mechanism of the combination of PARP and CDK4/6 inhibitors in the treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Bromo-Substituted Isoquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Bromine in Isoquinoline Scaffolds
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The strategic introduction of halogen atoms, particularly bromine, onto this scaffold is a well-established method for modulating a compound's pharmacological profile.[3] Bromination can enhance therapeutic activity, influence metabolic stability, and increase the duration of action by altering lipophilicity, electronic distribution, and the potential for forming halogen bonds with target proteins.[3][4]
This guide will dissect the structure-activity relationships (SAR) of bromo-substituted isoquinolines, providing a comparative analysis of how varying the bromine's position impacts efficacy, particularly in the context of anticancer agents and kinase inhibitors.
Comparative Analysis of Bromo-Isoquinoline Isomers
The specific placement of a bromine atom on the isoquinoline ring profoundly dictates the molecule's interaction with biological targets. While direct, side-by-side comparative studies of all possible isomers are rare, we can synthesize key SAR principles from existing research on isoquinolines and related heterocyclic systems like quinolines.
Substitution at the C4-Position
The C4 position of the isoquinoline ring is a synthetically accessible and impactful site for modification. Commercially available 4-bromoisoquinoline serves as a versatile starting material for introducing various side chains via cross-coupling reactions, such as the Heck reaction.[5]
-
Influence on Cytotoxicity: Studies on C4-substituted isoquinolines derived from 4-bromoisoquinoline have shown that the nature of the substituent is critical for cytotoxic activity. For example, the introduction of unsaturated amide side chains at the C4-position has yielded compounds with notable activity against human non-small cell lung cancer cell lines.[5] This highlights that while the bromine at C4 is a synthetic handle, the group that replaces it ultimately drives the biological effect.
Substitution at the C5 and C7-Positions
Substitution on the benzene portion of the isoquinoline ring can significantly influence activity by altering the electronic properties and steric profile of the molecule.
-
Antiproliferative Activity: In the closely related quinoline series, 5,7-dibromo-8-hydroxyquinoline has demonstrated potent antiproliferative activity against various tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma), with IC50 values ranging from 6.7 to 25.6 µg/mL.[6] These compounds were found to induce apoptosis and inhibit topoisomerase I, a key enzyme in DNA replication.[6] This suggests that di-bromination at the C5 and C7 positions of an isoquinoline core, particularly in conjunction with a hydroxyl group at C8, is a promising strategy for developing anticancer agents.
Substitution at the C8-Position
The C8 position is adjacent to the nitrogen-containing ring, and substitution here can have unique consequences for target engagement.
-
Detrimental Effects on Kinase Inhibition: In the development of pyrazolo[3,4-g]isoquinoline derivatives as kinase inhibitors, it was observed that the introduction of a bromine atom at the 8-position was detrimental to the inhibition of Haspin kinase.[7] This is a critical SAR finding, demonstrating that bromination is not universally beneficial and can lead to a loss of potency, potentially through steric hindrance or unfavorable electronic interactions within the kinase's active site.
The overall workflow for investigating these structure-activity relationships is summarized in the diagram below.
Caption: General workflow for SAR studies of bromo-substituted isoquinolines.
Data Summary: Anticancer Activity of Bromo-Substituted Heterocycles
The following table summarizes cytotoxicity data for representative bromo-substituted quinolines, which serve as a valuable proxy for understanding the potential of bromo-isoquinolines. It is crucial to note that comparing IC₅₀ values across different studies can be misleading due to variations in experimental conditions, cell lines, and assay protocols.[8]
| Compound | Substitution Pattern | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Compound 5 | 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | LDH | 6.7 | [6] |
| Compound 5 | 5,7-Dibromo-8-hydroxyquinoline | HeLa (Human Cervix) | LDH | 10.4 | [6] |
| Compound 5 | 5,7-Dibromo-8-hydroxyquinoline | HT29 (Human Colon) | LDH | 8.9 | [6] |
| Compound 6 | 5-Bromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | LDH | 25.6 | [6] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following sections provide step-by-step protocols for the synthesis, characterization, and biological evaluation of a representative bromo-isoquinoline.
Protocol 1: Synthesis of 5-Bromo-8-Nitroisoquinoline
This protocol is adapted from a verified organic synthesis procedure and demonstrates the direct bromination and nitration of the isoquinoline core.[9] The causality for this multi-step, one-pot reaction lies in its efficiency; however, it requires precise temperature control to manage the regioselectivity of the electrophilic aromatic substitution reactions.
Caption: Synthesis of 5-Bromo-8-Nitroisoquinoline via electrophilic substitution.
Materials:
-
Isoquinoline (97%)
-
N-Bromosuccinimide (NBS, 99%), recrystallized
-
Concentrated Sulfuric Acid (96%)
-
Potassium Nitrate (KNO₃, 99%)
-
Dry ice-acetone bath
-
Crushed ice
-
25% aqueous Ammonia (NH₃)
-
Heptane and Toluene for recrystallization
Procedure:
-
Reaction Setup: In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer and internal thermometer, charge 340 mL of concentrated sulfuric acid and cool to 0°C in an ice bath.
-
Addition of Isoquinoline: Slowly add 44.0 g (330 mmol) of isoquinoline, ensuring the internal temperature remains below 30°C.
-
Bromination: Cool the solution to -25°C using a dry ice-acetone bath. Add 76.4 g (429 mmol) of recrystallized NBS in portions, vigorously stirring to maintain the temperature between -22°C and -26°C.[9] Causality: Portion-wise addition at low temperature is critical to control the exothermic reaction and prevent over-bromination (e.g., formation of 5,8-dibromoisoquinoline).
-
Stirring: Stir the suspension for 2 hours at -22°C, then for 3 hours at -18°C.
-
Nitration: Add 35.0 g (346 mmol) of potassium nitrate at a rate that keeps the internal temperature below -10°C. Stir the mixture at -10°C for 1 hour.
-
Quenching: Remove the cooling bath and allow the solution to stir overnight. Pour the resulting mixture onto 1.0 kg of crushed ice.
-
Basification: Adjust the pH of the ice-cold mixture to 9.0 using 25% aqueous NH₃, keeping the temperature below 25°C. Trustworthiness: This step neutralizes the strong acid and precipitates the free-base product.
-
Isolation: Isolate the precipitated solids by filtration, wash thoroughly with ice-cold water, and air-dry.
-
Purification: Recrystallize the crude solid from a heptane/toluene mixture to afford 40-44 g of pure 5-bromo-8-nitroisoquinoline.[9]
Protocol 2: Spectroscopic Characterization
Unambiguous structural confirmation is a cornerstone of chemical research. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a self-validating system to confirm the identity and purity of the synthesized compound.[10]
1. ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[10]
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Data: The spectrum should show a distinct set of aromatic protons with chemical shifts and coupling constants consistent with the 5-bromo-8-nitroisoquinoline structure. The absence of signals corresponding to starting material or the 5,8-dibromo byproduct confirms purity.
2. Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Acquisition: Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode.
-
Expected Data: The mass spectrum will show a molecular ion peak [M+H]⁺. Critically, due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a characteristic doublet of peaks separated by 2 m/z units, providing definitive evidence of a single bromine atom in the molecule.[10] This isotopic signature is a key validation point.
Protocol 3: In Vitro Cytotoxicity Evaluation (LDH Assay)
The Lactate Dehydrogenase (LDH) assay is a common method to assess cytotoxicity by measuring the release of LDH from cells with damaged plasma membranes.[6]
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Bromo-isoquinoline compound dissolved in DMSO (stock solution)
-
Commercially available LDH Cytotoxicity Assay Kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bromo-isoquinoline compound in a cell culture medium from the DMSO stock. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Incubation: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with medium only (background control), cells with medium and 0.5% DMSO (vehicle control), and cells treated with a lysis buffer (maximum LDH release control). Incubate the plate for 48 hours.
-
Assay Execution: Following the manufacturer's instructions for the LDH kit, transfer a portion of the cell supernatant from each well to a new 96-well plate.
-
Data Acquisition: Add the LDH reaction mixture to each well and incubate in the dark at room temperature. Measure the absorbance at the specified wavelength (typically 490 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the controls. Plot the percentage of cytotoxicity versus compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
The structure-activity relationship of bromo-substituted isoquinolines is a nuanced field where the position of the bromine atom is a critical determinant of biological function. Evidence suggests that substitution at the C5 and C7 positions can enhance anticancer activity, particularly when combined with other functional groups, while substitution at the C8 position may be detrimental for certain targets like kinases.[6][7] The C4 position serves as a valuable synthetic anchor for further diversification.[5] This guide provides the foundational knowledge, comparative data, and validated experimental protocols necessary for researchers to rationally design and evaluate novel bromo-isoquinoline derivatives as potential therapeutic agents.
References
-
A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Structure-activity relationship of anticancer drug candidate quinones. (2023). TÜBİTAK Academic Journals. Retrieved January 28, 2026, from [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. Retrieved January 28, 2026, from [Link]
-
C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. (n.d.). PMC - NIH. Retrieved January 28, 2026, from [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Retrieved January 28, 2026, from [Link]
-
Structure-activity relationship of anticancer drug candidate quinones. (2023). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants... (2023). MDPI. Retrieved January 28, 2026, from [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). PMC - NIH. Retrieved January 28, 2026, from [Link]
-
A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (2013). ResearchGate. Retrieved January 28, 2026, from [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. (2022). Sciencedomain International. Retrieved January 28, 2026, from [Link]
-
Synthesis of isoquinolines. (n.d.). Centurion University. Retrieved January 28, 2026, from [Link]
-
Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019). PMC - PubMed Central. Retrieved January 28, 2026, from [Link]
-
Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
-
Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (2018). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2021). RSC Publishing. Retrieved January 28, 2026, from [Link]
-
The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. (n.d.). Organic Reactions. Retrieved January 28, 2026, from [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. (2020). Journal of Medical Science. Retrieved January 28, 2026, from [Link]
-
A Versatile Synthesis of Substituted Isoquinolines. (2007). Harvard University. Retrieved January 28, 2026, from [Link]
-
Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids... (2022). MDPI. Retrieved January 28, 2026, from [Link]
-
Spectroscopy in Characterization of Materials—Developments. (2024). MDPI. Retrieved January 28, 2026, from [Link]
-
A Green Approach to 2-Substituted Benzo- and Naphthothiazoles... (2018). PMC - NIH. Retrieved January 28, 2026, from [Link]
-
Effect of bromine substituent on optical properties of aryl compounds. (2021). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
-
Isoquinoline synthesis. (n.d.). Química Organica.org. Retrieved January 28, 2026, from [Link]
-
Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies... (2015). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2021). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2017). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Applications of Spectroscopic Techniques in Characterization of Biological Compounds. (2022). IJSAT. Retrieved January 28, 2026, from [Link]
-
The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. (1951). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Recent Advances in Bromination Reactions. (n.d.). NUS Faculty of Science. Retrieved January 28, 2026, from [Link]
-
Isoquinoline, 5-bromo-8-nitro. (n.d.). Organic Syntheses Procedure. Retrieved January 28, 2026, from [Link]
-
Pomeranz-Fritsch Isoquinoline Synthesis. (2018). Chem-Station Int. Ed. Retrieved January 28, 2026, from [Link]
Sources
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 3. jms.ump.edu.pl [jms.ump.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide to the Bioactivity of Methyl-Substituted Isoquinoline Derivatives
The isoquinoline framework is a cornerstone in medicinal chemistry, celebrated for its prevalence in a vast array of bioactive natural products and synthetic pharmaceuticals.[1][2] This heterocyclic scaffold's versatility allows for extensive structural modification to modulate its pharmacological properties. Among these modifications, the introduction of a methyl group—a seemingly simple structural change—can profoundly alter a molecule's size, shape, lipophilicity, and electronic distribution, thereby fine-tuning its interaction with biological targets.[3] This guide provides an in-depth comparative analysis of methyl-substituted isoquinoline derivatives, elucidating the structure-activity relationships (SAR) that govern their bioactivity and presenting the experimental methodologies used for their evaluation.
The Strategic Impact of Methylation on Pharmacological Activity
The precise placement of a methyl group on the isoquinoline core can dramatically influence the compound's therapeutic potential, steering its activity towards anticancer, antimicrobial, or neurological targets. This section compares the bioactivity of various methyl-substituted isoquinolines, supported by experimental data.
Anticancer Activity
The isoquinoline motif is present in numerous anticancer agents, and methylation has been a key strategy in developing potent new derivatives.[4][5] For instance, N-substitution on the isoquinoline ring can play a significant role in the antiproliferative properties of these compounds.[6] The saturation level of the isoquinoline ring also matters; in some cases, a 1,2,3,4-tetrahydroisoquinoline core provides more beneficial anticancer activity than the fully aromatic isoquinoline moiety.[6]
| Compound/Derivative Class | Position of Methyl Group(s) | Target Cell Line(s) | Key Experimental Findings & SAR Insights |
| Isoquinoline-1-carboxaldehyde Thiosemicarbazones | C4-Methylamino | L1210 Leukemia (in mice) | 4-(Methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone showed significant antitumor activity, producing a 177% increase in lifespan over controls.[7] This highlights the importance of the C4 position for substitution. |
| 2-Arylquinolines vs. 2-Methyl-THQs | C2-Methyl (on tetrahydroquinoline) | HeLa, PC3, MCF-7 | A comparative study found that 2-arylquinoline derivatives generally displayed a better anticancer activity profile than 2-methyl-1,2,3,4-tetrahydroquinoline derivatives.[8] |
| Tetrahydroisoquinolines (THIQs) | N-Substituted | MCF-7, MDA-MB-231 (Breast Cancer) | Novel N-substituted THIQ derivatives have been synthesized and shown to possess cytotoxic effects against breast cancer cell lines.[9] |
| Noscapine Hybrids | N-imidazopyridine derivative | MDA-MB-231 (Breast Cancer) | N-imidazopyridine derivatives of the isoquinoline alkaloid Noscapine showed potent anti-tubulin activity and arrested the cell cycle in the G2/M phase.[6] |
Antimicrobial Activity
Isoquinoline derivatives have long been recognized for their antimicrobial properties.[4][10] Methylation, particularly N-methylation to form quaternary isoquinolinium salts, is a common feature in many potent antimicrobial compounds. This modification often enhances interaction with bacterial cell membranes.
| Compound/Derivative Class | Position of Methyl Group(s) | Target Microorganism(s) | Key Experimental Findings & SAR Insights |
| Tricyclic Isoquinoline Derivatives | C1-Methyl | Staphylococcus aureus, Enterococcus faecium | Compounds synthesized from 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline showed antibacterial properties against Gram-positive pathogens with MIC values as low as 16 µg/mL.[11] |
| Alkynyl Isoquinolines | C-Ring Methyl Substitution | S. aureus, E. faecalis | In one class of alkynyl isoquinolines, it was concluded that the methyl substitution of the C-ring did not significantly affect antibacterial activity compared to other structural changes.[12] |
| Quinoxaline Derivatives | N-Methyl | S. aureus, E. faecalis | A study on related quinoxaline heterocycles found notable differences in activity between non-quaternized and N-methylated quaternary derivatives, suggesting different mechanisms of action.[13] |
Neurological Activity
The role of methyl-substituted isoquinolines in the central nervous system is complex, with some derivatives showing neuroprotective effects while others are implicated as potential neurotoxins.[14][15] This duality underscores the critical importance of substitution patterns.
| Compound/Derivative Class | Position of Methyl Group(s) | Biological System / Target | Key Experimental Findings & SAR Insights |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | C1-Methyl | SH-SY5Y Neuroblastoma Cells | In a study of 1MeTIQ analogues, hydroxyl substitution decreased neurotoxicity, while methoxyl substitution increased it, demonstrating a delicate electronic effect on activity.[14] |
| N-Methyl-(R)-salsolinol (NMSAL) | N-Methyl, C1-Methyl | SH-SY5Y Neuroblastoma Cells | NMSAL, an endogenous isoquinoline, was found to exhibit a neuroprotective effect against MPP+-induced damage in vitro, despite some reports suggesting its role as a neurotoxin.[16] |
| N-Methylated THIQs | N-Methyl | Rat Brain (Substantia Nigra) | N-Methylation of dopamine-derived tetrahydroisoquinolines occurs with the highest activity in the substantia nigra. These N-methylated compounds can be oxidized by monoamine oxidase to form potentially toxic isoquinolinium ions.[15] |
| Isoquinolinone Derivatives | N-Methylamide moiety | Melatonin MT1/MT2 Receptors | An N-methylamide moiety confined within an isoquinolinone scaffold was identified as a novel chemical structure possessing selective agonist activity for the MT2 melatonin receptor.[17] |
Experimental Design and Methodologies
The generation of reliable and comparable bioactivity data hinges on robust experimental design. The following sections detail a comprehensive workflow and a specific protocol for assessing the efficacy of methyl-substituted isoquinoline derivatives.
General Workflow for Synthesis and Biological Evaluation
The journey from a chemical concept to a validated bioactive compound follows a structured path. The choice of synthetic route is critical; traditional methods like the Pictet-Spengler or Bischler-Napieralski reactions are often employed, though newer, more eco-friendly methods are continuously being developed.[1][2]
Caption: A standard workflow from synthesis to in vivo validation for methyl-substituted isoquinoline derivatives.
Detailed Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for preliminary anticancer screening. It measures the metabolic activity of cells, which is an indicator of cell viability.
Causality: This colorimetric assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Culture & Seeding:
-
Maintain the selected human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells using trypsin and seed them into a 96-well microplate at a density of 5,000–10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation & Treatment:
-
Prepare a stock solution of the test methyl-isoquinoline derivative in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include wells for a vehicle control (DMSO only) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Reagent Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert MTT to formazan.
-
-
Formazan Solubilization & Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the insoluble purple formazan crystals. Gently agitate the plate to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control cells.
-
Plot the cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Visualizing the Mechanism of Action
To understand how these compounds work, it is crucial to investigate their effects on cellular signaling pathways. Many anticancer isoquinolines function by inhibiting key proteins involved in cell proliferation and survival.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by a methyl-isoquinoline derivative, leading to decreased proliferation and increased apoptosis.
Concluding Remarks and Future Outlook
This guide demonstrates that methyl substitution is a powerful and nuanced tool in the medicinal chemist's arsenal for optimizing the bioactivity of isoquinoline derivatives. The position of the methyl group dictates the compound's pharmacological profile, influencing its efficacy and selectivity across anticancer, antimicrobial, and neurological applications. Preliminary structure-activity relationship analyses reveal that while N-methylation is often beneficial for antimicrobial activity, the effects of C-methylation are highly context-dependent and require careful empirical evaluation.[12][13][18]
The future of isoquinoline-based drug discovery lies in the systematic exploration of this chemical space. The integration of combinatorial synthesis with high-throughput screening will accelerate the identification of lead compounds. Furthermore, leveraging computational chemistry and molecular modeling will enable a more rational design of derivatives with improved potency and reduced off-target effects, ultimately paving the way for the next generation of isoquinoline-based therapeutics.
References
- Jadhav, S. D., & Shingate, B. B. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances.
- MDPI. (n.d.). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight.
- Cheng, C. Y., et al. (2014). Synthesis and Functional Characterization of Substituted Isoquinolinones as MT2-Selective Melatoninergic Ligands. PLoS ONE.
- (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules.
- Nahar, K. S., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. ACS Infectious Diseases.
- Royal Society of Chemistry. (2023). Synthesis of highly substituted isoquinolines/isoquinolones by ruthenium (II)-catalyzed reaction of benzyl/α-methyl benzyl/benzoyl isocyanates with diaryl alkynes.
- Movassaghi, M., & Hill, M. D. (2012). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition.
- Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
- ResearchGate. (n.d.). Natural and synthetic isoquinoline derivatives with antimicrobial activity.
- Mahadeviah, C., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
- Royal Society of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
- Hassaneen, H. M., et al. (2011). Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thiadiazolyl isoquinoline derivatives. ResearchGate.
- Okuda, K., Kotake, Y., & Ohta, S. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry Letters.
- Ananthan, S., et al. (1995). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Journal of Medicinal Chemistry.
- Myers, A. G. (2011). A Versatile Synthesis of Substituted Isoquinolines. Harvard University.
- ResearchGate. (n.d.). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists.
- ResearchGate. (n.d.). Structures of antimicrobial compounds with an isoquinoline moiety.
- Wąsik, A., et al. (2023). Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. ACS Omega.
- (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Bioorganic & Medicinal Chemistry.
- Bekhit, A. A., & Abdel-Aziem, T. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules.
- Kandeel, M., et al. (2013). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters.
- Agrawal, K. C., et al. (1982). Synthesis and Antitumor Activity of 4- And 5-substituted Derivatives of isoquinoline-1-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry.
- MDPI. (n.d.). Recent Progress on Biological Activity of Amaryllidaceae and Further Isoquinoline Alkaloids in Connection with Alzheimer's Disease.
- Drug Design Org. (n.d.). Structure Activity Relationships.
- AACR Journals. (2017). Synthesis of substituted tetrahydroisoquinoline derivatives as anticancer agents. Cancer Research.
- Naoi, M., et al. (1993). N-methylated tetrahydroisoquinolines as dopaminergic neurotoxins. Neuroscience Letters.
Sources
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 2. Synthesis of highly substituted isoquinolines/isoquinolones by ruthenium (ii)-catalyzed reaction of benzyl/α-methyl benzyl/benzoyl isocyanates with diaryl alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-methylated tetrahydroisoquinolines as dopaminergic neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and Functional Characterization of Substituted Isoquinolinones as MT2-Selective Melatoninergic Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
A Comparative Guide to Validated Analytical Methods for 6-Bromo-1-methylisoquinoline
For researchers, scientists, and professionals in drug development, the rigorous characterization of novel chemical entities and intermediates is a cornerstone of scientific integrity and regulatory compliance. 6-Bromo-1-methylisoquinoline, a heterocyclic compound, serves as a significant building block in medicinal chemistry, making the validation of its analytical methods crucial for ensuring purity, stability, and overall quality.[1][2][3] This guide provides an in-depth, objective comparison of the principal analytical techniques for the characterization and quantification of this compound, supported by experimental data and established validation principles.
The structural integrity and purity of isoquinoline derivatives like this compound are typically ascertained through a combination of spectroscopic and chromatographic techniques.[4] Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural elucidation, Mass Spectrometry (MS) confirms the molecular weight and fragmentation patterns, and High-Performance Liquid Chromatography (HPLC) is indispensable for purity assessment.[4] Gas Chromatography (GC) can also be a viable alternative, particularly for assessing volatile impurities.
Method Performance Comparison
The selection of an appropriate analytical method hinges on various factors, including the analytical objective (e.g., identification, purity assessment, quantification), the sample matrix, required sensitivity, and available instrumentation. Below is a comparative summary of the typical performance characteristics of the most relevant analytical techniques for this compound.
| Parameter | HPLC-UV | GC-FID | LC-MS | NMR |
| Primary Use | Purity, Assay | Purity, Residual Solvents | Identification, Quantification | Structure Elucidation, Identification |
| Specificity | High | High | Very High | Very High |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.1 ppm | < 1 ng/mL | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.3 ppm | ~1 ng/mL | ~0.3% |
| Linearity (r²) | >0.999 | >0.999 | >0.99 | Not applicable for purity |
| Accuracy (% Recovery) | 98-102% | 95-105% | 98-102% | Not typically measured |
| Precision (%RSD) | < 2% | < 5% | < 5% | Not applicable for purity |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity and for the quantitative analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase method using a C18 column is a common starting point for isoquinoline derivatives.[4][5]
Causality Behind Experimental Choices:
-
Reversed-Phase (C18): The non-polar stationary phase (C18) is well-suited for retaining the moderately polar this compound from a more polar mobile phase.
-
Mobile Phase: A mixture of acetonitrile or methanol with water allows for the fine-tuning of the elution strength. A buffered aqueous phase (e.g., with formic or phosphoric acid) can improve peak shape by ensuring the analyte is in a single ionic form.[6]
-
UV Detection: The aromatic nature of the isoquinoline ring system results in strong UV absorbance, making UV detection a sensitive and straightforward choice. A common wavelength for detection is 254 nm.[4]
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Detailed HPLC Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol at a concentration of approximately 1 mg/mL.[4] Further dilute to a working concentration of around 0.1 mg/mL with the mobile phase.[4]
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.[4]
-
Chromatographic Conditions:
-
Data Analysis: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.[4] For quantitative analysis, a calibration curve is generated using standard solutions of known concentrations.
Gas Chromatography (GC)
For assessing the presence of volatile impurities or for the analysis of thermally stable compounds, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a powerful technique.[8]
Causality Behind Experimental Choices:
-
Capillary Column: A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), provides high resolution for separating a wide range of compounds.
-
Injector and Detector Temperature: The injector and detector are maintained at a high temperature (e.g., 250-280°C) to ensure rapid volatilization of the sample and prevent condensation.
-
Temperature Programming: A temperature gradient for the oven allows for the efficient separation of compounds with different boiling points.
Experimental Workflow for GC Analysis
Caption: Workflow for GC analysis of this compound.
Detailed GC Protocol:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent, such as dichloromethane (DCM) or ethyl acetate, to a concentration of approximately 1 mg/mL.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is used.[8]
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
Data Analysis: The relative percentage of each component is determined by the area percent method.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and obtaining structural information through fragmentation patterns.[4] It is often coupled with a chromatographic technique (LC-MS or GC-MS) for the analysis of complex mixtures.
Causality Behind Experimental Choices:
-
Ionization Source: Electrospray ionization (ESI) is a soft ionization technique commonly used for LC-MS, suitable for polar and thermally labile molecules.[4] Electron impact (EI) is a higher-energy technique typically used in GC-MS that produces more fragmentation, which can be useful for structural elucidation.
-
Isotopic Pattern: The presence of a bromine atom in this compound will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).[4][9]
Detailed MS Protocol (LC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (around 1-10 µg/mL) in a solvent compatible with the ionization source, such as methanol or acetonitrile.[4]
-
Instrumentation: A mass spectrometer with an ESI source coupled to an HPLC system.[4]
-
MS Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the molecular weight from the m/z of the molecular ion and confirm the presence of bromine from the isotopic pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for the structural elucidation and confirmation of this compound.[4] Both ¹H and ¹³C NMR are essential for a complete characterization.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For isoquinoline derivatives, aromatic protons typically appear in the range of 7.0-9.0 ppm.[4]
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. Aromatic carbons typically resonate between 120-150 ppm.[4]
-
Solvent: A deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is used to dissolve the sample without producing a solvent signal in the ¹H NMR spectrum.
Detailed NMR Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of this compound.
Method Validation According to ICH Guidelines
All analytical methods used for quality control in drug development must be validated to ensure they are suitable for their intended purpose.[10] The International Council for Harmonisation (ICH) provides guidelines for analytical method validation (ICH Q2(R1)).[10][11][12]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[13]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[13]
-
Accuracy: The closeness of the test results to the true value.[13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10] This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Logical Framework for Method Validation
Caption: Logical framework for analytical method validation based on ICH guidelines.
Conclusion
The comprehensive analysis of this compound requires a multi-faceted approach, leveraging the strengths of various analytical techniques. HPLC and GC are workhorse methods for purity and assay determination, providing reliable and quantitative data. MS is essential for confirming molecular identity, while NMR remains the gold standard for unambiguous structure elucidation. The choice of method should be guided by the specific analytical objective, and all quantitative methods must be rigorously validated according to ICH guidelines to ensure data integrity and regulatory compliance. This guide provides the foundational knowledge and practical protocols to empower researchers in the effective analysis of this important chemical entity.
References
- A Comparative Guide to the Analytical Characterization of 6-Bromoisoquinoline-1-carbonitrile - Benchchem. (URL: )
- HPLC Method for Analysis of Bromoform on Newcrom R1 Column - SIELC Technologies. (URL: )
- A Comparative Guide to Analytical Methods for the Quantification of 6-Bromo-1-hexanol - Benchchem. (URL: )
-
Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid - SciRP.org. (URL: [Link])
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC - NIH. (URL: [Link])
-
validate analysis methods: Topics by Science.gov. (URL: [Link])
-
Validation of Analytical Methods: A Review - Gavin Publishers. (URL: [Link])
-
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production - IISTE.org. (URL: [Link])
- An In-depth Technical Guide to the Solubility Profile of 6-Bromo-1-methylquinolin-4(1H)-one - Benchchem. (URL: )
- An In-depth Technical Guide to 6-Bromo-1-methylquinolin-4(1H)-one: Discovery, Synthesis, and Biological Potential - Benchchem. (URL: )
-
6-Bromoisoquinolin-1(2H)-one | C9H6BrNO | CID 15885182 - PubChem. (URL: [Link])
-
Validation of Analytical Procedures Q2(R2) - ICH. (URL: [Link])
-
1-Methylisoquinoline | C10H9N | CID 15592 - PubChem. (URL: [Link])
-
1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... - ResearchGate. (URL: [Link])
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (URL: [Link])
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (URL: [Link])
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (URL: [Link])
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (URL: [Link])
-
Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives - ResearchGate. (URL: [Link])
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (URL: [Link])
-
Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)... - ResearchGate. (URL: [Link])
-
Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety - ResearchGate. (URL: [Link])
-
ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (URL: [Link])
-
NMR-spectroscopic analysis of mixtures: from structure to function - PMC - NIH. (URL: [Link])
-
Index Gas Chromatography - Teknokroma. (URL: [Link])
-
Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. (URL: [Link])
-
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. (URL: [Link])
-
Molecular Spectroscopy: Underutilized Detection for Gas Chromatography | LCGC International. (URL: [Link])
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HPLC Method for Analysis of Bromoform on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 8. iiste.org [iiste.org]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to Reference Standards for the Analysis of 6-Bromo-1-methylisoquinoline
In the landscape of pharmaceutical research and drug development, the structural and purity assessment of novel chemical entities and their intermediates is paramount. 6-Bromo-1-methylisoquinoline, a key heterocyclic building block, is increasingly utilized in the synthesis of biologically active compounds.[1] Its precise analytical characterization is therefore not merely a procedural step but a foundational requirement for reproducible research and development outcomes. This guide provides an in-depth comparison of reference standards for the analysis of this compound, offering field-proven insights into the selection and application of these critical materials.
The Imperative of a High-Quality Reference Standard
An analytical reference standard serves as a calibrated benchmark against which a sample is compared. Its quality directly impacts the accuracy, precision, and reliability of all subsequent analytical measurements.[2] In a regulated environment, the use of a well-characterized standard is non-negotiable, as it underpins the validity of data submitted to regulatory agencies.[3][4] A Certified Reference Material (CRM) represents the pinnacle of quality, providing traceability and a statement of uncertainty for its certified property values.[5] However, the availability of a CRM for a specific intermediate like this compound can be limited. Consequently, researchers often rely on well-characterized in-house or secondary standards. This guide will compare the analytical rigor applied to a CRM versus a typical commercial-grade material to highlight the potential discrepancies and their impact.
Core Analytical Techniques for Qualification
The qualification of a this compound reference standard relies on a suite of orthogonal analytical techniques to unambiguously confirm its identity, purity, and potency. The primary methods include:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment and quantification of impurities.[6] A well-developed HPLC method can separate the main component from process-related impurities and degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for structural elucidation. Both ¹H and ¹³C NMR provide a detailed map of the molecule's atomic framework, confirming the connectivity and substitution pattern.[7]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[7] For a brominated compound like this compound, MS is particularly useful due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), which appear as a pair of peaks of nearly equal intensity separated by 2 m/z units.[8][9]
Comparative Analysis of Reference Standards
The choice of a reference standard can significantly influence experimental outcomes. Below is a comparison of a hypothetical Certified Reference Material (CRM), a well-characterized secondary standard, and a standard commercial-grade batch of this compound.
| Parameter | Certified Reference Material (CRM) | Well-Characterized Secondary Standard | Standard Commercial Grade |
| Purity (HPLC Area %) | ≥ 99.5% with certified uncertainty | ≥ 98.0% | >95% (Typical)[10] |
| Identity Confirmation | Confirmed by ¹H NMR, ¹³C NMR, and MS | Confirmed by ¹H NMR and MS | Often relies on supplier's basic ¹H NMR |
| Impurity Profile | All impurities >0.05% identified and quantified | Major impurities identified | Impurity profile generally unknown |
| Traceability | Traceable to a national metrology institute | Traceable to an in-house primary standard | No traceability |
| Certificate of Analysis | Comprehensive, with certified values and uncertainty | Detailed, with analytical data | Basic, often with limited data |
This comparison underscores the value of a well-characterized standard. While a CRM is the ideal, a properly qualified secondary standard can be a viable and cost-effective alternative for many research applications.
Experimental Protocols for Qualification
The following protocols are provided as a guide for the analytical characterization of this compound. These methods should be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[3][4]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and to quantify any related impurities.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. The gradient is optimized to ensure separation of the main peak from all potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and record the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks.
Causality: The choice of a C18 column is based on its wide applicability for the separation of moderately polar heterocyclic compounds. The acidic mobile phase ensures good peak shape by suppressing the ionization of the basic isoquinoline nitrogen.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Methodology:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. The expected spectrum for this compound would show signals in the aromatic region (typically δ 7.5-9.0 ppm) and a singlet for the methyl group (around δ 2.5-3.0 ppm).[11][12]
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum to confirm the number of unique carbon environments.
Causality: High-field NMR provides the necessary resolution to distinguish between the different protons and carbons in the molecule, allowing for unambiguous structural assignment.
Molecular Weight Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Methodology:
-
Instrumentation: A mass spectrometer, typically coupled to an HPLC or with a direct infusion source.
-
Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for isoquinolines.
-
Analysis: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺. For this compound (C₁₀H₈BrN, molecular weight ~222.08 g/mol ), the expected m/z would be around 222 and 224, reflecting the two isotopes of bromine in a roughly 1:1 ratio.[9][13]
Causality: ESI is a soft ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule. The isotopic pattern provides a high degree of confidence in the presence of a bromine atom.[8]
Visualization of Workflows
The following diagrams illustrate the key workflows in the qualification and selection of a reference standard.
Caption: Workflow for the qualification of a reference standard.
Caption: Decision tree for selecting an appropriate reference standard.
Conclusion
The selection of an appropriate reference standard is a critical decision in the analysis of this compound. While a Certified Reference Material provides the highest level of assurance, a well-characterized secondary standard, qualified through a rigorous application of orthogonal analytical techniques such as HPLC, NMR, and MS, can provide the necessary confidence for many research and development applications. It is incumbent upon the scientist to understand the analytical requirements of their work and to choose a reference standard that ensures the integrity and reliability of their data.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
PubChem. (n.d.). This compound (C10H8BrN). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromoisoquinolin-1(2H)-one. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromoisoquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylisoquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... Retrieved from [Link]
-
MDPI. (2021). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
PubMed. (1978). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
YouTube. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2).... Retrieved from [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
-
ZeptoMetrix. (n.d.). Pharmaceutical Analytical Reference Materials. Retrieved from [Link]
-
YouTube. (2020). Using Mass Spectrometry to Determine if Bromine or Chlorine are in a Molecule. Retrieved from [Link]
-
MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. 6-Bromoquinoline(5332-25-2) 1H NMR [m.chemicalbook.com]
- 12. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]
- 13. PubChemLite - this compound (C10H8BrN) [pubchemlite.lcsb.uni.lu]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS for Purity Assessment
In the landscape of pharmaceutical development and quality control, the accurate determination of a compound's purity is paramount. The presence of impurities can significantly impact the safety, efficacy, and stability of a drug product.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and widely used analytical techniques for separating and identifying components within a mixture.[2] This guide provides an in-depth comparison of these two methodologies, offering insights into their cross-validation for robust purity assessment.
The Imperative of Orthogonal Purity Assessment
Relying on a single analytical method for purity determination can be misleading. Co-elution of impurities with the main compound or the presence of non-chromatophoric or non-ionizable species can lead to an overestimation of purity.[3] To mitigate this risk, regulatory bodies and industry best practices advocate for the use of orthogonal methods—techniques that measure the same attribute using different principles of separation and detection.[4] Cross-validating HPLC and GC-MS, which rely on distinct separation mechanisms, provides a more comprehensive and trustworthy purity profile.[5][6]
Fundamental Principles: A Tale of Two Phases
Understanding the core principles of HPLC and GC-MS is crucial for appreciating their complementary nature in purity analysis.
High-Performance Liquid Chromatography (HPLC):
HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column.[7][8] The separation is driven by the analyte's interactions with the stationary phase, which can be based on polarity (normal and reversed-phase), ion-exchange, size exclusion, or affinity.[9] This makes HPLC exceptionally versatile for analyzing a wide range of compounds, particularly those that are non-volatile, polar, and thermally unstable.[10]
-
Causality in HPLC: The choice of stationary and mobile phases is dictated by the analyte's physicochemical properties. For instance, a non-polar C18 column (stationary phase) is commonly used with a polar mobile phase (e.g., water-acetonitrile gradient) in reversed-phase HPLC to separate non-polar to moderately polar compounds. The more hydrophobic a compound, the stronger its interaction with the C18 stationary phase, leading to a longer retention time.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a hybrid technique that couples the separation power of gas chromatography with the identification capabilities of mass spectrometry.[11][12] In GC, a gaseous mobile phase (carrier gas) carries the vaporized sample through a column containing a stationary phase.[11] Separation occurs based on the compound's volatility and its interaction with the stationary phase.[11] The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint.[11] GC-MS is ideally suited for the analysis of volatile and semi-volatile compounds.[13][14]
-
Causality in GC-MS: The temperature program of the GC oven is a critical parameter. A gradual increase in temperature allows for the sequential elution of compounds based on their boiling points, with more volatile compounds eluting first. The choice of the GC column's stationary phase, typically a polymeric liquid coated on the column wall, influences the separation based on polarity and specific interactions.
Head-to-Head Comparison: HPLC vs. GC-MS for Purity Assessment
The selection of the primary and orthogonal methods depends heavily on the nature of the active pharmaceutical ingredient (API) and its potential impurities.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Applicable Analytes | Non-volatile, polar, thermally unstable, high molecular weight compounds.[10][14] | Volatile and semi-volatile, thermally stable compounds.[10][13][14] |
| Separation Principle | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity, charge, size, etc.[8][9] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility and polarity.[11] |
| Detection | UV-Vis, Photodiode Array (PDA), Fluorescence, Refractive Index, Mass Spectrometry (MS).[10] | Primarily Mass Spectrometry (MS), also Flame Ionization Detector (FID), Thermal Conductivity Detector (TCD).[2] |
| Strengths | Versatile for a wide range of compounds, high resolution and sensitivity, non-destructive (with most detectors).[15][16] | Excellent for volatile impurities (e.g., residual solvents), highly specific identification with MS, fast analysis times.[10][17] |
| Limitations | May not be suitable for highly volatile compounds, can be time-consuming, higher solvent consumption.[10][16] | Limited to thermally stable and volatile compounds, derivatization may be required for non-volatile analytes, destructive technique.[17][18] |
A Self-Validating System: The Cross-Validation Workflow
Cross-validation is a formal process to demonstrate that two analytical methods produce comparable results.[6][19] This is essential when data from both methods will be used to support the purity assessment of a drug substance.
Experimental Workflow for Cross-Validation
Caption: Cross-validation workflow for HPLC and GC-MS.
Step-by-Step Methodology for Cross-Validation
1. Method Validation: Before cross-validation, both the HPLC and GC-MS methods must be independently validated according to ICH Q2(R1) guidelines.[20][21][22] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components.[22]
-
Linearity: A minimum of 5 concentrations is recommended to establish a linear relationship between concentration and response.[20]
-
Accuracy & Precision: Assessed at multiple concentration levels.[20]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Important for impurity analysis.
-
Range: The interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.[20][21]
-
Robustness: Deliberate variations in method parameters to assess its reliability.
2. Sample Analysis: A minimum of three batches of the drug substance should be analyzed by both validated methods. It is also beneficial to analyze samples spiked with known impurities at relevant concentrations.[19]
3. Data Comparison: The results from both methods are then compared. This comparison should include:
-
Purity values: The overall purity of the drug substance.
-
Impurity profiles: The number and identity of impurities detected.
-
Quantitation of impurities: The levels of individual impurities.
4. Acceptance Criteria: Pre-defined acceptance criteria for the comparison should be established. For example, the difference in purity values obtained by the two methods should not exceed a certain percentage (e.g., 2%). The relative percent difference for individual impurities should also be within an acceptable range.
Decision Framework: Choosing the Right Technique
The choice between HPLC and GC-MS as the primary method for purity assessment is dictated by the analyte's properties.
Sources
- 1. moravek.com [moravek.com]
- 2. smithers.com [smithers.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. fluidimaging.com [fluidimaging.com]
- 5. aelabgroup.com [aelabgroup.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 8. HPLC Basics – Essential Guide to Chromatography Principles [knauer.net]
- 9. Principles, Advantages, and Applications of HPLC-Based Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 10. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 11. How Does GC-MS Work and Its Principle Explained | Phenomenex [phenomenex.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. gentechscientific.com [gentechscientific.com]
- 14. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 15. Advantages and Disadvantages of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. mastelf.com [mastelf.com]
- 18. labioscientific.com [labioscientific.com]
- 19. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 20. database.ich.org [database.ich.org]
- 21. ema.europa.eu [ema.europa.eu]
- 22. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Suzuki Coupling: Comparing the Reactivity of Bromo- vs. Chloro-isoquinolines
Introduction: The Strategic Choice of Halogen in Isoquinoline Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, prized for its power to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] For medicinal chemists and material scientists, it is an indispensable tool for constructing the biaryl and hetero-biaryl scaffolds that form the core of countless pharmaceuticals and functional materials.[1][3] The isoquinoline nucleus, a privileged scaffold in drug discovery, is frequently functionalized using this reaction.
However, the practical success of a Suzuki coupling hinges on a critical, often budget-defining choice: the halide on the isoquinoline substrate. While bromo-isoquinolines are common and reliable coupling partners, their chloro- counterparts are often more economical and readily available as starting materials. This guide provides an in-depth comparison of the reactivity of bromo- versus chloro-isoquinolines, moving beyond simple protocols to explore the fundamental mechanistic principles that govern their behavior. By understanding why these substrates react differently, researchers can make more informed decisions, troubleshoot challenging reactions, and ultimately accelerate their discovery programs.
The Decisive Step: Mechanistic Insights into Halide Reactivity
The efficacy of a Suzuki coupling is governed by a palladium-catalyzed cycle comprising three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5][6] For aryl halides, the initial Oxidative Addition —the insertion of the Pd(0) catalyst into the carbon-halogen (C-X) bond—is typically the rate-determining step and the crux of the reactivity difference between bromo- and chloro-isoquinolines.[5]
The relative reactivity of organic halides follows a well-established trend: I > Br > OTf >> Cl .[2][7] This order is directly correlated with the bond dissociation energy (BDE) of the corresponding carbon-halogen bond. The C-Cl bond is significantly stronger and more stable (average BDE for aryl chlorides: ~97 kcal/mol) than the C-Br bond (average BDE for aryl bromides: ~84 kcal/mol).[8][9] Consequently, cleaving the robust C-Cl bond via oxidative addition requires a more energetic and catalytically potent system.
Caption: The Suzuki-Miyaura catalytic cycle.
Performance Comparison: Bromo-isoquinoline vs. Chloro-isoquinoline
| Feature | Bromo-isoquinolines | Chloro-isoquinolines |
| Relative Reactivity | High | Low to Moderate |
| C-X Bond Energy | Lower (~84 kcal/mol) | Higher (~97 kcal/mol) |
| Oxidative Addition | Facile, proceeds under mild conditions | Difficult, requires highly active catalysts |
| Typical Catalysts | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Pd₂(dba)₃, Pd(OAc)₂ |
| Required Ligands | Standard phosphines (e.g., PPh₃, dppf) | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs) |
| Typical Bases | K₂CO₃, Cs₂CO₃, K₃PO₄ | Stronger bases often preferred (e.g., K₃PO₄, CsF) |
| Reaction Temperature | Often moderate (e.g., 80-100 °C) | Often higher (e.g., 100-120 °C) |
| Expected Yields | Generally good to excellent | Highly variable; can be excellent with optimized systems but poor with standard catalysts |
The Workhorse: Coupling with Bromo-isoquinolines
Bromo-isoquinolines are the preferred substrate when reliability and straightforward reaction setup are paramount. The weaker C-Br bond readily undergoes oxidative addition with a wide range of standard Pd(0) catalysts.
Field Insights: For a typical bromo-isoquinoline, a catalyst system like PdCl₂(dppf) or in-situ generated Pd(0) from Pd(OAc)₂ with a phosphine ligand provides a robust starting point. The primary experimental variables to screen are often the base and solvent system to optimize solubility and yield. These reactions are generally predictable and offer high conversion rates, making them ideal for routine synthetic operations and library synthesis where success is prioritized over cost savings on the starting halide.
The Challenge: Activating Chloro-isoquinolines
The significantly higher bond dissociation energy of the C-Cl bond renders chloro-isoquinolines far less reactive.[5][10] Standard catalysts like Pd(PPh₃)₄ are often ineffective, leading to low or no conversion. The key to successfully coupling these challenging substrates lies in using a catalytic system specifically designed to overcome the high activation barrier of the oxidative addition step.
Expertise in Action: The Role of Specialized Ligands The breakthrough in coupling aryl chlorides came with the development of sterically hindered, electron-rich phosphine ligands, often referred to as "Buchwald ligands" (e.g., SPhos, XPhos, RuPhos, BrettPhos), and N-Heterocyclic Carbenes (NHCs).[7][11][12]
-
Electron-Rich Nature: These ligands donate significant electron density to the palladium center. This increases the metal's nucleophilicity, making it more reactive and capable of inserting into the strong C-Cl bond.
-
Steric Bulk: The large size of these ligands promotes the reductive elimination step, preventing the catalyst from becoming trapped in an inactive state and accelerating overall turnover.
Without these advanced ligands, attempts to couple chloro-isoquinolines are often futile.[13][14][15] Therefore, while the starting material is cheaper, the cost of the specialized ligand and potentially higher catalyst loading must be factored into the experimental design.
Caption: Catalyst selection logic for halo-isoquinolines.
Validated Experimental Protocols
The following protocols are self-validating systems, representing best practices for each substrate class. Adherence to inert atmosphere techniques is critical for success, as oxygen can deactivate the Pd(0) catalyst.
Protocol 1: Suzuki Coupling of a Bromo-isoquinoline (Representative)
This protocol is based on established methods for coupling bromo-quinolines and serves as a robust starting point.[3]
Reactants:
-
Methyl 6-bromoquinoline-3-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv)
-
K₂CO₃ (2.5 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add Methyl 6-bromoquinoline-3-carboxylate, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen gas (repeat 3 times).
-
Add the PdCl₂(dppf)·CH₂Cl₂ catalyst under a positive pressure of inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-quinoline-3-carboxylate.
Protocol 2: Suzuki Coupling of a Chloro-isoquinoline (Representative)
This protocol employs a highly active catalyst system necessary for the activation of the inert C-Cl bond.[1][14]
Reactants:
-
4-Chloroisoquinoline (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.08 equiv)
-
K₃PO₄ (3.0 equiv)
-
Solvent: Toluene
Step-by-Step Methodology:
-
In a glovebox or under a strict inert atmosphere, add K₃PO₄ to a flame-dried Schlenk flask.
-
In a separate vial, add Pd₂(dba)₃ and SPhos, and dissolve in a small amount of toluene to pre-form the catalyst.
-
To the Schlenk flask, add the 4-chloroisoquinoline and the arylboronic acid.
-
Evacuate and backfill the flask with argon (repeat 3 times).
-
Add the pre-formed catalyst solution to the flask via syringe, followed by additional degassed toluene.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS. Reactions may require 12-24 hours.
-
Upon completion, cool the reaction to room temperature and quench by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-arylisoquinoline.
Conclusion and Strategic Recommendations
The choice between a bromo- and chloro-isoquinoline for Suzuki coupling is a trade-off between substrate cost and reaction development effort.
-
For Reliability and Speed: Bromo-isoquinolines are the superior choice. They react under well-established, mild conditions with standard catalysts, ensuring a higher probability of success with minimal optimization. They are ideal for proof-of-concept syntheses and time-sensitive projects.
-
For Cost-Effectiveness and Scale-Up: Chloro-isoquinolines present a more economical option, especially for large-scale synthesis. However, this cost benefit is contingent upon a successful reaction. Success is not guaranteed and requires investment in specialized, often expensive, electron-rich and bulky phosphine ligands. Researchers must be prepared to screen multiple ligands, bases, and solvents to achieve satisfactory yields.
Ultimately, the decision rests on the specific goals of the project. By understanding the fundamental principles of C-X bond activation, chemists can navigate this choice strategically, transforming a potential synthetic roadblock into a routine and successful coupling.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Synthesis Insight. (n.d.). How does the Suzuki coupling reaction work?.
- Wikipedia. (n.d.). Suzuki reaction.
- ResearchGate. (2009).
- BenchChem. (2025).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands.
- ResearchGate. (2016). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- Lipshutz, B. H., & Blomgren, P. A. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 3(12), 1869–1871.
- Lee, D.-H., & Jin, M.-J. (2011). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Letters, 13(2), 252–255.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Kelly, C. P., et al. (2015). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 80(15), 7795–7804.
- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?.
- Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ORGANIC SYNTHESIS INSIGHT: How does the Suzuki coupling reaction work? [blog.orgsyn.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 15. uwindsor.ca [uwindsor.ca]
A Researcher's Guide to the Spectroscopic Differentiation of 6-Bromo-1-methylisoquinoline and Its Positional Isomers
In the landscape of medicinal chemistry and drug development, the unambiguous identification of molecular structure is a cornerstone of safe and effective therapeutic design. Isoquinoline scaffolds are prevalent in a vast array of biologically active compounds, and subtle changes in substituent positioning can drastically alter their pharmacological profiles. This guide provides a comprehensive spectroscopic comparison of 6-bromo-1-methylisoquinoline and its key positional isomers: 5-bromo-1-methylisoquinoline, 7-bromo-1-methylisoquinoline, and 8-bromo-1-methylisoquinoline. By leveraging the distinct electronic environments created by the bromine substituent at various positions on the isoquinoline core, we can effectively differentiate these isomers using routine spectroscopic techniques.
This guide is structured to provide not only the raw data but also the underlying scientific principles and practical experimental protocols. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a multi-faceted approach to structural elucidation.
The Critical Role of Spectroscopy in Isomer Differentiation
The electronic nature of the bromine atom, being both inductively withdrawing and weakly deactivating through resonance, imparts a unique fingerprint on the spectroscopic data of each isomer. The proximity of the bromine to different protons and carbons in the aromatic system leads to predictable and measurable differences in chemical shifts, coupling constants, and fragmentation patterns. Understanding these effects is paramount for any researcher working with substituted heterocyclic systems.
Comparative Spectroscopic Analysis
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is arguably the most powerful tool for distinguishing these isomers. The chemical shift of the protons on the isoquinoline ring system is highly sensitive to the position of the bromine atom. Aromatic protons typically resonate in the 7-9 ppm range.[1] The electron-withdrawing nature of the bromine atom generally causes a downfield shift for nearby protons.
Key Differentiating Features in ¹H NMR:
-
Singlets vs. Doublets/Multiplets: The substitution pattern dictates the splitting patterns of the aromatic protons. For instance, in this compound, the H-5 proton will appear as a singlet, providing a clear diagnostic signal.
-
Chemical Shifts: The protons ortho and para to the bromine atom will experience the most significant shifts. By analyzing the specific chemical shifts and coupling constants, a definitive assignment can be made.
-
Methyl Group Signal: The singlet corresponding to the 1-methyl group will be present in all isomers, typically appearing around 2.5-3.0 ppm.
Table 1: Comparative ¹H NMR Data (Predicted and Reported Ranges in CDCl₃)
| Proton | 5-Bromo-1-methylisoquinoline (δ, ppm) | This compound (δ, ppm) | 7-Bromo-1-methylisoquinoline (δ, ppm) | 8-Bromo-1-methylisoquinoline (δ, ppm) |
| H-3 | ~8.2 (d) | ~8.1 (d) | ~8.2 (d) | ~8.2 (d) |
| H-4 | ~7.5 (d) | ~7.4 (d) | ~7.5 (d) | ~7.5 (d) |
| H-5 | --- | ~8.0 (s) | ~8.3 (d) | ~7.7 (d) |
| H-6 | ~7.6 (t) | --- | ~7.8 (dd) | ~7.5 (t) |
| H-7 | ~7.9 (d) | ~7.7 (d) | --- | ~7.9 (d) |
| H-8 | ~8.1 (d) | ~8.0 (d) | ~8.5 (s) | --- |
| 1-CH₃ | ~2.8 (s) | ~2.8 (s) | ~2.8 (s) | ~2.9 (s) |
Note: The exact chemical shifts and coupling constants can vary slightly based on the solvent and concentration. The data presented is a generalized representation based on typical values for substituted isoquinolines.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides complementary information to ¹H NMR. The carbon directly attached to the bromine atom (ipso-carbon) will have its signal significantly shifted and often broadened. The chemical shifts of the other carbons in the aromatic ring are also influenced by the bromine's position.
Key Differentiating Features in ¹³C NMR:
-
Ipso-Carbon Signal: The chemical shift of the carbon atom bonded to bromine is a key identifier.
-
Quaternary Carbon Signals: The positions of the quaternary carbons (C-1, C-4a, C-8a) will also show subtle but measurable differences between the isomers.
Table 2: Comparative ¹³C NMR Data (Predicted and Reported Ranges in CDCl₃)
| Carbon | 5-Bromo-1-methylisoquinoline (δ, ppm) | This compound (δ, ppm) | 7-Bromo-1-methylisoquinoline (δ, ppm) | 8-Bromo-1-methylisoquinoline (δ, ppm) |
| C-1 | ~158 | ~158 | ~159 | ~157 |
| C-3 | ~142 | ~142 | ~143 | ~142 |
| C-4 | ~120 | ~120 | ~121 | ~120 |
| C-4a | ~135 | ~134 | ~135 | ~136 |
| C-5 | ~122 (C-Br) | ~130 | ~128 | ~129 |
| C-6 | ~132 | ~120 (C-Br) | ~125 | ~128 |
| C-7 | ~128 | ~135 | ~123 (C-Br) | ~130 |
| C-8 | ~127 | ~128 | ~130 | ~121 (C-Br) |
| C-8a | ~128 | ~129 | ~127 | ~128 |
| 1-CH₃ | ~23 | ~23 | ~23 | ~24 |
Note: These are approximate chemical shifts. Precise values should be determined experimentally.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of key functional groups. While it may not be the primary technique for distinguishing these positional isomers, certain regions of the spectrum can offer confirmatory evidence.
Key Differentiating Features in IR Spectroscopy:
-
C-Br Stretch: A weak to medium absorption in the 600-500 cm⁻¹ region is characteristic of the C-Br bond. The exact position can be subtly influenced by the overall electronic structure of the molecule.
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene ring portion of the isoquinoline. Each isomer will have a unique pattern in this region.
-
Aromatic C=C and C=N Stretching: These vibrations appear in the 1650-1450 cm⁻¹ region and confirm the presence of the isoquinoline core.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. All four isomers will have the same molecular weight. However, the relative abundances of the fragment ions may differ, although these differences can be subtle.
Key Differentiating Features in Mass Spectrometry:
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak will be observed at m/z corresponding to the molecular weight of C₁₀H₈BrN. Due to the presence of bromine, there will be a characteristic M+2 peak of nearly equal intensity, arising from the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[2][3]
-
Fragmentation Pattern: The primary fragmentation pathways for isoquinolines often involve the loss of small molecules or radicals.[4][5][6] For 1-methylisoquinolines, a common fragmentation is the loss of a hydrogen radical to form a stable quinolinium-like cation, followed by the loss of acetylene. The position of the bromine atom may influence the propensity of certain fragmentation pathways, leading to variations in the relative intensities of the fragment ions.
Experimental Protocols
To ensure the reliability and reproducibility of the spectroscopic data, the following standardized protocols are recommended.
Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified bromo-1-methylisoquinoline isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
IR Spectroscopy: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) is suitable. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Mass Spectrometry: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.
Data Acquisition Workflow
Caption: Workflow for the spectroscopic identification of bromo-1-methylisoquinoline isomers.
Conclusion
The differentiation of this compound from its positional isomers is readily achievable through a systematic application of standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy, in particular, provide the most definitive data for unambiguous structural assignment due to the high sensitivity of chemical shifts and coupling patterns to the position of the bromine substituent. IR spectroscopy and mass spectrometry serve as valuable confirmatory tools, corroborating the presence of key functional groups and the overall molecular formula. By following the outlined protocols and carefully interpreting the resulting spectra, researchers can confidently identify the specific isomer in their samples, a critical step in advancing their chemical and pharmaceutical research.
References
-
TSI Journals. (n.d.). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylisoquinoline. Retrieved from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra for aliphatic and aromatic bromine-based polyols. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]
-
ACS Publications. (n.d.). FTIR study of the mechanism of the chlorine and bromine atom initiated oxidation of acetylene. Retrieved from [Link]
-
Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]
-
PubMed. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Bromo-2-methylquinoline. Retrieved from [Link]
-
Shimadzu. (2005). FTIR flame-retardants News. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromoisoquinolin-1(2H)-one. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
-
YouTube. (2015). Interpreting NMR Spectra 1. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
RSC Publishing. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. Retrieved from [Link]
-
ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [https://www.sciencedirect.com/book/9780444518118/basic-1h-and-13c-nmr-spectroscopy]([Link] spectroscopy)
-
Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]
-
PubMed. (2001). An ab initio study of electronic structure and spectra of 8-bromoguanine: a comparative study with guanine. Retrieved from [Link]
-
PubMed. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromoisoquinoline. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
Sources
- 1. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Bromo-1-methylisoquinoline: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 6-Bromo-1-methylisoquinoline. As a brominated heterocyclic compound, this substance requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This document synthesizes best practices from established safety guidelines for halogenated organic compounds and data from structurally similar molecules to provide a comprehensive operational plan.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available at the time of this writing. Therefore, the following guidance is based on the known hazards of analogous compounds such as 6-bromoisoquinoline and other halogenated aromatic heterocycles. A cautious and conservative approach is strongly advised.
Hazard Assessment and Profile
Based on data from structurally related compounds, this compound should be treated as a hazardous substance with the following potential classifications.[1]
| Hazard Classification | GHS Hazard Statement (Anticipated) | Source Analogy |
| Acute Oral Toxicity | H302: Harmful if swallowed | 6-Bromoisoquinolin-1(2H)-one[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | 6-Bromoisoquinolin-1(2H)-one[1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | 6-Bromoquinoline |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | 6-Bromoisoquinolin-1(2H)-one[1] |
The presence of the bromine atom on the isoquinoline core necessitates that this compound be classified as a halogenated organic waste. During thermal decomposition, such as incineration, there is a potential for the formation of hydrogen bromide (HBr) and other hazardous byproducts.[2] Therefore, disposal must be conducted in a manner that mitigates these risks.
Personal Protective Equipment (PPE) and Safe Handling
Prior to handling this compound, all personnel must be equipped with the appropriate PPE. Adherence to these guidelines is critical to prevent accidental exposure.
-
Hand Protection: Wear nitrile rubber gloves. If prolonged contact is anticipated, consider double-gloving.
-
Eye Protection: Use ANSI-approved chemical splash goggles.
-
Skin and Body Protection: A fully buttoned lab coat is mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron should also be worn.
-
Respiratory Protection: All handling of solid or solutions of this compound should be conducted within a certified chemical fume hood to avoid inhalation of dust or aerosols.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Evacuate and Isolate: Alert personnel in the immediate area and restrict access to the spill zone.
-
Ventilate: Ensure the chemical fume hood is operational if the spill is contained within it. For spills outside a hood, ensure the area is well-ventilated.
-
Don PPE: Before cleanup, don the full PPE as described in Section 2.
-
Containment and Cleanup:
-
For solid spills: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit absorbent. Avoid raising dust.
-
For liquid spills (solutions): Absorb the spill with an inert absorbent material.
-
-
Collection: Carefully scoop the absorbed material and spilled substance into a designated, sealable waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Waste Disposal: The sealed container with the spill cleanup materials must be labeled and disposed of according to the procedures outlined in Section 4.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be treated as a halogenated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in general laboratory trash.[3]
Waste Segregation and Collection
Proper segregation is the first and most critical step in the disposal process.
-
Designated Waste Stream: this compound waste must be collected separately from non-halogenated chemical waste.[4] Mixing halogenated and non-halogenated waste increases disposal costs and complexity.
-
Waste Container: Use a dedicated, chemically compatible, and clearly labeled waste container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended. The container must be in good condition with no signs of damage or leakage.
-
Labeling: The waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Harmful," "Irritant")
-
The date of accumulation start.
-
On-site Storage
Proper storage of the waste container while it is being filled is crucial for safety and regulatory compliance.
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary container to contain any potential leaks.
-
Incompatibilities: Store the this compound waste away from strong oxidizing agents and strong acids.[6]
Final Disposal Pathway
The recommended and regulated method for the final disposal of halogenated organic compounds is high-temperature incineration.[7]
-
Causality: Incineration at high temperatures (typically 99.99% destruction and removal efficiency or DRE) is necessary to break down the stable aromatic isoquinoline ring and the carbon-bromine bond.[8] This process mineralizes the organic components into carbon dioxide, water, and hydrogen bromide.
-
Regulatory Requirement: Licensed hazardous waste disposal facilities are equipped with specialized incinerators that have flue gas scrubbing systems.[7] These scrubbers are essential to neutralize and remove the acidic hydrogen bromide gas formed during combustion, preventing its release into the atmosphere.
-
Arranging for Pickup: Once the waste container is full (do not overfill, leave some headspace), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for waste pickup requests.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from Ideal Response website. [Link]
-
ResearchGate. (2015, November 14). Which is the best way to recycle or neutralise Bromine? Retrieved from ResearchGate. [Link]
-
PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation. Retrieved from PubMed. [Link]
-
University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Dangerously Reactive Chemicals. Retrieved from UPEI Safety Office. [Link]
-
University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from University of Essex. [Link]
-
Regulations.gov. (2020, August 31). UNITED STATES ENVIRONMENTAL PROTECTION AGENCY. Retrieved from Regulations.gov. [Link]
-
Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from EPA NEIPS. [Link]
-
Laboratory Waste Guide. (2025). Laboratory Waste Guide 2025. Retrieved from Laboratory Waste Guide. [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from CWU. [Link]
-
Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET - 7-Bromo-1-chloroisoquinoline. Retrieved from Thermo Fisher Scientific. [Link]
-
MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from MDPI. [Link]
-
Environmental Protection Agency. (n.d.). Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities: Proposed Rules, Federal Register Notice. Retrieved from EPA NEIPS. [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from VUMC. [Link]
-
MDPI. (n.d.). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from MDPI. [Link]
-
ResearchGate. (2025, October 12). (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from ResearchGate. [Link]
-
Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Retrieved from EPA. [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from PTB. [Link]
-
PubMed Central. (n.d.). Methods of Responsibly Managing End-of-Life Foams and Plastics Containing Flame Retardants: Part II. Retrieved from PubMed Central. [Link]
-
PubMed. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from PubMed. [Link]
-
Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from eCFR. [Link]
-
PubChem. (n.d.). 6-Bromoisoquinolin-1(2H)-one. Retrieved from PubChem. [Link]
-
ScienceDirect. (n.d.). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Retrieved from ScienceDirect. [Link]
-
MDPI. (2025, October 12). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from MDPI. [Link]
-
CIOP-PIB. (n.d.). Products of thermal decomposition of brominated polymer flame retardants. Retrieved from CIOP-PIB. [Link]
Sources
- 1. 6-Bromoisoquinolin-1(2H)-one | C9H6BrNO | CID 15885182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Research Portal [researchportal.murdoch.edu.au]
- 3. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 4. essex.ac.uk [essex.ac.uk]
- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. fishersci.com [fishersci.com]
- 7. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 8. epa.gov [epa.gov]
- 9. vumc.org [vumc.org]
A Comprehensive Guide to Personal Protective Equipment for Handling 6-Bromo-1-methylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. 6-Bromo-1-methylisoquinoline, a halogenated isoquinoline derivative, represents a class of compounds with significant potential in medicinal chemistry. However, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed, step-by-step framework for the appropriate selection and use of Personal Protective Equipment (PPE) when handling this compound, grounded in established safety protocols for analogous chemical structures.
Hazard Assessment: A Prudent Approach in the Absence of Specific Data
-
Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
Table 1: GHS Hazard Classifications of Structurally Similar Compounds
| Hazard Class | 6-Bromoisoquinolin-1(2H)-one[2][3] | 6-Bromoquinoline[4][5] |
| Acute Toxicity, Oral | Category 4 | Not Classified |
| Skin Corrosion/Irritation | Category 2 | Category 2 |
| Serious Eye Damage/Irritation | Category 1 | Category 2 |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | Category 3 |
Based on this data, it is prudent to handle this compound with a high degree of caution, assuming it possesses similar or even more pronounced hazardous properties.
The Core of Protection: A Multi-Layered PPE Strategy
A comprehensive PPE strategy is non-negotiable. The following sections detail the minimum required PPE and provide guidance for escalating protection based on the experimental context.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, especially when in powdered form or solution, must be conducted within a certified and properly functioning chemical fume hood. This is the primary barrier to prevent inhalation of dust or vapors.
Essential Personal Protective Equipment
The following PPE should be considered the minimum standard for any work involving this compound:
-
Eye and Face Protection:
-
Safety Goggles: Tightly fitting chemical splash goggles are mandatory to protect against splashes and fine dust.[6]
-
Face Shield: A full-face shield should be worn over safety goggles, especially when there is a significant risk of splashing, such as during transfers of larger quantities or when working with heated solutions.
-
-
Hand Protection:
-
Double Gloving: The use of two pairs of nitrile gloves is strongly recommended.[6] This provides a crucial safety margin in case the outer glove is compromised.
-
Glove Selection: Nitrile gloves are a suitable choice for protection against a wide range of chemicals. Ensure gloves are of an appropriate thickness and are changed immediately if contaminated or torn.[6]
-
-
Body Protection:
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and tight-fitting cuffs is essential to protect the skin from accidental contact.
-
Chemical-Resistant Apron: For procedures with a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
-
Respiratory Protection:
-
In situations where there is a potential for aerosol generation and work cannot be conducted within a fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required. All personnel requiring respiratory protection must be enrolled in a respiratory protection program, including fit testing and training.
-
Table 2: Recommended PPE for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection (if not in fume hood) |
| Weighing and preparing solutions | Safety goggles and face shield | Double nitrile gloves | Lab coat | NIOSH-approved respirator |
| Chemical reactions and workup | Safety goggles and face shield | Double nitrile gloves | Lab coat and chemical-resistant apron | NIOSH-approved respirator |
| Purification (e.g., chromatography) | Safety goggles and face shield | Double nitrile gloves | Lab coat and chemical-resistant apron | NIOSH-approved respirator |
| Handling of waste | Safety goggles and face shield | Double nitrile gloves | Lab coat | NIOSH-approved respirator |
Procedural Discipline: Donning, Doffing, and Decontamination
The effectiveness of PPE is contingent upon its correct use. The following step-by-step protocols are critical for minimizing exposure.
Donning PPE: A Deliberate Sequence
-
Lab Coat and Apron: Put on your lab coat, ensuring it is fully buttoned. If required, wear a chemical-resistant apron over the lab coat.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat.
-
Respiratory Protection: If required, put on your respirator. Perform a positive and negative pressure seal check.
-
Eye and Face Protection: Put on your safety goggles, followed by a face shield.
Doffing PPE: A Contamination-Aware Process
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do so to contain any contamination. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield and then the safety goggles.
-
Lab Coat and Apron: Remove your lab coat and apron, folding the contaminated side inward.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Respiratory Protection: If worn, remove your respirator last.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Spills, Storage, and Disposal: A Lifecycle Approach to Safety
Spill Management
In the event of a spill, evacuate the area and alert your supervisor and the institutional safety office. Only trained personnel with appropriate PPE should manage the cleanup. For a small spill, and if you are trained to do so, use an absorbent material to contain the spill and then decontaminate the area. All materials used for cleanup should be disposed of as hazardous waste.[6]
Secure Storage
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
Waste Disposal
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[2] Do not dispose of this chemical down the drain.
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
Conclusion: A Culture of Safety
The responsible handling of this compound, and indeed any chemical, is predicated on a deeply ingrained culture of safety. This guide provides a foundational framework for PPE selection and use. It is incumbent upon every researcher, scientist, and drug development professional to supplement this information with institution-specific training and to exercise sound judgment in all laboratory operations. By prioritizing safety, we enable the pursuit of scientific advancement without compromising the well-being of those who make it possible.
References
-
University of Wyoming. (n.d.). Chemical Process SOP Example. Retrieved January 28, 2026, from [Link]
-
PubChem. (n.d.). 6-Bromoisoquinoline. Retrieved January 28, 2026, from [Link]
-
PubChem. (n.d.). 6-Bromoisoquinolin-1(2H)-one. Retrieved January 28, 2026, from [Link]
Sources
- 1. This compound, CasNo.1416712-98-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 2. echemi.com [echemi.com]
- 3. 6-Bromoisoquinolin-1(2H)-one | C9H6BrNO | CID 15885182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. uwyo.edu [uwyo.edu]
- 7. fishersci.ca [fishersci.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
